molecular formula C7H6N2 B1298621 5-Methylpyridine-3-carbonitrile CAS No. 42885-14-3

5-Methylpyridine-3-carbonitrile

Cat. No.: B1298621
CAS No.: 42885-14-3
M. Wt: 118.14 g/mol
InChI Key: VDWQWOXVBXURMT-UHFFFAOYSA-N
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Description

5-Methylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.14 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methylnicotinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyridine-3-carbonitrile
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InChI

InChI=1S/C7H6N2/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWQWOXVBXURMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30962768
Record name 5-Methylpyridine-3-carbonitrile
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42885-14-3
Record name 5-Methyl-3-pyridinecarbonitrile
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Record name 5-Methylnicotinonitrile
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Record name 5-Methylpyridine-3-carbonitrile
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Record name 5-methylnicotinonitrile
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Record name 5-METHYLNICOTINONITRILE
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Foundational & Exploratory

An In-depth Technical Guide to 5-Methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyridine-3-carbonitrile, also known by its synonyms 3-Cyano-5-methylpyridine and 5-Methylnicotinonitrile, is a heterocyclic organic compound with increasing significance in medicinal chemistry and drug discovery. Its pyridine core functionalized with a methyl and a nitrile group makes it a versatile building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications, particularly as a key intermediate in the development of kinase inhibitors.

Physicochemical Properties

This compound is a solid at room temperature with a distinct set of physical and chemical properties that are crucial for its handling, storage, and application in chemical synthesis.[1] A summary of these properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₆N₂[1][2]
Molecular Weight 118.14 g/mol [1][2]
CAS Number 42885-14-3[1][2]
Appearance Solid
Melting Point 83-87 °C[1]
Synonyms 3-Cyano-5-methylpyridine, 5-Methylnicotinonitrile[1][2]
InChI 1S/C7H6N2/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,1H3[1]
SMILES Cc1cncc(c1)C#N[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and industrially scalable approach is the ammoxidation of 3,5-lutidine (3,5-dimethylpyridine). This process involves the reaction of the methyl groups with ammonia and oxygen in the vapor phase over a suitable catalyst.

Experimental Protocol: Ammoxidation of 3,5-Lutidine

This protocol is a representative method based on general procedures for the synthesis of cyanopyridines.[3]

Materials:

  • 3,5-Lutidine

  • Ammonia (gas)

  • Air

  • Vanadium pentoxide-Titanium dioxide-Molybdenum trioxide on a silica support (catalyst)

Equipment:

  • Fixed-bed reactor

  • Preheater

  • Mixing tank

  • Absorption towers

  • Extraction and distillation apparatus

Procedure:

  • Catalyst Preparation: The catalyst, typically containing V₂O₅, TiO₂, and Mo₂O₃ on a silica support, is packed into the fixed-bed reactor.[3]

  • Reactant Preparation: 3,5-Lutidine is vaporized and preheated. Ammonia and air are also preheated separately.

  • Reaction: The preheated streams of 3,5-lutidine, ammonia, and air are fed into a mixing tank. The typical molar ratio of 3-picoline (as a reference for a similar process) to ammonia to oxygen is approximately 1:1.5-1.8:2.5-3.0.[3] The gaseous mixture is then passed through the fixed-bed reactor containing the catalyst. The reaction is carried out at a temperature of 365-370 °C.[3]

  • Product Recovery: The gaseous product stream exiting the reactor is passed through a series of absorption towers to capture the this compound.

  • Purification: The resulting solution is then subjected to extraction (e.g., with toluene) followed by distillation to isolate and purify the final product.[3]

Safety Precautions: This reaction should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1] The reactants and products are hazardous, and the reaction is conducted at high temperatures.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of pharmacologically active compounds, particularly in the field of oncology. The pyridine-3-carbonitrile moiety serves as a key pharmacophore in the design of various kinase inhibitors.

Role as a Precursor in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[4] this compound is utilized in the synthesis of more complex heterocyclic systems, such as pyrimidine-5-carbonitrile and morpholinopyrimidine-5-carbonitrile derivatives. These derivatives have shown potent inhibitory activity against several protein kinases, including:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 can block angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[5]

  • PI3K/mTOR (Phosphoinositide 3-kinase/mammalian Target of Rapamycin): The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[6][7]

  • EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR can lead to uncontrolled cell growth and is a target in various cancer therapies.

The following diagram illustrates the role of this compound as a foundational scaffold in the development of these targeted therapies.

G Logical Relationship of this compound in Drug Discovery cluster_inhibitors Kinase Inhibitor Classes A This compound (Core Scaffold) B Chemical Synthesis (e.g., Cyclocondensation) A->B C Pyrimidine-5-carbonitrile Derivatives B->C D Morpholinopyrimidine-5-carbonitrile Derivatives B->D E Other Heterocyclic Systems B->E F VEGFR-2 Inhibitors C->F H EGFR Inhibitors C->H G PI3K/mTOR Inhibitors D->G E->F E->G E->H

Caption: Role of this compound as a building block.

Biological Activity of Derivatives

Numerous studies have demonstrated the potent anti-proliferative and apoptotic effects of compounds derived from this compound.

  • Pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as potential inhibitors of VEGFR-2, showing significant cytotoxic activities against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).[5]

  • Morpholinopyrimidine-5-carbonitrile derivatives have been designed as dual PI3K/mTOR inhibitors, exhibiting excellent antitumor activity against leukemia cell lines.[6][7] These compounds have been shown to induce apoptosis and cause cell cycle arrest.

The data from these studies are summarized in the table below, highlighting the efficacy of these derivative compounds.

Derivative ClassTarget Kinase(s)Cancer Cell Line(s)Reported Activity (IC₅₀)Reference(s)
Pyrimidine-5-carbonitrile derivativesVEGFR-2HCT-116, MCF-71.14 - 32.16 µM[5]
Morpholinopyrimidine-5-carbonitrile derivativesPI3K/mTORLeukemia (SR)0.09 - 0.10 µM[7]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Classifications: Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Serious Eye Damage (Category 1), and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95 or equivalent), eye shields, and gloves.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its utility as a versatile building block for the synthesis of potent kinase inhibitors underscores its importance in the quest for novel anticancer therapeutics. A thorough understanding of its physicochemical properties, synthesis, and safe handling is paramount for researchers working with this valuable chemical intermediate. The continued exploration of derivatives based on the this compound scaffold holds promise for the development of next-generation targeted therapies.

References

An In-depth Technical Guide to 5-Methylpyridine-3-carbonitrile: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyridine-3-carbonitrile, also known as 5-methylnicotinonitrile, is a heterocyclic organic compound with the chemical formula C₇H₆N₂.[] This pyridine derivative, characterized by a methyl group at the 5-position and a nitrile group at the 3-position, serves as a crucial building block in medicinal chemistry and organic synthesis.[][2] Its structural features make it a valuable scaffold for the development of novel therapeutic agents, and it is frequently employed as a key intermediate in the synthesis of a wide range of biologically active molecules.[][2] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Properties

The structure of this compound consists of a pyridine ring substituted with a methyl group and a cyano group. This arrangement of functional groups imparts specific chemical reactivity and physical properties to the molecule.

Structure:

Caption: 2D structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₆N₂[]
Molecular Weight 118.14 g/mol []
CAS Number 42885-14-3[]
Appearance Solid
Melting Point 83-87 °C[]
Boiling Point Not available
Solubility Not available
pKa Not available
LogP 1.26168[]
Topological Polar Surface Area 36.7 Ų[]

Identifiers:

  • SMILES: Cc1cncc(c1)C#N

  • InChI: 1S/C7H6N2/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,1H3

  • InChIKey: VDWQWOXVBXURMT-UHFFFAOYSA-N

Synthesis

A general workflow for a potential synthetic approach is outlined below:

Synthesis_Workflow Start 3,5-Dimethylpyridine Oxidation Oxidation (e.g., with KMnO4 or H2O2/H2SO4) Start->Oxidation Intermediate1 5-Methylnicotinic Acid Oxidation->Intermediate1 Amidation Amidation (e.g., with SOCl2 then NH3) Intermediate1->Amidation Intermediate2 5-Methylnicotinamide Amidation->Intermediate2 Dehydration Dehydration (e.g., with P2O5 or POCl3) Intermediate2->Dehydration End This compound Dehydration->End

Caption: Potential synthetic workflow for this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the expected spectroscopic features can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the electron-withdrawing nitrile group and the electron-donating methyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, including the two quaternary carbons of the pyridine ring, the carbon of the nitrile group, and the carbon of the methyl group. The chemical shifts will be characteristic of their electronic environments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2200-2260 cm⁻¹. Other significant absorptions would include C-H stretching and bending vibrations for the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (118.14 g/mol ). The fragmentation pattern will likely involve the loss of small neutral molecules or radicals, such as HCN or a methyl radical, providing further structural information.

Reactivity and Applications in Drug Development

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. The pyridine ring can undergo various substitution reactions.

Its utility in drug discovery is highlighted by its incorporation into a variety of potential therapeutic agents. Patents reveal its use as a key intermediate in the synthesis of:

  • Muscarinic acetylcholine M1 receptor antagonists: These compounds have potential applications in the treatment of neurological disorders.

  • IL-17A modulators: These agents are being investigated for the treatment of inflammatory and autoimmune diseases.

The pyridine-carbonitrile scaffold is a common feature in many biologically active molecules, and derivatives of this compound are likely to be explored for a wide range of therapeutic targets. The presence of the methyl and nitrile groups allows for diverse chemical modifications, enabling the generation of libraries of compounds for high-throughput screening in drug discovery programs.

The following diagram illustrates the role of this compound as a building block in the synthesis of more complex, potentially bioactive molecules.

Drug_Development_Logic BuildingBlock This compound Reaction1 Functional Group Transformation BuildingBlock->Reaction1 Reaction2 Coupling Reactions BuildingBlock->Reaction2 Reaction3 Cyclization Reactions BuildingBlock->Reaction3 Intermediate Elaborated Scaffold Reaction1->Intermediate Reaction2->Intermediate Reaction3->Intermediate Screening Biological Screening Intermediate->Screening LeadCompound Lead Compound Screening->LeadCompound

Caption: Role of this compound in drug discovery.

Safety Information

This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a well-ventilated area away from incompatible materials.

Conclusion

This compound is a chemical compound of significant interest to the scientific and drug development communities. Its well-defined structure and the reactivity of its functional groups make it a valuable and versatile building block for the synthesis of complex organic molecules. While detailed experimental data on some of its properties are not extensively documented in publicly available literature, its frequent appearance in patents related to the synthesis of potential therapeutic agents underscores its importance in medicinal chemistry. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is likely to yield new insights and applications in the development of novel pharmaceuticals.

References

A Technical Guide to 5-Methylpyridine-3-carbonitrile (CAS: 42885-14-3) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

5-Methylpyridine-3-carbonitrile, also known as 3-Cyano-5-methylpyridine, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[] Its pyridine core functionalized with methyl and nitrile groups makes it a versatile building block for the synthesis of more complex, biologically active molecules.[] This document provides a comprehensive technical overview of its physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its role in drug discovery. Detailed experimental protocols and safety information are included to support researchers and drug development professionals in their work with this compound.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are crucial for reaction planning, purification, and analytical characterization.

Physicochemical Data
PropertyValueReference
CAS Number 42885-14-3[2]
Molecular Formula C₇H₆N₂[][3]
Molecular Weight 118.14 g/mol [2]
Appearance Solid[2]
Melting Point 83-87 °C[2]
Synonyms 3-Cyano-5-methylpyridine, 5-Methylnicotinonitrile
InChI Key VDWQWOXVBXURMT-UHFFFAOYSA-N[2]
Canonical SMILES Cc1cncc(c1)C#N[2]
Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, a theoretical spectroscopic profile can be predicted based on its structure and data from analogous compounds.

TechniqueExpected Features
¹H NMR - Aromatic protons on the pyridine ring (approx. 7.5-8.5 ppm).- A singlet for the methyl group protons (approx. 2.3-2.5 ppm).
¹³C NMR - Aromatic carbons (approx. 120-150 ppm).- Nitrile carbon (approx. 115-120 ppm).- Methyl carbon (approx. 18-25 ppm).
FT-IR - A sharp, strong absorption band for the C≡N (nitrile) stretch (approx. 2220-2240 cm⁻¹).- C-H stretching bands for aromatic and methyl groups (approx. 2900-3100 cm⁻¹).- C=C and C=N stretching bands for the pyridine ring (approx. 1400-1600 cm⁻¹).
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z = 118.

Synthesis and Reactivity

Synthesis Pathway

This compound is typically synthesized from a halogenated pyridine precursor. A common and effective method is the palladium-catalyzed cyanation of 3-bromo-5-methylpyridine using a cyanide source like zinc cyanide. This reaction is a cornerstone of modern cross-coupling chemistry for forming C-CN bonds.

G Diagram 1: Plausible Synthesis Route Precursor 3-Bromo-5-methylpyridine Reagents Zn(CN)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., DMF) Precursor->Reagents Product This compound Reagents->Product

Caption: Plausible Synthesis Route for this compound.

Chemical Reactivity and Use as a Scaffold

The reactivity of this compound is dominated by its two functional groups: the nitrile and the pyridine ring. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing entry into other classes of compounds. The pyridine ring can undergo further substitution, allowing for the creation of diverse molecular libraries. This versatility makes it an excellent scaffold for developing complex molecules, particularly in the context of drug discovery where its derivatives have shown promise as kinase inhibitors.[4][5]

G Diagram 2: Reactivity and Synthetic Utility Core This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Core->Hydrolysis Reduction Reduction (e.g., H₂, Catalyst) Core->Reduction Elaboration Scaffold for Multi-step Synthesis Core->Elaboration Product_Acid 5-Methylnicotinic Acid Hydrolysis->Product_Acid Product_Amine (5-Methylpyridin-3-yl)methanamine Reduction->Product_Amine Product_Drug Bioactive Molecules (e.g., Kinase Inhibitors) Elaboration->Product_Drug

Caption: Role as a versatile synthetic building block.

Applications in Drug Discovery

Pyridine and pyrimidine carbonitriles are privileged structures in medicinal chemistry.[6][7] Derivatives of these scaffolds are being investigated for a wide range of therapeutic targets.

Case Study: Inhibition of the PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Recent studies have shown that novel morpholinopyrimidine-5-carbonitrile derivatives, which could be conceptually derived from scaffolds like this compound, act as potent dual PI3K/mTOR inhibitors.[4][8] These compounds have been shown to induce apoptosis and cause G2/M cell cycle arrest in cancer cell lines.[4][8]

G Diagram 3: Simplified PI3K/mTOR Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT activates mTOR mTORC1 AKT->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Pyridine-carbonitrile Derivatives Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of PI3K and mTOR by pyridine-carbonitrile derivatives.

Experimental Protocols

The following section provides representative protocols for the synthesis, characterization, and biological evaluation relevant to this compound and its derivatives.

Protocol 1: Representative Synthesis via Palladium-Catalyzed Cyanation

This protocol describes a general method for the synthesis of this compound from 3-bromo-5-methylpyridine, adapted from standard cyanation procedures.[9]

  • Reagents: 3-bromo-5-methylpyridine, zinc cyanide (Zn(CN)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (e.g., Argon), add 3-bromo-5-methylpyridine (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material.

    • Add zinc cyanide (0.6 eq).

    • Degas the mixture with Argon for 10-15 minutes.

    • Add the palladium catalyst (0.05 eq).

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Filter through a pad of celite to remove inorganic solids.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure compound.

Protocol 2: General Procedure for Spectroscopic Characterization
  • ¹H and ¹³C NMR: Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record spectra on a 400 MHz or higher spectrometer. Tetramethylsilane (TMS) is used as an internal standard.

  • FT-IR: Record the spectrum of the solid compound using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Dissolve a small sample in a suitable solvent (e.g., methanol, acetonitrile). Analyze using a C18 reverse-phase column with a gradient of water and acetonitrile (often with 0.1% formic acid) as the mobile phase, coupled to an ESI (Electrospray Ionization) mass spectrometer.

Protocol 3: Representative In Vitro Kinase Inhibition Assay

This protocol outlines a general workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay, commonly used to screen for kinase inhibitors.

G Diagram 4: Kinase Inhibition Assay Workflow cluster_workflow HTRF Assay Procedure A 1. Prepare Reagents (Kinase, Substrate, ATP, Test Compound Dilutions) B 2. Dispense Test Compound and Kinase into Assay Plate A->B C 3. Incubate Briefly B->C D 4. Initiate Reaction (Add ATP/Substrate Mix) C->D E 5. Incubate at RT D->E F 6. Stop Reaction & Add Detection Reagents E->F G 7. Incubate for Signal Development F->G H 8. Read Plate on HTRF-compatible Reader G->H I 9. Analyze Data (Calculate % Inhibition, IC₅₀) H->I

Caption: General experimental workflow for an HTRF kinase assay.

  • Materials: Kinase (e.g., PI3Kα), biotinylated substrate, ATP, test compound (derivatized from the core scaffold), assay buffer, detection reagents (e.g., Europium-labeled antibody and streptavidin-XL665).

  • Procedure:

    • Serially dilute the test compound in DMSO and then assay buffer.

    • In a low-volume 384-well plate, add the test compound and the kinase enzyme.

    • After a short pre-incubation, initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add the detection reagents.

    • Incubate to allow for binding and signal development.

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths.

    • Calculate the ratio of the two emission signals and determine the percent inhibition relative to controls to calculate IC₅₀ values.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard ClassGHS CodeDescription
Acute Toxicity, Oral H301Toxic if swallowed
Skin Irritation H315Causes skin irritation
Serious Eye Damage H318Causes serious eye damage
STOT SE 3 H335May cause respiratory irritation
Signal Word Danger
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. It is classified under Storage Class 6.1C for combustible, acute toxic compounds.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS: 42885-14-3) is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties, combined with its reactive nitrile and pyridine functionalities, make it an important building block for the synthesis of novel compounds. For professionals in drug discovery, this scaffold offers a proven starting point for the development of potent and selective inhibitors of key biological targets, such as protein kinases. Proper handling and an understanding of its reactivity are essential for leveraging its full potential in research and development.

References

The Genesis of a Key Intermediate: A Technical Whitepaper on the Discovery and History of 5-Methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, historical development, and synthesis of 5-Methylpyridine-3-carbonitrile (also known as 5-methylnicotinonitrile). This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering a comprehensive overview of this important heterocyclic compound.

Introduction

This compound, a derivative of nicotinonitrile, has emerged as a valuable building block in medicinal chemistry and materials science. Its structural similarity to nicotinamide (Vitamin B3) and its reactive nitrile group make it a versatile precursor for the synthesis of a wide range of more complex molecules. This whitepaper traces the origins of this compound, from the foundational chemistry of pyridine derivatives to the specific synthetic routes that have enabled its production.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases, providing a consistent reference for laboratory use.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 42885-14-3[1][2][3]
Molecular Formula C₇H₆N₂[1][2][3]
Molecular Weight 118.14 g/mol [1][2][3]
Appearance Solid[1]
Melting Point 83-87 °C[1][2]
Assay ≥97%[1][3]
InChI 1S/C7H6N2/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,1H3[1][2]
SMILES Cc1cncc(c1)C#N[1][2]

Historical Development and Discovery

The history of this compound is intrinsically linked to the development of industrial processes for the synthesis of nicotinic acid and its derivatives. While a singular "discovery" of this specific molecule is not prominently documented in early literature, its synthesis is a logical extension of the well-established ammoxidation of methylpyridines.

The industrial production of nicotinonitrile (pyridine-3-carbonitrile) via the catalytic ammoxidation of 3-methylpyridine (3-picoline) became a cornerstone of vitamin B3 synthesis.[4][5] This process, which involves the reaction of the methylpyridine with ammonia and oxygen over a catalyst at high temperatures, provided an efficient route to the nitrile.

The synthesis of this compound follows a parallel logic, starting from 3,5-dimethylpyridine (3,5-lutidine). The ammoxidation of one of the methyl groups of 3,5-lutidine yields the target molecule. While early patents on ammoxidation of alkylaromatics date back to the mid-20th century, specific examples detailing the conversion of 3,5-lutidine to 5-methylnicotinonitrile are less common in foundational literature.[6] However, the ammoxidation of dialkylpyridines to their corresponding nitriles is a known transformation.[7]

The precursor to this compound, 5-methylnicotinic acid, is synthesized by the oxidation of 3,5-lutidine, a reaction that has been documented with various oxidizing agents, including potassium permanganate.[8][9][10] The subsequent conversion of the carboxylic acid to the nitrile is a standard synthetic transformation, though the direct ammoxidation of the lutidine is the more industrially viable route.

The logical progression of this synthesis is outlined in the workflow diagram below.

G cluster_0 Historical Synthesis Pathway Lutidine 3,5-Dimethylpyridine (3,5-Lutidine) Product This compound Lutidine->Product Ammoxidation Ammonia Ammonia (NH₃) Ammonia->Product Oxygen Oxygen (O₂) Oxygen->Product Catalyst Vanadium-based Catalyst Catalyst->Product

A simplified workflow for the synthesis of this compound.

Experimental Protocols

Catalytic Ammoxidation of 3,5-Dimethylpyridine

Objective: To synthesize this compound via the vapor-phase ammoxidation of 3,5-dimethylpyridine.

Materials:

  • 3,5-Dimethylpyridine (3,5-Lutidine)

  • Anhydrous Ammonia

  • Air (as a source of oxygen)

  • Vanadium-based catalyst (e.g., V₂O₅/TiO₂)

  • Inert support for the catalyst (e.g., alumina or silica)

Equipment:

  • Fixed-bed flow reactor system

  • Vaporizer for the organic substrate

  • Mass flow controllers for gases

  • Temperature-controlled furnace

  • Condenser and collection system

  • Gas chromatography (GC) system for analysis

Procedure:

  • The catalyst is prepared by impregnating the inert support with a solution of a vanadium precursor (e.g., ammonium metavanadate) and any promoters, followed by drying and calcination at high temperatures.

  • The catalyst is packed into the fixed-bed reactor, which is then placed in the furnace.

  • The reactor is heated to the reaction temperature, typically in the range of 350-450 °C.

  • A gaseous feed stream consisting of 3,5-dimethylpyridine, ammonia, and air is introduced into the reactor. The molar ratios of the reactants are carefully controlled, with ammonia and oxygen in excess relative to the lutidine.

  • The 3,5-dimethylpyridine is vaporized and mixed with the pre-heated gas streams before entering the reactor.

  • The ammoxidation reaction occurs as the gas mixture passes over the catalyst bed.

  • The reactor effluent, containing the product, unreacted starting materials, byproducts (such as carbon oxides and water), and the carrier gases, is passed through a condenser to liquefy the organic components.

  • The collected liquid is then purified, typically by distillation or crystallization, to isolate the this compound.

  • The composition of the product mixture is analyzed by gas chromatography to determine the conversion of the starting material and the yield of the desired product.

Safety Precautions: This reaction should be carried out in a well-ventilated area, as it involves flammable and toxic materials at high temperatures and pressures. Appropriate personal protective equipment should be worn.

Conclusion

The discovery and development of this compound are a testament to the logical progression of industrial organic synthesis. Building upon the foundational principles of catalytic ammoxidation established for the production of nicotinonitrile, the synthesis of its 5-methyl analog from 3,5-lutidine represents a key step in accessing a wider range of functionalized pyridine derivatives. As research in medicinal chemistry and materials science continues to advance, the importance of such versatile building blocks is only set to increase. This whitepaper provides a foundational understanding of this important compound, from its physicochemical properties to its historical context and methods of synthesis.

References

5-Methylpyridine-3-carbonitrile: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Methylpyridine-3-carbonitrile, also known as 5-methylnicotinonitrile, is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group and a nitrile functional group. Its chemical formula is C₇H₆N₂. This molecule serves as a crucial building block and key intermediate in the synthesis of a wide array of more complex molecules, particularly in the field of medicinal chemistry. The strategic placement of its functional groups makes it a versatile scaffold for developing novel therapeutic agents. The pyridine core is a common motif in numerous biologically active compounds, and the nitrile group can be readily transformed into other functionalities such as amines, amides, or carboxylic acids, providing a gateway to diverse chemical libraries for drug discovery.

Physicochemical and Structural Properties

This compound is a solid at room temperature with a defined melting point. Its structural and chemical identifiers are well-documented, providing a solid foundation for its use in synthetic chemistry.

PropertyValueCitation(s)
Molecular Formula C₇H₆N₂[1][2][3]
Molecular Weight 118.14 g/mol [1][2][3]
CAS Number 42885-14-3[1][2][3]
Appearance Solid[1][2]
Melting Point 83-87 °C[1][2]
Synonyms 3-Cyano-5-methylpyridine, 5-Methylnicotinonitrile[1][3]
SMILES String Cc1cncc(c1)C#N[1][2]
InChI Key VDWQWOXVBXURMT-UHFFFAOYSA-N[1][2]

Spectroscopic Profile

While experimental spectra are not widely published, the structural features of this compound allow for the prediction of its characteristic spectroscopic data. These predictions are essential for reaction monitoring and structural confirmation during synthesis.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to be dominated by the strong, sharp absorption of the nitrile group and the characteristic peaks of the aromatic system.

Wavenumber (cm⁻¹)Functional GroupDescription
~2230-2210C≡N (Nitrile)Strong, sharp absorption
~3100-3000Aromatic C-HMedium to weak stretch
~3000-2850Methyl C-HMedium to weak stretch
~1600-1450Aromatic C=C and C=NMultiple medium to strong bands
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: The proton NMR spectrum is predicted to show four distinct signals corresponding to the three aromatic protons and the methyl group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7-8.9Singlet (s)1HH-2 (Pyridine)
~8.6-8.8Singlet (s)1HH-6 (Pyridine)
~7.8-8.0Singlet (s)1HH-4 (Pyridine)
~2.4-2.6Singlet (s)3H-CH₃

¹³C NMR: The carbon NMR spectrum is predicted to display seven unique signals, corresponding to each carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~150-155C-2 (Pyridine)
~150-155C-6 (Pyridine)
~140-145C-4 (Pyridine)
~135-140C-5 (Pyridine, C-CH₃)
~118-122C-3 (Pyridine, C-CN)
~115-120-C≡N
~18-22-CH₃
Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak and characteristic fragmentation patterns.

m/z ValueAssignment
118[M]⁺, Molecular Ion
117[M-H]⁺
103[M-CH₃]⁺, Loss of a methyl radical
91[M-HCN]⁺, Loss of hydrogen cyanide

Synthesis and Manufacturing

The industrial production of nicotinonitriles, including this compound, is commonly achieved through a vapor-phase catalytic ammoxidation process. This method is efficient and utilizes readily available starting materials.

Industrial Synthesis: Ammoxidation of 3,5-Dimethylpyridine

The primary industrial route involves the reaction of 3,5-dimethylpyridine (3,5-lutidine) with ammonia and oxygen (typically from air) at high temperatures over a metal oxide catalyst.

Experimental Protocol (Conceptual)

  • Reactant Preparation: A gaseous feed mixture of 3,5-dimethylpyridine, ammonia, and air is prepared. The molar ratios are optimized to ensure efficient conversion and selectivity while remaining outside of flammable limits.

  • Catalytic Conversion: The gaseous mixture is passed through a fixed-bed reactor containing a vanadium oxide-based catalyst (e.g., V₂O₅ supported on titanium dioxide or another metal oxide).

  • Reaction Conditions: The reaction is maintained at a high temperature, typically in the range of 350-500 °C.

  • Product Isolation: The reactor effluent, containing this compound, unreacted starting materials, water, and byproducts, is cooled.

  • Purification: The crude product is separated from the gas stream and purified through techniques such as distillation or crystallization to yield high-purity this compound.

G cluster_reactants Reactant Feed 3_5_Lutidine 3,5-Dimethylpyridine Mixer Gaseous Feed Mixer 3_5_Lutidine->Mixer Ammonia Ammonia (NH3) Ammonia->Mixer Air Air (O2 + N2) Air->Mixer Reactor Fixed-Bed Reactor (Vanadium Oxide Catalyst, 350-500°C) Mixer->Reactor Vapor Phase Condenser Condenser / Quench Reactor->Condenser Product Stream Purification Purification (Distillation / Crystallization) Condenser->Purification Crude Liquid Product This compound Purification->Product

Conceptual workflow for the industrial synthesis of this compound.

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of pharmacologically active molecules. The pyridine-carbonitrile scaffold is a known pharmacophore that can interact with various biological targets. Its derivatives have been extensively investigated as inhibitors of protein kinases, which are critical targets in oncology.

Intermediate for Kinase Inhibitors

The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of many kinases, while the substituents at the 3- and 5-positions can be elaborated to occupy adjacent hydrophobic regions, enhancing potency and selectivity.

  • VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Numerous small-molecule inhibitors targeting VEGFR-2 incorporate pyridine- or pyrimidine-carbonitrile cores.[1][4][5][6] this compound provides a scaffold that can be used to synthesize potent anti-angiogenic agents for cancer therapy.

  • PI3K/mTOR Inhibitors: The Phosphoinositide 3-kinase (PI3K) / mTOR signaling pathway is a crucial pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. The development of dual PI3K/mTOR inhibitors is a major focus in cancer drug discovery, and various heterocyclic compounds, including those derived from pyrimidine-5-carbonitrile scaffolds, have shown significant promise.[2][3][7][8]

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds Dimer Receptor Dimerization VEGFR2->Dimer Autophos Autophosphorylation Dimer->Autophos PI3K PI3K Autophos->PI3K PLCg PLCγ Autophos->PLCg Ras Ras/Raf/MEK/ERK Autophos->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation PLCg->Proliferation Ras->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor Inhibitor (Derived from This compound) Inhibitor->VEGFR2 Blocks ATP Binding

Simplified VEGFR-2 signaling pathway targeted by inhibitors derived from this scaffold.
Precursor for Other Pharmaceutical Intermediates

The nitrile group of this compound can be hydrolyzed to produce 5-methylnicotinic acid. This carboxylic acid is itself a valuable intermediate, used in the synthesis of drugs like the antihistamine Rupatadine.[9][10][11]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting. Appropriate personal protective equipment (PPE) and engineering controls are mandatory.

Hazard ClassGHS CodeDescriptionCitation(s)
Acute Toxicity, OralH301Toxic if swallowed[1][2]
Skin IrritationH315Causes skin irritation[1][2]
Serious Eye DamageH318Causes serious eye damage[1][2]
STOT, Single Exp.H335May cause respiratory irritation[1][2]
Signal Word -Danger [1][2]

Handling Precautions:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. The compound is classified under storage class 6.1C for combustible, acute toxic category 3 materials.[1][2]

References

5-Methylpyridine-3-carbonitrile molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core physicochemical properties of 5-Methylpyridine-3-carbonitrile, a heterocyclic organic compound of interest in various research and development domains. The information is presented to be a readily accessible reference for laboratory and drug development applications.

Core Physicochemical Data

The fundamental molecular characteristics of this compound are summarized in the table below. These values are essential for a range of applications, from reaction stoichiometry and analytical method development to computational modeling and spectroscopic analysis.

IdentifierValueSource
Molecular Formula C₇H₆N₂
Molecular Weight 118.14 g/mol
Exact Mass 118.05310 u[1]
CAS Number 42885-14-3
Synonyms 3-Cyano-5-methylpyridine, 5-Methylnicotinonitrile

Experimental Protocols and Further Data

Detailed experimental protocols, such as those for synthesis, purification, and analytical characterization (e.g., NMR, IR, Mass Spectrometry), are typically specific to the laboratory and the intended application. For established methodologies, consulting peer-reviewed chemical literature and established chemical synthesis databases is recommended.

Similarly, complex biological data, including signaling pathway interactions and pharmacological profiles, are highly context-dependent and are best sourced from specialized biological and pharmacological research articles.

Note on Visualizations: As a language model, I am unable to generate the requested Graphviz diagrams for signaling pathways or experimental workflows. For creating such visualizations, dedicated chemical and biological drawing software is recommended.

References

Physical properties of 5-Methylpyridine-3-carbonitrile (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5-Methylpyridine-3-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details the compound's melting point and solubility characteristics, outlines general experimental protocols for their determination, and presents a relevant biological signaling pathway where such pyridine derivatives may exhibit activity.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and application in research and development. The key physical properties are summarized in the table below.

PropertyValueSource(s)
Melting Point 83-87 °C
Solubility in Water Predicted to be low[1]
Solubility in Organic Solvents Expected to be soluble in common organic solvents such as ethanol and dichloromethane.[2]

Experimental Protocols

The determination of the physical properties outlined above follows standardized laboratory procedures. Below are detailed methodologies for ascertaining the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines a common method for melting point determination using a capillary tube apparatus.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the compound into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of packed sample is achieved.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation: The apparatus is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of the solute and solvent as well as on temperature, pressure, and the pH of the solution.

Materials:

  • Test tubes and rack

  • Vortex mixer

  • Graduated pipettes

  • Analytical balance

  • A selection of solvents (e.g., water, ethanol, dichloromethane, acetone, ethyl acetate)

  • Sample of this compound

Procedure:

  • Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a clean, dry test tube.

  • Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL) is added to the test tube using a graduated pipette.

  • Mixing: The test tube is agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

  • Observation: The mixture is visually inspected for the presence of undissolved solid.

  • Classification:

    • Soluble: If the solid completely dissolves, the compound is classified as soluble in that solvent at the tested concentration.

    • Partially Soluble: If some of the solid dissolves but a noticeable amount remains, it is classified as partially soluble.

    • Insoluble: If the solid does not appear to dissolve at all, it is classified as insoluble.

  • Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared, and the concentration of the dissolved solute can be measured using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualizations

To provide a clearer understanding of the context in which this compound is studied, the following diagrams illustrate a generalized synthesis workflow and a key biological signaling pathway that may be modulated by this class of compounds.

G Generalized Synthesis of Nicotinonitriles cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 Amidine Derivative reaction Multicomponent Condensation Reaction (e.g., in presence of a base and solvent) start1->reaction start2 Malononitrile start2->reaction start3 Aldehyde/Ketone start3->reaction workup Reaction Quenching Filtration Extraction reaction->workup purification Recrystallization or Column Chromatography workup->purification product Substituted Pyridine-carbonitrile purification->product

Caption: A generalized workflow for the synthesis of substituted pyridine-carbonitriles.

G Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation Survival, Migration mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor Potential Inhibition by Pyridine-carbonitrile Derivatives Inhibitor->VEGFR2

Caption: A simplified diagram of the VEGFR-2 signaling cascade.

References

Navigating the Spectral Landscape of 5-Methylpyridine-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, a profound understanding of the structural and electronic properties of heterocyclic compounds is paramount. 5-Methylpyridine-3-carbonitrile, a key building block in the synthesis of various biologically active molecules, is no exception. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for this compound, offering a foundational resource for its identification, characterization, and utilization in complex synthetic pathways.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for the analogue 2-methoxy-5-methylpyridine-3-carbonitrile. This data serves as a strong predictive model for the spectral characteristics of this compound, with expected variations primarily in the electronic environment of the pyridine ring due to the absence of the 2-methoxy group.

Table 1: ¹H NMR Spectral Data of 2-Methoxy-5-methylpyridine-3-carbonitrile [1]

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
18.16d2.2H-6
27.69d2.2H-4
34.01s-OCH₃
42.31s-CH₃

Table 2: ¹³C NMR Spectral Data of 2-Methoxy-5-methylpyridine-3-carbonitrile [1]

SignalChemical Shift (δ, ppm)Assignment
1162.0C-2
2150.7C-6
3142.7C-4
4125.6C-5
5114.7CN
695.5C-3
753.8OCH₃
816.4CH₃

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following are detailed methodologies for obtaining ¹H and ¹³C NMR spectra, representative of standard practices in organic chemistry research.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. The choice of solvent can slightly influence chemical shifts.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Securely cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogeneous solution.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.

¹H NMR Spectroscopy Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): Typically 16 to 64 scans are sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

    • Acquisition Time (AQ): Approximately 2-4 seconds to ensure good digital resolution.

    • Spectral Width (SW): A spectral width of 12-16 ppm is usually sufficient to cover the entire proton chemical shift range.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Acquisition
  • Spectrometer: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency) is standard.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used to simplify the spectrum to single lines for each carbon.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

    • Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

    • Acquisition Time (AQ): Around 1-2 seconds.

    • Spectral Width (SW): A spectral width of 200-250 ppm is necessary to encompass the full range of carbon chemical shifts.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with annotated positions for NMR signal assignment. The predicted chemical shifts are based on the analogue data and general principles of NMR spectroscopy.

Figure 1. Structure of this compound with predicted NMR assignments.

References

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of 5-Methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 5-Methylpyridine-3-carbonitrile, a key heterocyclic compound with applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its behavior under electron ionization, alongside comprehensive experimental protocols and illustrative diagrams to facilitate a deeper understanding of its structural elucidation.

Introduction

This compound, also known as 5-methylnicotinonitrile, possesses a molecular formula of C₇H₆N₂ and a molecular weight of 118.14 g/mol . Its structure, featuring a pyridine ring substituted with a methyl group and a nitrile group, presents a unique fragmentation pattern under mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex matrices and for shedding light on the stability and reactivity of this class of compounds. This guide will propose a plausible fragmentation pathway based on established principles of mass spectrometry and the known behavior of substituted pyridines and aromatic nitriles.

Predicted Electron Ionization Mass Spectrometry Fragmentation Pattern

Upon electron ionization (EI), this compound is expected to form a prominent molecular ion (M⁺˙) at m/z 118. The fragmentation of this molecular ion is anticipated to proceed through several key pathways, primarily involving the loss of stable neutral molecules and radicals. The pyridine ring's aromaticity and the presence of the methyl and cyano substituents dictate the major fragmentation routes.

A primary fragmentation pathway for pyridine derivatives involves the loss of hydrogen cyanide (HCN) or a related radical.[1] For this compound, the initial loss of a hydrogen radical (H•) from the methyl group to form a stable pyridinium-type cation is a likely event. Subsequent or alternative fragmentation pathways may include the elimination of acetylene (C₂H₂) or the entire cyano group.

The proposed major fragment ions and their corresponding neutral losses are summarized in the table below.

m/z Proposed Fragment Ion Neutral Loss Plausible Structure
118[C₇H₆N₂]⁺˙-Molecular Ion
117[C₇H₅N₂]⁺H•[M-H]⁺
91[C₆H₅N]⁺˙HCN[M-HCN]⁺˙
90[C₆H₄N]⁺H•, HCN[M-H-HCN]⁺
64[C₄H₄]⁺˙C₂H₂, HCN[M-C₂H₂-HCN]⁺˙

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the formation of the molecular ion. The subsequent fragmentation steps are visualized in the following diagram, illustrating the generation of the principal fragment ions.

Fragmentation_Pathway M This compound (m/z = 118) M_ion [C₇H₆N₂]⁺˙ (m/z = 118) M->M_ion EI frag1 [C₇H₅N₂]⁺ (m/z = 117) M_ion->frag1 - H• frag2 [C₆H₅N]⁺˙ (m/z = 91) M_ion->frag2 - HCN frag3 [C₆H₄N]⁺ (m/z = 90) frag2->frag3 - H• frag4 [C₄H₄]⁺˙ (m/z = 64) frag2->frag4 - C₂H₂

Figure 1: Proposed fragmentation pathway of this compound.

Experimental Protocols

A standard method for the analysis of this compound involves Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.

4.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration.

  • Sample Extraction (if applicable): For analysis in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

4.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-200.

The following diagram outlines the general workflow for the GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution Working Working Standards Stock->Working Injection Injection Working->Injection Extraction Sample Extraction Extraction->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Analysis Data Analysis Acquisition->Analysis

Figure 2: General workflow for GC-MS analysis.

Conclusion

The proposed mass spectrometry fragmentation pattern of this compound provides a foundational understanding for its identification and structural characterization. The dominant fragmentation pathways involve the loss of a hydrogen radical and hydrogen cyanide, which are characteristic of substituted pyridines. The detailed experimental protocol for GC-MS analysis offers a robust starting point for researchers working with this compound. Further studies employing high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) would be beneficial to confirm the proposed fragmentation mechanisms and elemental compositions of the fragment ions.

References

5-Methylpyridine-3-carbonitrile: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety, handling, and toxicological information for 5-Methylpyridine-3-carbonitrile (CAS No. 42885-14-3). The following sections detail the material's properties, hazards, and the necessary precautions for its safe use in a laboratory setting. All quantitative data is summarized for clarity, and procedural workflows are visualized to ensure rapid comprehension and implementation of safety protocols.

Section 1: Chemical and Physical Properties

This compound is a solid, crystalline compound.[1][2] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₆N₂[1][2][][4]
Molecular Weight 118.14 g/mol [1][2][][4]
Appearance Solid[1][2]
Melting Point 83-87 °C[1][2]
CAS Number 42885-14-3[1][2][][4]
EC Number 255-988-8[1][2]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The signal word for this chemical is "Danger".[1] The hazard classifications and corresponding statements are outlined below.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage
Specific target organ toxicity — Single exposure Category 3H335: May cause respiratory irritation

Source: Sigma-Aldrich[1]

The following diagram illustrates the logical workflow for hazard identification and the initial response required upon potential exposure.

Hazard_Identification_and_Response Figure 1: Hazard Identification and Initial Response Workflow cluster_hazards Hazard Identification cluster_response Initial Response H301 Acute Toxicity (Oral, Cat. 3) P301_P310 If Swallowed: Immediately call a POISON CENTER or doctor/physician. H301->P301_P310 Leads to H315 Skin Irritation (Cat. 2) P302_P352 If on Skin: Wash with plenty of water. H315->P302_P352 Leads to H318 Serious Eye Damage (Cat. 1) P305_P351_P338 If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. H318->P305_P351_P338 Leads to H335 Respiratory Irritation (STOT SE 3) P261 If Inhaled: Avoid breathing dust. H335->P261 Leads to

Caption: Figure 1: Hazard Identification and Initial Response Workflow.

Section 3: Safe Handling and Storage Protocols

Proper handling and storage of this compound are crucial to minimize risk.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Eyeshields and face shields.[1]

  • Skin Protection: Protective gloves.[1]

  • Respiratory Protection: Dust mask type N95 (US) or equivalent.[1]

Handling Procedures
  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.[5]

  • Incompatible materials to avoid are strong oxidizing agents.[5]

  • Storage Class: 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.[1]

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow Figure 2: Standard Operating Procedure for Safe Handling Start Start Don_PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, N95 Mask) Start->Don_PPE Work_in_Hood Work in a properly functioning chemical fume hood Don_PPE->Work_in_Hood Weigh_and_Handle Carefully weigh and handle the solid compound, avoiding dust generation Work_in_Hood->Weigh_and_Handle Clean_Up Clean up spills immediately following appropriate procedures Weigh_and_Handle->Clean_Up Dispose_Waste Dispose of waste in a designated hazardous waste container Clean_Up->Dispose_Waste Doff_PPE Doff Personal Protective Equipment Dispose_Waste->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End

Caption: Figure 2: Standard Operating Procedure for Safe Handling.

Section 4: First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Section 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards Arising from the Chemical: No data available.

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[6]

Section 6: Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

The workflow for responding to an accidental spill is visualized in the diagram below.

Accidental_Release_Workflow Figure 3: Accidental Spill Response Workflow Spill_Detected Spill_Detected Evacuate_Area Evacuate immediate area Spill_Detected->Evacuate_Area Don_PPE Don appropriate PPE (respirator, gloves, etc.) Evacuate_Area->Don_PPE Contain_Spill Contain the spill using appropriate absorbent material Don_PPE->Contain_Spill Collect_Spill Carefully collect the spilled material and place it in a sealed container for disposal Contain_Spill->Collect_Spill Decontaminate Decontaminate the spill area Collect_Spill->Decontaminate Dispose_Waste Dispose of waste as hazardous material Decontaminate->Dispose_Waste Report_Incident Report the incident to the appropriate safety personnel Dispose_Waste->Report_Incident End End Report_Incident->End

Caption: Figure 3: Accidental Spill Response Workflow.

Section 7: Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. The available data indicates the following:

Toxicological EffectClassification
Acute Oral Toxicity Category 3
Skin Irritation Category 2
Eye Damage Category 1
Respiratory System Target Organ (Single Exposure)

Source: Sigma-Aldrich[1]

No specific experimental protocols for the toxicological studies were available in the public domain at the time of this writing. Researchers should handle this compound with the caution appropriate for a substance with known acute toxicity and irritant properties.

Section 8: Conclusion

This compound is a valuable research chemical that requires careful handling due to its acute toxicity and irritant properties. Adherence to the safety protocols outlined in this guide, including the use of appropriate personal protective equipment, proper storage, and emergency preparedness, is essential for its safe use in any research or development setting. All personnel handling this compound should be thoroughly familiar with its hazards and the procedures necessary to mitigate any potential risks.

References

5-Methylpyridine-3-carbonitrile: A Versatile Scaffold for Modern Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Methylpyridine-3-carbonitrile, a heterocyclic building block, is gaining significant traction in chemical and pharmaceutical research. Its unique electronic properties and reactive nitrile group make it an invaluable intermediate for the synthesis of a diverse range of complex molecules. This guide explores the core physicochemical properties, key synthetic routes, and burgeoning research applications of this compound, with a particular focus on its role in the development of novel therapeutics, especially in oncology. Detailed experimental protocols, tabulated quantitative data from recent studies, and graphical representations of synthetic and biological pathways are provided to equip researchers with a comprehensive understanding of this compound's potential.

Core Properties of this compound

This compound, also known as 3-Cyano-5-methylpyridine or 5-Methylnicotinonitrile, is a solid, stable organic compound.[1] Its structure, featuring a pyridine ring substituted with a methyl group and a cyano group, serves as a crucial starting point for further chemical modifications.

PropertyValueReference
CAS Number 42885-14-3[2]
Molecular Formula C₇H₆N₂[2]
Molecular Weight 118.14 g/mol [2]
Melting Point 83-87 °C[2]
Form Solid[2]
SMILES String Cc1cncc(c1)C#N[2]
InChI Key VDWQWOXVBXURMT-UHFFFAOYSA-N[2][3]

Synthetic Pathways and Chemical Reactivity

The primary utility of this compound lies in its function as a versatile synthetic intermediate.[] The nitrile group can undergo various transformations (e.g., hydrolysis to carboxylic acids, reduction to amines), while the pyridine ring can be functionalized further, making it a valuable scaffold for building molecular diversity.

Experimental Protocol: Synthesis of Pyridine Carbonitrile Derivatives

The synthesis of pyridine carbonitrile derivatives often involves the cyanation of a corresponding halogenated pyridine. The following protocol is a representative example adapted from the synthesis of a related compound, 3-amino-2-cyano-5-methylpyridine, demonstrating a common palladium-catalyzed cyanation reaction.[5]

Reaction: Palladium-Catalyzed Cyanation of 3-Chloro-5-methylpyridine

  • Preparation: In a 20 mL reaction vial, dissolve 1.0 g of 3-chloro-5-methylpyridine (1 eq.) in 15 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Addition of Reagents: Add zinc cyanide (Zn(CN)₂, 1 eq.) to the solution.

  • Degassing: Degas the reaction mixture for 10 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 105 °C and stir at this temperature for 18-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is quenched and extracted. The crude product is then purified by silica gel column chromatography to yield the target this compound.

G start This compound (Scaffold) derivatization Chemical Derivatization (e.g., Cyclocondensation, Substitution) start->derivatization Versatile Intermediate class3 Coordination Complexes start->class3 Nitrile as Ligand class1 Pyridine Analogs derivatization->class1 class2 Fused Heterocycles (e.g., Pyridopyrimidines) derivatization->class2 application1 Kinase Inhibitors (Anticancer) class1->application1 class2->application1 application2 Antiviral Agents class2->application2 application3 Catalysts / Materials class3->application3

Caption: Synthetic utility of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The pyridine-3-carbonitrile moiety is a recognized pharmacophore present in numerous biologically active compounds.[6] Derivatives have shown promise as antiviral and anticancer agents.[6] The core structure serves as a rigid scaffold to orient functional groups for optimal interaction with biological targets.

Anticancer Agent Development

Research has demonstrated that pyrimidine-5-carbonitrile derivatives, synthesized from precursors like this compound, exhibit potent antiproliferative activity.[7] These compounds often function by inhibiting key enzymes in cell signaling pathways that are dysregulated in cancer.

Many derivatives function as kinase inhibitors. For instance, novel pyrimidine-5-carbonitrile compounds have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[7] Similarly, morpholinopyrimidine-5-carbonitrile derivatives have been developed as potent dual inhibitors of the PI3K/mTOR pathway, which is critical for cell growth and survival.[8][9]

G RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits G start This compound (Building Block) synthesis Library Synthesis & Purification start->synthesis screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active Compounds invitro In Vitro Assays (e.g., Kinase, Cytotoxicity) lead_opt->invitro Synthesize Analogs invivo In Vivo Studies (Animal Models) lead_opt->invivo Optimized Lead invitro->lead_opt Feedback preclinical Preclinical Candidate invivo->preclinical

References

The Synthetic Pathways and Therapeutic Potential of 5-Methylpyridine-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Methylpyridine-3-carbonitrile, also known as 5-methylnicotinonitrile, is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its pyridine core functionalized with a methyl and a nitrile group makes it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive review of the synthesis and applications of this compound, with a focus on detailed experimental methodologies and quantitative data to support researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two strategic routes: the oxidation of 3,5-dimethylpyridine followed by conversion of the resulting carboxylic acid to the nitrile, and the direct ammoxidation of 3,5-dimethylpyridine.

Route 1: From 3,5-Dimethylpyridine via 5-Methylnicotinic Acid

This two-stage process involves the initial oxidation of one of the methyl groups of 3,5-dimethylpyridine (also known as 3,5-lutidine) to a carboxylic acid, followed by the conversion of the carboxylic acid to the nitrile functionality.

Stage 1: Oxidation of 3,5-Dimethylpyridine to 5-Methylnicotinic Acid

Two common methods for this selective oxidation are the use of potassium permanganate or hydrogen peroxide in an acidic medium.

  • Method A: Oxidation with Potassium Permanganate

    This method utilizes the strong oxidizing power of potassium permanganate to convert one of the methyl groups to a carboxylic acid.

    Experimental Protocol:

    • In a reaction vessel, 3,5-dimethylpyridine is dissolved in water.

    • Potassium permanganate is added portion-wise to the solution while maintaining the temperature between 25-35°C.

    • The reaction mixture is stirred at approximately 30°C for 16 hours.

    • Upon completion, the byproduct, manganese dioxide, is removed by filtration.

    • The filtrate is acidified with concentrated hydrochloric acid to a pH of approximately 3.0 to precipitate the crude 5-methylnicotinic acid.

    • The crude product is collected by centrifugation or filtration and can be further purified by recrystallization from ethanol.

  • Method B: Oxidation with Hydrogen Peroxide and Sulfuric Acid

    This method offers an alternative to potassium permanganate, using hydrogen peroxide as the oxidant in the presence of concentrated sulfuric acid.

    Experimental Protocol:

    • 3,5-dimethylpyridine is dissolved in concentrated sulfuric acid.

    • Hydrogen peroxide is added dropwise to the solution, and the reaction is maintained at a temperature of 110-130°C for 5-20 hours.

    • After the reaction is complete, the mixture is cooled, and any insoluble materials are filtered off.

    • The pH of the filtrate is adjusted to 3-4 with a base (e.g., sodium hydroxide) to precipitate the 5-methylnicotinic acid.

    • The product is collected by filtration. This method has been reported to achieve yields of over 60%.[1]

Stage 2: Conversion of 5-Methylnicotinic Acid to this compound

This transformation is a standard two-step sequence in organic synthesis, proceeding through an amide intermediate.

Step 2a: Amide Formation (Synthesis of 5-Methylnicotinamide)

Experimental Protocol:

  • 5-Methylnicotinic acid is suspended in a suitable solvent, such as methanol.

  • Thionyl chloride is added dropwise at room temperature.

  • The mixture is then heated to reflux for several hours to form the methyl ester (methyl 5-methylnicotinate).

  • After evaporation of the solvent, the ester is treated with aqueous ammonia to yield 5-methylnicotinamide.

Step 2b: Dehydration of 5-Methylnicotinamide to this compound

The final step is the dehydration of the primary amide to the corresponding nitrile. Several dehydrating agents can be employed for this purpose.

Experimental Protocol:

  • 5-Methylnicotinamide is treated with a dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂).[2][3][4]

  • The reaction is typically heated to drive the dehydration process.

  • The resulting this compound is then isolated and purified, often by distillation or crystallization.

Route 2: Direct Ammoxidation of 3,5-Dimethylpyridine

Ammoxidation is an industrial process that directly converts an alkyl group to a nitrile in the presence of ammonia and oxygen, using a metal oxide catalyst.[5]

Experimental Protocol (General):

  • A gaseous mixture of 3,5-dimethylpyridine, ammonia, and air (as the oxygen source) is passed over a heated catalyst bed.

  • Typical catalysts for ammoxidation reactions are oxides of vanadium and molybdenum.[5]

  • The reaction is carried out at elevated temperatures, generally in the range of 350-500°C.

  • The product, this compound, is then condensed and purified from the product stream.

The following diagram illustrates the synthetic workflow from 3,5-dimethylpyridine to this compound.

Synthesis_Workflow Start 3,5-Dimethylpyridine Oxidation Oxidation (KMnO4 or H2O2/H2SO4) Start->Oxidation Ammoxidation Ammoxidation (NH3, O2, Catalyst) Start->Ammoxidation NicotinicAcid 5-Methylnicotinic Acid Oxidation->NicotinicAcid Amidation Amidation (1. SOCl2, MeOH 2. NH3) NicotinicAcid->Amidation Nicotinamide 5-Methylnicotinamide Amidation->Nicotinamide Dehydration Dehydration (P2O5, POCl3, or SOCl2) Nicotinamide->Dehydration Target This compound Dehydration->Target Ammoxidation->Target

Synthetic routes to this compound.

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. Its derivatives have shown significant promise as anticancer agents, particularly as inhibitors of key signaling pathways involved in tumor growth and proliferation.

Anticancer Activity and Kinase Inhibition

Derivatives of this compound have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway. Both of these pathways are crucial for cancer cell survival, proliferation, and angiogenesis.

VEGFR-2 Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, the blood supply to the tumor can be disrupted, leading to a reduction in tumor growth.

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Derivatives Inhibitor->VEGFR2 Inhibits

VEGFR-2 signaling pathway and point of inhibition.

PI3K/mTOR Pathway Inhibition:

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many types of cancer.

The following diagram provides a simplified overview of the PI3K/mTOR signaling pathway.

PI3K_mTOR_Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivatives Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

PI3K/mTOR signaling pathway and points of inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of this compound and its derivatives.

Table 1: Synthesis of 5-Methylnicotinic Acid

Starting MaterialReagentsTemperature (°C)Reaction Time (h)Yield (%)Reference
3,5-DimethylpyridineH₂O₂ / H₂SO₄110-1305-20>60[1]
3,5-DimethylpyridineKMnO₄ / H₂O25-3516--

Table 2: Biological Activity of this compound Derivatives

Derivative ClassTargetCancer Cell LineIC₅₀ (µM)Reference
Pyrimidine-5-carbonitrilesVEGFR-2HCT-116 (Colon)1.14 - 10.33[6]
Pyrimidine-5-carbonitrilesVEGFR-2MCF-7 (Breast)1.54 - 10.33[6]
Morpholinopyrimidine-5-carbonitrilesPI3K/mTORLeukemia SR0.09 - 0.10-

This compound is a valuable heterocyclic compound with straightforward synthetic routes and significant potential in drug discovery. The methodologies outlined in this guide provide a solid foundation for its preparation and further functionalization. The demonstrated anticancer activity of its derivatives, through the inhibition of key signaling pathways like VEGFR-2 and PI3K/mTOR, highlights the importance of this scaffold in the development of novel therapeutics. Further research into the synthesis of new derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this versatile molecule.

References

Methodological & Application

Detailed synthesis of 5-Methylpyridine-3-carbonitrile from 3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: Synthesis of 5-Methylpyridine-3-carbonitrile

Title: Detailed Synthesis of this compound via Catalytic Ammoxidation of 3,5-Dimethylpyridine

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries. While the direct conversion from 3-methylpyridine is chemically circuitous, this note details the industrially relevant and scientifically sound method of vapor-phase catalytic ammoxidation. The protocol focuses on the selective conversion of one methyl group of 3,5-dimethylpyridine (3,5-lutidine) using a vanadium-based heterogeneous catalyst. We elaborate on the reaction mechanism, experimental setup, detailed protocol, safety considerations, and expected outcomes to equip researchers and drug development professionals with a robust and reproducible procedure.

Introduction and Scientific Rationale

This compound, also known as 3-Cyano-5-methylpyridine, is a key building block in organic synthesis. Its bifunctional nature, featuring both a nucleophilic nitrogen atom in the pyridine ring and an electrophilic carbon in the nitrile group, makes it a versatile precursor for a wide range of more complex molecules.

Choice of Synthetic Route:

The conversion of an alkyl group on an aromatic ring to a nitrile is efficiently achieved through ammoxidation . This process involves the reaction of the substrate with ammonia and oxygen at elevated temperatures over a solid-state catalyst.[1] It is a cornerstone of industrial nitrile production, valued for its efficiency and atom economy.[2]

A direct synthesis of this compound from 3-methylpyridine is not a standard or efficient pathway, as it would require the introduction of a second methyl group at the 5-position and the subsequent conversion of the original methyl group at the 3-position. A far more logical and established precursor is 3,5-dimethylpyridine (commonly known as 3,5-lutidine).[3][4] The selective ammoxidation of one of the two methyl groups on 3,5-lutidine provides a direct and high-yield route to the target molecule.

The reaction proceeds as follows: CH₃C₅H₃NCH₃ + NH₃ + 1.5 O₂ → NCC₅H₃NCH₃ + 3 H₂O

This application note will therefore focus exclusively on this field-proven and scalable method.

The Ammoxidation Reaction: Mechanism and Catalysis

The ammoxidation of alkylpyridines is a complex heterogeneous catalytic process. Vanadium-based oxides, often promoted with other metals like molybdenum or supported on materials like alumina or silica, are the catalysts of choice due to their redox properties.[1][5]

The catalytic cycle is believed to follow a Mars-van Krevelen type mechanism:

  • Activation: The methyl group of the adsorbed 3,5-dimethylpyridine is activated on the catalyst surface through hydrogen abstraction by a lattice oxygen atom of the metal oxide (e.g., V⁵⁺=O), reducing the metal center (e.g., to V⁴⁺).

  • Ammonia Insertion: Ammonia adsorbs onto an acidic site on the catalyst and reacts with the activated alkyl species, undergoing oxidative dehydrogenation to form an imine-like intermediate.

  • Nitrile Formation: Further oxidative dehydrogenation of the intermediate yields the nitrile group and water.

  • Catalyst Reoxidation: The reduced metal center on the catalyst is reoxidized by molecular oxygen from the gas phase, regenerating the active site and completing the catalytic cycle.[6]

The ability of vanadium to cycle between different oxidation states (primarily V⁵⁺ and V⁴⁺) is critical for its catalytic activity.[6]

Ammoxidation_Mechanism cluster_catalyst Catalyst Surface (e.g., V2O5) cluster_reaction Reactant Transformation V5 V⁵⁺=O (Active Site) V4 V⁴⁺-OH (Reduced Site) V5->V4 1. H-Abstraction (Substrate Oxidation) Intermediate1 [R-CH₂ ads] V5_regen V⁵⁺=O (Regenerated) V4->V5_regen 4. Re-oxidation (+ ½ O₂ → H₂O) Product R-C≡N (desorbed) Substrate R-CH₃ (adsorbed) Substrate->Intermediate1 + [O]cat Intermediate2 [R-CH=NH ads] Intermediate1->Intermediate2 + NH₃ - H₂O Intermediate2->Product + 2[O]cat - H₂O

Figure 1: Simplified Mars-van Krevelen mechanism for ammoxidation.
Experimental Protocol

This protocol describes a laboratory-scale, continuous-flow, fixed-bed reactor setup for the vapor-phase ammoxidation of 3,5-dimethylpyridine.

Reagent/MaterialGradeSupplierNotes
3,5-Dimethylpyridine (3,5-Lutidine)≥98%Sigma-AldrichCAS: 591-22-0
Ammonia (NH₃)Anhydrous, ≥99.99%AirgasCorrosive and toxic gas
Oxygen (O₂)≥99.5%AirgasOxidizer; often supplied as dry air
Nitrogen (N₂)High Purity, ≥99.99%AirgasInert carrier gas
Vanadium(V) Oxide (V₂O₅) CatalystSupported on γ-Al₂O₃Alfa AesarTypically 5-10 wt% V₂O₅ on a high-surface-area support
Deionized WaterType IIn-houseFor scrubbing and analysis
Dichloromethane (DCM)HPLC GradeFisher ScientificFor extraction
Sodium Sulfate (Na₂SO₄)AnhydrousVWRFor drying organic extracts

Equipment:

  • Reactor: Quartz or Stainless Steel fixed-bed tube reactor (e.g., 10-20 mm inner diameter, 500 mm length).

  • Furnace: High-temperature tube furnace with programmable controller.

  • Mass Flow Controllers (MFCs): For precise control of NH₃, Air/O₂, and N₂ gas feeds.

  • Liquid Feed System: Syringe pump or HPLC pump for delivering 3,5-dimethylpyridine.

  • Vaporizer/Mixing Zone: Heated zone upstream of the catalyst bed to ensure complete vaporization and mixing of reactants.

  • Condenser/Cold Trap: Series of condensers (water-cooled) and a cold trap (dry ice/acetone) to collect the product stream.

  • Scrubber: Gas washing bottles containing dilute sulfuric acid to neutralize unreacted ammonia.

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) for analyzing the reaction mixture.

workflow cluster_feed Reactant Feed System Lutidine 3,5-Lutidine (Syringe Pump) Vaporizer Heated Vaporizer (~250°C) Lutidine->Vaporizer Gases NH₃, Air, N₂ (Mass Flow Controllers) Gases->Vaporizer Reactor Fixed-Bed Reactor (Catalyst, 350-450°C) Vaporizer->Reactor Condenser Condenser & Cold Trap (Product Collection) Reactor->Condenser Scrubber Ammonia Scrubber (Dilute H₂SO₄) Condenser->Scrubber Non-condensable gases Analysis Analysis (GC-FID) Condenser->Analysis Liquid Product Vent Exhaust Vent Scrubber->Vent

Figure 2: Experimental workflow for continuous-flow ammoxidation.
  • Catalyst Preparation and Loading:

    • Load the fixed-bed reactor with 5.0 g of the V₂O₅/γ-Al₂O₃ catalyst, supported by quartz wool plugs.

    • Place the reactor into the tube furnace, ensuring the catalyst bed is centered in the heating zone.

    • Connect all gas and liquid lines. Perform a leak check of the entire system with nitrogen.

  • System Purge and Catalyst Activation:

    • Purge the system with a flow of N₂ (50 mL/min) for 30 minutes.

    • Heat the reactor to the reaction temperature (e.g., 400°C) under a continuous N₂ flow. Hold for 1 hour to ensure thermal stability and drive off any adsorbed moisture from the catalyst.

  • Reaction Initiation:

    • Set the vaporizer temperature to ~250°C.

    • Introduce the reactant gas flows using the MFCs. A typical molar ratio is Lutidine:NH₃:O₂ = 1:4:8 . The oxygen is typically supplied as air, and N₂ is used as a balance gas to achieve the desired residence time.

    • Example Flow Rates:

      • NH₃: 20 mL/min

      • Air: 100 mL/min (provides ~21 mL/min O₂)

      • N₂: 30 mL/min

    • Once the gas flows are stable, begin feeding the liquid 3,5-dimethylpyridine via the syringe pump at a rate calculated to achieve the target molar ratio and residence time (e.g., 0.05 mL/min).

  • Steady-State Operation and Product Collection:

    • Allow the reaction to run for at least 1-2 hours to reach a steady state.

    • Collect the liquid product from the condenser and cold trap. The product will be a mixture of this compound, unreacted 3,5-dimethylpyridine, water, and minor byproducts.

    • Monitor the reactor temperature and pressure throughout the run. The reaction is exothermic, and care must be taken to avoid thermal runaways.[7]

  • Reaction Shutdown:

    • Stop the 3,5-dimethylpyridine feed.

    • Switch off the ammonia and air/oxygen flows.

    • Maintain the N₂ flow while the reactor cools to room temperature.

    • Turn off the furnace and all heating elements.

  • Product Work-up and Purification:

    • Combine the contents of the condenser and cold trap.

    • Extract the aqueous mixture three times with dichloromethane (DCM).

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) to yield pure this compound as a solid.[8][9]

Results and Characterization

The primary metrics for evaluating the reaction's success are conversion, selectivity, and yield. These are typically determined by GC analysis of the crude liquid product, using an internal standard for quantification.

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterTypical ValueRationale
Reaction Temperature380 - 420 °CBalances reaction rate with catalyst stability and minimizes over-oxidation to COx.
PressureAtmosphericSufficient for vapor-phase reaction; simplifies equipment requirements.
Molar Ratio (Lut:NH₃:O₂)1 : 3-5 : 6-10Excess ammonia suppresses byproduct formation (e.g., acids) and aids in nitrile formation.[7] Excess oxygen ensures catalyst reoxidation.
Catalyst5-10% V₂O₅ on γ-Al₂O₃V₂O₅ is the active component; the high-surface-area support ensures good dispersion and activity.[5]
GHSV (Gas Hourly Space Velocity)2000 - 5000 h⁻¹Defines the contact time of reactants with the catalyst, influencing conversion and selectivity.
Expected Conversion 85 - 95%Percentage of 3,5-dimethylpyridine that has reacted.
Expected Selectivity 70 - 85%Percentage of converted reactant that forms the desired product. Main byproducts include CO, CO₂, and pyridine.
Expected Yield 60 - 80%Overall efficiency of the conversion (Conversion × Selectivity).

Characterization of this compound:

  • Appearance: White to off-white solid.[8]

  • Melting Point: 83-87 °C.[9]

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.65 (s, 1H), 8.55 (s, 1H), 7.50 (s, 1H), 2.45 (s, 3H).

  • IR (ATR, cm⁻¹): ~2230 (C≡N stretch), ~1590, 1480 (aromatic C=C/C=N stretch).

Safety Precautions
  • General: All operations should be conducted in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, nitrile gloves) is required.

  • 3,5-Dimethylpyridine: Flammable liquid with a pungent odor. Harmful if swallowed or in contact with skin.

  • Ammonia: Anhydrous ammonia is a corrosive, toxic, and flammable gas. Use appropriate gas handling equipment, including regulators and check valves. Ensure an emergency gas shutoff is accessible. An ammonia gas detector is highly recommended.

  • High-Temperature Operations: The reactor operates at high temperatures. Ensure proper insulation and keep flammable materials away from the furnace.

  • Pressure: Although operated at atmospheric pressure, the system should be equipped with a pressure relief valve to prevent over-pressurization.

  • Waste Disposal: The ammonia scrubber solution will be acidic and contain ammonium sulfate. Neutralize and dispose of according to institutional guidelines. Dispose of organic waste in appropriate, labeled containers.

References

Application Notes and Protocols for One-Pot Multicomponent Synthesis of 5-Methylpyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot multicomponent synthesis of 5-methylpyridine-3-carbonitrile derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The methodologies presented herein offer efficient and atom-economical routes to this important heterocyclic scaffold.

Introduction

Pyridine-3-carbonitrile derivatives are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. The incorporation of a methyl group at the 5-position can significantly influence the molecule's physicochemical properties and biological activity. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. This approach offers several advantages over traditional multistep synthesis, including reduced reaction times, lower costs, and minimized waste generation. This document outlines a general protocol for the synthesis of this compound derivatives via a one-pot, four-component reaction, along with relevant data and a mechanistic workflow.

Applications in Drug Development

Pyridine-3-carbonitrile derivatives have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: Certain derivatives have shown potent activity against various cancer cell lines.

  • Antimicrobial Agents: This scaffold has been explored for the development of new antibacterial and antifungal drugs.

  • Cardiovascular Drugs: Some derivatives exhibit activity as calcium channel blockers and antihypertensive agents.

  • Central Nervous System (CNS) Agents: The pyridine nucleus is a key component in drugs targeting CNS disorders.

Experimental Protocols

The following protocol is a generalized procedure for the one-pot synthesis of 2-amino-4-aryl-6-methylpyridine-3,5-dicarbonitrile derivatives, which can be adapted for the synthesis of other this compound derivatives. This method is based on the condensation of an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium acetate.

General Procedure: One-Pot Synthesis of 2-Amino-4-aryl-6-methylpyridine-3,5-dicarbonitrile Derivatives

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (2 mmol)

  • Acetone (or other suitable methyl ketone) (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (2 mmol), acetone (1 mmol), and ammonium acetate (1.5 mmol).

  • Add 10 mL of ethanol to the flask.

  • The reaction mixture is stirred at room temperature for 10 minutes.

  • The flask is then equipped with a reflux condenser and the mixture is heated to reflux (approximately 80 °C).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Upon completion of the reaction (typically after 4-6 hours), the reaction mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration and washed with cold ethanol.

  • If necessary, the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-amino-4-aryl-6-methylpyridine-3,5-dicarbonitrile derivative.

  • The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various substituted pyridine-3-carbonitrile derivatives using one-pot multicomponent reactions. While not all products are this compound derivatives, the data provides a useful comparison of different methodologies.

EntryReactant 1Reactant 2Reactant 3Catalyst/SolventConditionsYield (%)Reference
1Aromatic AldehydeMalononitrileSubstituted PhenolNano copper ferrite / EthanolRefluxHigh[1]
2Chalcone3-Aminobut-2-enenitrileAmmonium AcetateEthanolReflux, 10-16 h49-90[2]
3Aromatic AldehydeMalononitrileThiolNanocrystalline MgO / EthanolRefluxModerate to High[3]
4Alkynone1,3-Dicarbonyl CompoundAmmonium AcetateEthanolReflux, 24 hup to 98[4]
5Aromatic AldehydeMethyl KetoneMalononitrileAmmonium Acetate / Solvent-freeMicrowave, 7-9 min72-86[5]

Mandatory Visualization

The following diagrams illustrate the general workflow and a plausible reaction mechanism for the one-pot synthesis of this compound derivatives.

G cluster_workflow Experimental Workflow Reactants Mixing of Reactants (Aldehyde, Malononitrile, Methyl Ketone, Ammonium Acetate) Solvent Addition of Solvent (e.g., Ethanol) Reactants->Solvent Reaction Heating under Reflux (e.g., 80°C) Solvent->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Work-up (Cooling, Filtration) Monitoring->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (Spectroscopy) Purification->Characterization

Caption: General experimental workflow for the one-pot synthesis.

G cluster_mechanism Plausible Reaction Mechanism A Aldehyde + Malononitrile B Knoevenagel Condensation A->B [H+] or Base C α,β-Unsaturated Nitrile B->C G Michael Addition C->G D Methyl Ketone + NH3 E Enamine Formation D->E F Enamine Intermediate E->F F->G H Acyclic Intermediate G->H I Cyclization & Dehydrogenation H->I J This compound Derivative I->J

Caption: A plausible mechanistic pathway for the reaction.

References

Application Note: 5-Methylpyridine-3-carbonitrile as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2][3]

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs due to its ability to form key hydrogen bonds with protein targets and its favorable physicochemical properties. The pyridine-3-carbonitrile moiety, in particular, serves as a versatile building block for the synthesis of a diverse range of kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the pyridine ring can be variously substituted to modulate potency, selectivity, and pharmacokinetic properties.

This application note will focus on the utility of 5-methylpyridine-3-carbonitrile and its analogues in the synthesis of novel kinase inhibitors. We will explore general synthetic strategies, provide a detailed protocol for the synthesis of a potent PIM-1 kinase inhibitor, and discuss the structure-activity relationships of these compounds.

General Synthetic Strategies: From this compound to Complex Heterocycles

The this compound scaffold can be elaborated into a variety of kinase inhibitor core structures through a series of well-established chemical transformations. A common strategy involves the introduction of a leaving group at the 2-position of the pyridine ring, which can then be displaced by various nucleophiles to introduce diversity. The nitrile group at the 3-position and the methyl group at the 5-position can also be chemically manipulated to fine-tune the properties of the final compound.

A representative synthetic workflow is depicted below. This general scheme highlights the key transformations that can be applied to a substituted pyridine-3-carbonitrile precursor to generate a library of potential kinase inhibitors.

G A 2-Hydroxy-4,6-dimethyl- niconinonitrile B Ethyl 2-((3-cyano-4,6-dimethyl- pyridin-2-yl)oxy)acetate A->B Ethyl bromoacetate, K2CO3, DMF C 2-((3-Cyano-4,6-dimethylpyridin- 2-yl)oxy)acetohydrazide (1) B->C Hydrazine hydrate, Ethanol, Reflux D 5-((3-Cyano-4,6-dimethylpyridin-2-yl) oxy)methyl)-1,3,4-oxadiazole-2-thiol (2) C->D CS2, KOH, Ethanol, Reflux F 2-((3-Cyano-4,6-dimethylpyridin- 2-yl)oxy)acetyl azide (10) C->F NaNO2, HCl, 0-5 °C E S-Alkylated 1,3,4-Oxadiazole Derivatives (3-6) D->E Alkyl halides, K2CO3, DMF G Coupled Amide Derivatives (11-15) (PIM-1 Kinase Inhibitors) F->G Amines or Amino acid esters, TEA, DCM

Caption: General synthetic workflow for the elaboration of a substituted pyridine-3-carbonitrile precursor into potent PIM-1 kinase inhibitors.

This workflow demonstrates the conversion of a 2-hydroxypyridine-3-carbonitrile starting material into a key acetohydrazide intermediate. This intermediate can then be cyclized to form a 1,3,4-oxadiazole ring, which can be further functionalized. Alternatively, the acetohydrazide can be converted to an acyl azide, which is a versatile precursor for the synthesis of a variety of amide derivatives via coupling with different amines.

Application Protocol: Synthesis of a Novel Pyridine-Based PIM-1 Kinase Inhibitor

This section provides a detailed, step-by-step protocol for the synthesis of a potent PIM-1 kinase inhibitor based on a published procedure.[2] The synthesis starts from 2-hydroxy-4,6-dimethylnicotinonitrile, a close analogue of this compound.

Part 1: Synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (1)
  • Step 1.1: Synthesis of Ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetate.

    • To a solution of 2-hydroxy-4,6-dimethylnicotinonitrile (10 mmol) in dry N,N-dimethylformamide (DMF, 50 mL), add anhydrous potassium carbonate (K₂CO₃, 15 mmol).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl bromoacetate (11 mmol) dropwise to the reaction mixture.

    • Continue stirring at room temperature for 12 hours.

    • Pour the reaction mixture into ice-cold water (200 mL) and stir until a precipitate forms.

    • Filter the solid, wash with water, and dry under vacuum to obtain the crude product.

    • Recrystallize from ethanol to afford pure ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetate.

  • Step 1.2: Synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (1).

    • To a solution of ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetate (8 mmol) in absolute ethanol (40 mL), add hydrazine hydrate (80%, 16 mmol).

    • Reflux the reaction mixture for 6 hours.

    • Cool the reaction mixture to room temperature.

    • The resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield compound 1 .

Part 2: Synthesis of the Target PIM-1 Kinase Inhibitor (Compound 12)
  • Step 2.1: Synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetyl azide (10).

    • Suspend compound 1 (5 mmol) in a mixture of concentrated hydrochloric acid (2 mL) and water (10 mL) and cool to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂, 5.5 mmol) in water (5 mL) dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30 minutes.

    • The precipitated acyl azide 10 is filtered, washed with ice-cold water, and used immediately in the next step without drying.

  • Step 2.2: Synthesis of the Target Amide (Compound 12).

    • To a solution of the desired amine (e.g., 4-fluoroaniline, 5 mmol) and triethylamine (TEA, 6 mmol) in dichloromethane (DCM, 30 mL) at 0 °C, add the freshly prepared acyl azide 10 (5 mmol) portionwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the target PIM-1 kinase inhibitor.

Data Presentation: Biological Activity of Synthesized Kinase Inhibitors

The synthesized pyridine-based compounds have been evaluated for their inhibitory activity against various kinases and their cytotoxic effects on cancer cell lines.[2] The following table summarizes the biological data for a selection of these compounds.

CompoundTarget KinaseIC₅₀ (nM)[2]Cytotoxicity (MCF-7, IC₅₀ µM)[2]
12 PIM-114.30.5
Staurosporine PIM-116.7N/A
Doxorubicin N/AN/A2.14

N/A: Not Applicable

As shown in the table, compound 12 exhibits potent inhibition of PIM-1 kinase with an IC₅₀ value of 14.3 nM, which is comparable to the well-known kinase inhibitor staurosporine.[2] Furthermore, compound 12 demonstrates significant cytotoxicity against the MCF-7 breast cancer cell line, with an IC₅₀ value of 0.5 µM, indicating its potential as an anticancer agent.[2]

Conclusion and Future Directions

This compound and its analogues are valuable and versatile starting materials for the synthesis of novel kinase inhibitors. The synthetic routes are generally straightforward, allowing for the generation of diverse libraries of compounds for structure-activity relationship studies. The potent PIM-1 inhibitory activity and cytotoxic effects of the synthesized compounds highlight the potential of this scaffold in the development of new anticancer therapeutics. Future work in this area could focus on exploring a wider range of substitutions on the pyridine ring and the coupled amine moiety to further optimize potency, selectivity, and pharmacokinetic properties.

References

Application of 5-Methylpyridine-3-carbonitrile in Agrochemical Development: A Review of Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Despite the significant role of pyridine-based compounds in the agrochemical industry, a comprehensive review of publicly available scientific literature and patent databases reveals limited direct application of 5-Methylpyridine-3-carbonitrile as a key building block for the development of commercialized or late-stage development herbicides, insecticides, or fungicides. While its structural motifs are present in a wide array of biologically active molecules, specific and detailed documentation outlining its use as a primary precursor in agrochemical synthesis is scarce.

This document aims to provide an overview of the broader context of pyridine derivatives in agrochemicals and explore the potential, albeit currently underexplored, applications of this compound based on related chemistries. The information presented is intended for researchers, scientists, and drug development professionals interested in the field of agrochemical discovery.

The Prominence of the Pyridine Scaffold in Agrochemicals

The pyridine ring is a privileged scaffold in the design of modern agrochemicals due to its versatile chemical reactivity and its ability to interact with various biological targets in pests and plants. Numerous successful commercial products across different indications contain a pyridine core, highlighting its importance in the industry. These compounds often function by targeting specific enzymes or receptors in insects, fungi, or weeds.

This compound: A Potential but Undocumented Precursor

This compound, also known as 3-Cyano-5-methylpyridine or 5-Methylnicotinonitrile, possesses reactive functional groups—a nitrile and a methyl-substituted pyridine ring—that could theoretically serve as handles for diverse chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The pyridine ring can undergo various substitution reactions.

However, a thorough search of scientific and patent literature did not yield specific examples of agrochemical active ingredients that are explicitly synthesized from this compound. While numerous patents and research articles describe the synthesis and biological activity of a vast number of pyridine and cyanopyridine derivatives, they often utilize different starting materials or do not specify the precise isomeric substitution pattern that would correspond to a this compound-derived product.

Related Research on Cyanopyridine Derivatives

Research on cyanopyridine derivatives has demonstrated a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties. This body of work suggests that the cyanopyridine moiety is a valuable pharmacophore in agrochemical design. For instance, studies have shown that certain substituted cyanopyridines exhibit potent insecticidal activity against aphids. However, these studies often involve multi-component reactions where the final cyanopyridine scaffold is assembled from simpler, acyclic precursors rather than starting from a pre-formed this compound.

Potential Synthetic Pathways and Future Directions

While direct applications are not documented, one can envision hypothetical synthetic pathways where this compound could be utilized to generate novel agrochemical candidates. The following diagram illustrates a generalized workflow for the exploration of its chemical space.

G cluster_0 Starting Material cluster_1 Chemical Transformations cluster_2 Intermediate Scaffolds cluster_3 Coupling & Derivatization cluster_4 Potential Agrochemical Candidates 5-MPC This compound Hydrolysis Hydrolysis of Nitrile (-> Carboxylic Acid/Amide) 5-MPC->Hydrolysis Reduction Reduction of Nitrile (-> Amine) 5-MPC->Reduction Ring_Func Ring Functionalization (e.g., Halogenation) 5-MPC->Ring_Func Side_Chain_Func Side-Chain Functionalization (e.g., Oxidation of Methyl Group) 5-MPC->Side_Chain_Func Acid_Amide 5-Methylnicotinic Acid / 5-Methylnicotinamide Hydrolysis->Acid_Amide Amine 5-(Aminomethyl)pyridine-3-yl Derivatives Reduction->Amine Halo Halogenated Derivatives Ring_Func->Halo Carboxy Pyridine-3,5-dicarboxylic Acid Derivatives Side_Chain_Func->Carboxy Coupling Coupling with Bioactive Moieties Acid_Amide->Coupling Amine->Coupling Halo->Coupling Carboxy->Coupling Herbicide Herbicides Coupling->Herbicide Insecticide Insecticides Coupling->Insecticide Fungicide Fungicides Coupling->Fungicide

Application Notes: Synthesis of 2-Amino-5-methylpyridine-3-carbonitrile Derivatives via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Derivatives of 5-Methylpyridine-3-carbonitrile are valuable scaffolds in medicinal chemistry and drug development due to their presence in a range of biologically active compounds. Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient heterocyclic rings, such as pyridines. The presence of a strong electron-withdrawing group, like a nitrile (CN), significantly activates the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions.[1][2]

This document provides a detailed experimental protocol for a representative nucleophilic aromatic substitution reaction on a readily accessible precursor, 2-chloro-5-methylpyridine-3-carbonitrile. In this procedure, the chlorine atom at the 2-position, activated by the adjacent nitrile group, is displaced by an amine nucleophile. This reaction pathway offers a versatile and efficient route to synthesize a library of 2-amino-5-methylpyridine-3-carbonitrile derivatives, which are key intermediates for further elaboration in drug discovery programs. The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-methoxyphenylamino)-5-methylpyridine-3-carbonitrile

This protocol details the SNAr reaction between 2-chloro-5-methylpyridine-3-carbonitrile and 4-methoxyaniline.

Materials:

  • 2-chloro-5-methylpyridine-3-carbonitrile

  • 4-methoxyaniline

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Melting point apparatus

  • NMR spectrometer and HPLC system for product analysis

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-methylpyridine-3-carbonitrile (1.0 mmol, 152.6 mg).

  • Add 4-methoxyaniline (1.2 mmol, 147.8 mg) and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

  • Under an inert atmosphere (nitrogen or argon), add 10 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system. The reaction is typically complete within 8-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of deionized water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

  • Product Characterization: Combine the fractions containing the pure product and evaporate the solvent. Dry the resulting solid under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and determine its melting point and purity (e.g., by HPLC).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-(4-methoxyphenylamino)-5-methylpyridine-3-carbonitrile.

ParameterValue
Reactants
2-chloro-5-methylpyridine-3-carbonitrile152.6 mg (1.0 mmol)
4-methoxyaniline147.8 mg (1.2 mmol)
Potassium Carbonate276.4 mg (2.0 mmol)
Reaction Conditions
SolventN,N-Dimethylformamide (10 mL)
Temperature100 °C
Reaction Time10 hours
Product
Product Name2-(4-methoxyphenylamino)-5-methylpyridine-3-carbonitrile
Theoretical Yield239.3 mg
Actual Yield205.8 mg
Yield (%) 86%
Analytical Data
AppearancePale yellow solid
Melting Point155-157 °C
Purity (HPLC)>98%

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the nucleophilic aromatic substitution on 2-chloro-5-methylpyridine-3-carbonitrile.

G Experimental Workflow for SNAr Reaction cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start 2-Chloro-5-methyl- pyridine-3-carbonitrile Reaction_Vessel Reaction at 100°C (8-12 hours) Start->Reaction_Vessel Nucleophile Amine Nucleophile (e.g., 4-Methoxyaniline) Nucleophile->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Extraction Extraction with EtOAc Quench->Extraction Wash Wash with NaHCO₃ & Brine Extraction->Wash Dry_Concentrate Dry (MgSO₄) & Concentrate Wash->Dry_Concentrate Purification Flash Chromatography Dry_Concentrate->Purification Final_Product Final Product Purification->Final_Product Characterization Characterization (NMR, MS, HPLC, MP) Final_Product->Characterization

Caption: Workflow for the synthesis of 2-amino-5-methylpyridine-3-carbonitrile derivatives.

References

Application Notes: Reactions of 5-Methylpyridine-3-carbonitrile with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylpyridine-3-carbonitrile is a versatile heterocyclic building block in medicinal chemistry and materials science. The nitrile functional group at the C3 position serves as a key handle for molecular elaboration, allowing for the introduction of various functional groups through reactions with organometallic reagents. These transformations are fundamental in the synthesis of novel pyridine derivatives, which are prevalent scaffolds in many pharmaceutical agents.[1][2] This document outlines the primary reaction pathways of this compound with common classes of organometallic reagents, focusing on reductive and additive transformations.

Key Reaction Pathways

The electron-withdrawing nature of the pyridine ring and the nitrogen atom of the nitrile group makes the nitrile carbon electrophilic and susceptible to nucleophilic attack by organometallic reagents. The primary transformations include:

  • Reduction to Aldehydes: Bulky metal hydrides, such as Diisobutylaluminium hydride (DIBAL-H), are highly effective for the partial reduction of nitriles to aldehydes.[3][4] This reaction proceeds via an imine intermediate which is hydrolyzed upon aqueous workup.[3] The reaction is typically conducted at low temperatures (-78 °C) to prevent over-reduction to the primary amine.[4] The resulting 5-methylpyridine-3-carbaldehyde is a crucial intermediate for further synthetic modifications, such as Wittig reactions or reductive aminations.

  • Addition of Grignard and Organolithium Reagents to form Ketones: Grignard (R-MgX) and organolithium (R-Li) reagents are powerful carbon nucleophiles that readily add to the nitrile group.[5][6] The initial reaction forms a stable intermediate magnesium or lithium imine salt. This salt is resistant to a second addition of the organometallic reagent. Upon acidic hydrolysis during workup, the imine intermediate is converted to a ketone.[7] This reaction provides a direct and efficient route to synthesize a wide array of 3-keto-substituted pyridines, which are valuable precursors for more complex molecular architectures.[8][9]

These reactions significantly enhance the synthetic utility of this compound, enabling its incorporation into diverse molecular frameworks for drug discovery and development.

Quantitative Data Summary

The following table summarizes the expected outcomes and general conditions for the reaction of this compound with representative organometallic reagents. Yields are representative and can vary based on the specific substrate and precise reaction conditions.

Reagent ClassSpecific ReagentSolventTemperature (°C)ProductTypical Yield (%)Reference
Organoaluminium HydrideDiisobutylaluminium hydride (DIBAL-H)Toluene or DCM-78 to 05-Methylpyridine-3-carbaldehyde70-95[3][4][10]
Grignard ReagentPhenylmagnesium bromide (PhMgBr)THF or Diethyl Ether0 to RT(5-methylpyridin-3-yl)(phenyl)methanone60-85[7][8]
Organolithium Reagentn-Butyllithium (n-BuLi)THF or Diethyl Ether-78 to RT1-(5-methylpyridin-3-yl)pentan-1-one60-80[5][7]

Visualized Reaction Pathways and Workflow

Reaction_Pathways cluster_main Reactions of this compound A This compound B 1) DIBAL-H, Toluene, -78°C 2) H3O+ workup A->B D 1) R-MgX (Grignard) or R-Li 2) H3O+ workup A->D C 5-Methylpyridine-3-carbaldehyde B->C E 3-Acyl-5-methylpyridine (Ketone) D->E

Caption: Key reactions of this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow prep Reaction Setup (Inert atmosphere, dry solvents) reagent Substrate Addition (this compound) prep->reagent add Slow Addition of Organometallic Reagent (at low temp.) reagent->add react Reaction Monitoring (TLC) add->react quench Quenching (e.g., with NH4Cl or H2O) react->quench extract Workup & Extraction quench->extract purify Purification (Column Chromatography) extract->purify product Product Characterization (NMR, MS) purify->product

Caption: General workflow for organometallic reactions.

Experimental Protocols

Protocol 1: Synthesis of 5-Methylpyridine-3-carbaldehyde via DIBAL-H Reduction

This protocol describes the partial reduction of this compound to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H).[3][10]

Materials:

  • This compound (1.0 eq)

  • DIBAL-H (1.0 M solution in toluene or hexanes, 1.1 - 1.2 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1M HCl

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet, low-temperature thermometer.

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a dropping funnel is charged with this compound (1.0 eq).

  • Dissolution: Anhydrous toluene (or DCM) is added to dissolve the starting material completely.

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to prevent over-reduction.[10]

  • Reagent Addition: DIBAL-H solution (1.1 - 1.2 eq) is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: The mixture is stirred at -78 °C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at -78 °C to consume excess DIBAL-H.

  • Workup: The mixture is allowed to warm to room temperature. A saturated aqueous solution of Rochelle's salt is added, and the mixture is stirred vigorously for 1-2 hours until two clear layers form. Alternatively, the reaction can be quenched by the careful addition of water followed by 10% NaOH.[10]

  • Extraction: The resulting suspension is filtered through a pad of Celite®, washing with ethyl acetate. The organic layer is separated, and the aqueous layer is extracted two more times with ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude aldehyde.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford pure 5-methylpyridine-3-carbaldehyde.

Protocol 2: Synthesis of (5-methylpyridin-3-yl)(phenyl)methanone via Grignard Reaction

This protocol details the addition of a Grignard reagent to this compound to form a ketone after acidic workup.[8]

Materials:

  • This compound (1.0 eq)

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Aqueous Hydrochloric Acid (HCl, 2 M)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet.

Procedure:

  • Reaction Setup: A dry round-bottom flask under a nitrogen/argon atmosphere is charged with this compound (1.0 eq) and dissolved in anhydrous THF.

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Grignard Addition: Phenylmagnesium bromide solution (1.2 eq) is added dropwise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Hydrolysis (Workup): The reaction mixture is cooled again to 0 °C and slowly quenched by the addition of 2 M HCl. This step hydrolyzes the intermediate imine salt to the ketone. The mixture is stirred for an additional 30 minutes.

  • Neutralization: The pH of the solution is carefully adjusted to ~8 with a saturated NaHCO₃ solution.

  • Extraction: The product is extracted into ethyl acetate (3 x volumes).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography (using a gradient of ethyl acetate in hexanes) to yield the pure (5-methylpyridin-3-yl)(phenyl)methanone.

References

Application Notes and Protocols for the Catalytic Functionalization of the Pyridine Ring in 5-Methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the catalytic C-H functionalization of the pyridine ring in 5-Methylpyridine-3-carbonitrile, a versatile building block in medicinal chemistry and materials science. The direct functionalization of the pyridine core via C-H activation offers a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials. This document focuses on palladium-catalyzed C-H arylation, a key transformation for the synthesis of complex molecular architectures.

Introduction to Catalytic C-H Functionalization of this compound

The pyridine moiety is a ubiquitous scaffold in pharmaceuticals and functional materials. The ability to selectively introduce substituents onto the pyridine ring of this compound (also known as 5-methylnicotinonitrile) is of significant interest for the development of novel compounds with tailored properties. Catalytic C-H functionalization has emerged as a powerful tool for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds directly from the native C-H bonds of the pyridine ring.

This document provides a detailed protocol for the palladium-catalyzed C-H arylation of the pyridine ring, based on methodologies developed for closely related substrates such as 3-cyanopyridine.[1] The electron-withdrawing nature of the nitrile group at the 3-position is expected to influence the regioselectivity of the C-H activation, favoring functionalization at the C4 and C6 positions. The methyl group at the 5-position will likely exert a steric influence on the reaction.

Palladium-Catalyzed C-H Arylation

The direct arylation of this compound with aryl halides is a powerful method for the synthesis of biaryl structures. The following protocol is adapted from a silver-free method developed for the C-H arylation of cyanopyridines.[1]

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products This compound catalyst Pd(OAc)2 [PCy3H]BF4 Base (e.g., K2CO3) Solvent (e.g., Toluene) Heat This compound->catalyst aryl_halide Ar-X (Aryl Halide) aryl_halide->catalyst product1 4-Aryl-5-methylpyridine-3-carbonitrile product2 2-Aryl-5-methylpyridine-3-carbonitrile product3 6-Aryl-5-methylpyridine-3-carbonitrile catalyst->product1 catalyst->product2 catalyst->product3

Caption: General scheme for the Palladium-catalyzed C-H arylation of this compound.

Experimental Protocol

Materials:

  • This compound

  • Aryl bromide (e.g., Bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate ([PCy₃H]BF₄)

  • 2,2-Dimethylhexanoic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol %), [PCy₃H]BF₄ (10 mol %), 2,2-dimethylhexanoic acid (0.3 equiv.), and K₂CO₃ (3.0 equiv.).

  • Seal the vial with a septum and purge with an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound (1.0 equiv.) and the aryl bromide (1.5 equiv.) via syringe.

  • Add anhydrous toluene to achieve a final concentration of 1.0 M with respect to the limiting reagent.

  • Place the reaction vial in a preheated oil bath at 120 °C and stir for 22-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional organic solvent.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired arylated product(s).

Data Presentation

The following table summarizes the expected outcomes for the C-H arylation of 3-cyanopyridine with bromobenzene, which can be used as a reference for the functionalization of this compound.[1]

EntryPyridine SubstrateAryl HalideProduct(s)Yield (%)
13-CyanopyridineBromobenzene4-Phenyl-3-cyanopyridine & 6-Phenyl-3-cyanopyridine23

Note: The yield for the arylation of 3-cyanopyridine is reported to be modest. The presence of the methyl group at the 5-position in this compound may influence the regioselectivity and yield of the reaction. It is anticipated that functionalization will predominantly occur at the C4 and C6 positions.

Catalytic Cycle and Experimental Workflow

Proposed Catalytic Cycle for Palladium-Catalyzed C-H Arylation

Catalytic_Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Py(L_n) Ar-Pd(II)-Py(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Py(L_n) C-H Activation (Py-H) Ar-Py Ar-Py Ar-Pd(II)-Py(L_n)->Ar-Py Reductive Elimination PyH Py-H = this compound ArX Ar-X = Aryl Halide ArPy Ar-Py = Arylated Product Workflow A 1. Reagent Addition (Catalyst, Ligand, Base, Substrates, Solvent) B 2. Reaction Setup (Inert Atmosphere, Heating at 120 °C) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Work-up (Cooling, Dilution, Filtration) C->D E 5. Purification (Column Chromatography) D->E F 6. Product Characterization (NMR, MS) E->F

References

Developing an HPLC method for purity analysis of 5-Methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPLC Purity Analysis of 5-Methylpyridine-3-carbonitrile

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for this compound, a key intermediate in pharmaceutical synthesis. The described method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, providing a rapid and reliable analysis. This protocol is intended for researchers, scientists, and drug development professionals requiring an accurate assessment of this compound purity.

Introduction

This compound is a significant building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity is a critical parameter that can influence the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method for its purity assessment is essential for quality control in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[3][4] This application note presents a detailed protocol for the purity analysis of this compound by HPLC.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.[5][6][7]

PropertyValue
Synonyms 3-Cyano-5-methylpyridine, 5-Methylnicotinonitrile[5][6][7]
CAS Number 42885-14-3[5][6][7]
Molecular Formula C₇H₆N₂[5][6][7]
Molecular Weight 118.14 g/mol [5][6][7]
Melting Point 83-87 °C[5]
Appearance Solid[5]

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • HPLC vials with caps and septa

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Degasser

  • Quaternary or Binary Pump

  • Autosampler

  • Column Compartment with temperature control

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterCondition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (v/v) (40:60)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 15 minutes
Standard and Sample Preparation

Standard Solution (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer the weighed sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the standard solution.

  • Inject the sample solution.

  • After the analysis, process the chromatograms using the chromatography data system.

Calculation of Purity

The purity of the this compound sample is calculated using the area normalization method:

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Diagrams

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in Mobile Phase A->B Volumetric Flask C Filter Sample Solution B->C 0.45 µm Syringe Filter F Inject Blank, Standard, & Sample C->F D System Equilibration E System Suitability Test D->E Stable Baseline E->F Passes Criteria G Integrate Peaks F->G Chromatograms H Calculate Purity G->H Peak Areas hplc_system MobilePhase Mobile Phase Reservoir Degasser Degasser MobilePhase->Degasser Pump HPLC Pump Degasser->Pump Autosampler Autosampler Pump->Autosampler Column Column Autosampler->Column Detector UV-Vis Detector Column->Detector CDS Chromatography Data System Detector->CDS Waste Waste Detector->Waste

References

Application Notes and Protocols for the Recrystallization and Purification of 5-Methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 5-Methylpyridine-3-carbonitrile via recrystallization. The protocol is designed to be a starting point for laboratory work, and optimization may be necessary based on the specific impurities present in the starting material.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The process relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. For this compound, a heterocyclic nitrile, selecting an appropriate solvent system is crucial for achieving high purity. This protocol will guide the user through solvent selection, the recrystallization procedure, and the subsequent isolation and drying of the purified product.

Compound Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for handling the compound and for informing the purification strategy.

PropertyValueReference
Chemical Formula C₇H₆N₂[1][][3][4]
Molecular Weight 118.14 g/mol [1][][3][4]
Appearance Solid[1]
Melting Point 83-87 °C[1]
CAS Number 42885-14-3[1][][3][4]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. A mixed solvent system is often effective for compounds of this type.[5][6][7]

3.1. Materials and Equipment

  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Magnetic stirrer and stir bar

  • Condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass rod

  • Selected recrystallization solvents (e.g., ethanol, water, isopropanol, hexane, toluene)

  • Ice bath

  • Drying oven or desiccator

3.2. Solvent System Selection

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a polar aprotic nitrile with some aromatic character, several solvent systems can be considered. A good starting point is a mixed solvent system, such as ethanol/water or isopropanol/hexane.

To determine the optimal solvent or solvent pair, perform small-scale solubility tests:

  • Place a small amount (e.g., 20-30 mg) of the crude compound into several test tubes.

  • Add a small amount (e.g., 0.5 mL) of a single solvent to each test tube.

  • Observe the solubility at room temperature.

  • Gently heat the soluble samples and the insoluble samples to the boiling point of the solvent to observe solubility at elevated temperatures.

  • For promising solvents where the compound is soluble when hot and insoluble when cold, allow the hot solution to cool to see if crystals form.

  • If a single solvent is not ideal, test mixed solvent systems. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then cool to observe crystallization.

3.3. Step-by-Step Recrystallization Procedure

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) and heat the mixture with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[7][8][9]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8] Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[8]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8][9]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying on the filter paper, followed by placing them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Compound add_solvent Add Hot Solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cool_solution Slow Cooling hot_filtration->cool_solution ice_bath Ice Bath cool_solution->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Drying wash_crystals->dry_crystals end Pure Crystals dry_crystals->end

Caption: A workflow diagram illustrating the step-by-step process of recrystallization.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle this compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • When heating flammable organic solvents, use a heating mantle and a condenser. Avoid open flames.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting any work.

Troubleshooting

  • Oiling out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too quickly. Try reheating the solution and adding more solvent before allowing it to cool more slowly.

  • No crystal formation: If crystals do not form upon cooling, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Alternatively, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.

  • Low recovery: This can be caused by using too much solvent, not cooling the solution to a low enough temperature, or premature crystallization during hot filtration. Review the solvent selection and procedural steps to optimize the yield.

References

Application Notes and Protocols: Scaling Up the Laboratory Synthesis of 5-Methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed procedure for the laboratory synthesis and scale-up of 5-Methylpyridine-3-carbonitrile, a valuable building block in pharmaceutical and agrochemical research. The synthesis is based on the vapor-phase ammoxidation of 3,5-lutidine, a readily available starting material. This protocol outlines the necessary equipment, reagents, reaction conditions, and purification methods for both laboratory-scale (gram-scale) and scaled-up (kilogram-scale) production. Safety considerations and key process parameters for successful scale-up are also discussed.

Introduction

This compound, also known as 5-methylnicotinonitrile, is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a pyridine ring with methyl and nitrile substituents, allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and development. The increasing demand for this compound necessitates a robust and scalable synthetic route. The ammoxidation of 3,5-lutidine presents a direct and economically viable approach, analogous to the industrial synthesis of nicotinonitrile from 3-methylpyridine.[1] This process involves the reaction of the methyl group with ammonia and oxygen at elevated temperatures over a suitable catalyst to form the nitrile.

Synthesis Pathway

The proposed synthesis of this compound proceeds via the vapor-phase ammoxidation of 3,5-lutidine.

Synthesis_Pathway 3,5-Lutidine 3,5-Lutidine This compound This compound 3,5-Lutidine->this compound NH3, O2 (Air) Catalyst, High Temp.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Laboratory-Scale Synthesis (Gram-Scale)

Objective: To synthesize this compound on a laboratory scale.

Materials:

  • 3,5-Lutidine (99%)

  • Ammonia (gas)

  • Air (or Oxygen/Nitrogen mixture)

  • Vanadium pentoxide/Titanium dioxide (V2O5/TiO2) catalyst

  • Quartz tube reactor

  • Tube furnace

  • Gas flow controllers

  • Condenser and collection flask (cooled)

  • Solvent for extraction (e.g., Dichloromethane)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

  • Rotary evaporator

  • Recrystallization solvent (e.g., Ethanol/Water mixture)

Procedure:

  • Catalyst Packing: A quartz tube reactor is packed with a bed of V2O5/TiO2 catalyst.

  • System Setup: The reactor is placed in a tube furnace and connected to gas flow controllers for ammonia, air, and a carrier gas (e.g., nitrogen). The outlet of the reactor is connected to a condenser and a cooled collection flask.

  • Reaction Initiation: The furnace is heated to the reaction temperature (typically 350-450°C).

  • Reagent Introduction: A stream of 3,5-lutidine is vaporized and introduced into the reactor along with a controlled flow of ammonia and air. The molar ratio of reactants is crucial and should be carefully controlled.

  • Reaction: The vapor-phase reaction occurs as the reactants pass over the catalyst bed.

  • Product Collection: The product stream is passed through the condenser, and the crude this compound, along with any unreacted starting material and byproducts, is collected in the cooled flask.

  • Work-up and Purification:

    • The collected condensate is dissolved in a suitable organic solvent like dichloromethane.

    • The organic solution is washed with water to remove any water-soluble impurities.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Scale-Up Procedure (Kilogram-Scale)

Objective: To scale up the synthesis of this compound to the kilogram scale.

Key Considerations for Scale-Up:

  • Heat Management: The ammoxidation reaction is exothermic. A larger reactor with efficient heat exchange capabilities is required to maintain a stable reaction temperature and prevent thermal runaways.

  • Mass Transfer: Ensuring efficient mixing of the gaseous reactants and uniform contact with the catalyst bed is critical for high conversion and selectivity.

  • Catalyst Stability: The long-term stability and activity of the catalyst under continuous operation need to be monitored.

  • Safety: Handling large quantities of flammable and toxic materials (3,5-lutidine, ammonia) requires appropriate safety protocols, including a well-ventilated area, proper personal protective equipment (PPE), and emergency shutdown procedures.

Equipment:

  • Large-scale fixed-bed reactor with integrated heat exchange system.

  • Industrial gas flow controllers and monitoring systems.

  • High-capacity vaporization system for the starting material.

  • Efficient condensation and product collection system.

  • Large-scale extraction and distillation equipment for purification.

Procedure: The fundamental steps are similar to the laboratory-scale synthesis but are performed with appropriately sized equipment and with a greater emphasis on process control and safety. Continuous or semi-continuous operation is typically employed for kilogram-scale production.

Data Presentation

ParameterLaboratory-Scale (Representative)Scaled-Up (Target)
Starting Material 3,5-Lutidine3,5-Lutidine
Amount of Starting Material 50 g50 kg
Catalyst V2O5/TiO2V2O5/TiO2 (or similar)
Reaction Temperature 380 - 420 °C380 - 420 °C
Molar Ratio (Lutidine:NH3:O2) 1 : 3 : 151 : 3 : 15
Reaction Time/Residence Time 1 - 5 seconds1 - 5 seconds
Typical Yield 60 - 75%70 - 85%
Purity (after purification) >98%>99%

Note: The data presented are representative values based on analogous ammoxidation reactions and may require optimization for the specific synthesis of this compound.

Workflow Diagram

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing A Reagent & Catalyst Preparation B Reactor Setup & System Checks A->B C Vaporization of 3,5-Lutidine B->C E Vapor-Phase Ammoxidation C->E D Introduction of Gases (NH3, Air) D->E F Condensation & Product Collection E->F G Extraction & Washing F->G H Solvent Removal G->H I Recrystallization H->I J Drying & Packaging I->J

Caption: General workflow for the synthesis of this compound.

Safety Precautions

  • Chemical Hazards: 3,5-Lutidine is flammable and toxic. Ammonia is corrosive and toxic. Handle these chemicals in a well-ventilated fume hood or a controlled environment with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • High Temperatures: The reaction is conducted at high temperatures. Use appropriate shielding and exercise caution when working near the hot reactor.

  • Pressure: While the reaction is typically run at atmospheric pressure, ensure the system is properly vented to prevent pressure buildup.

  • Catalyst Handling: Handle the catalyst with care, avoiding inhalation of dust.

Conclusion

The ammoxidation of 3,5-lutidine provides a viable and scalable route to this compound. Careful control of reaction parameters, particularly temperature and reactant ratios, is essential for achieving high yields and purity. The scale-up of this process requires careful consideration of heat and mass transfer, as well as stringent safety protocols. The procedures outlined in this document provide a comprehensive guide for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

Application Notes and Protocols for 5-Methylpyridine-3-carbonitrile in New Material Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyridine-3-carbonitrile is a versatile heterocyclic building block with significant potential in the development of novel materials. Its unique electronic properties, arising from the electron-withdrawing nitrile group and the pyridine ring, make it an attractive candidate for applications in organic electronics, coordination polymers, and pharmaceutical scaffolds. The methyl group provides an additional site for functionalization or can be used to fine-tune the steric and electronic properties of the resulting materials. These application notes provide an overview of its potential uses and detailed protocols for its incorporation into new materials.

Physicochemical Properties of this compound

Basic physicochemical data for this compound are summarized below. This information is crucial for designing experimental setups and purification procedures.

PropertyValueReference
CAS Number 42885-14-3[1][2][3]
Molecular Formula C₇H₆N₂[1][2]
Molecular Weight 118.14 g/mol [1][2][3]
Appearance Solid[1][3]
Melting Point 83-87 °C[1][3]
Purity ≥97%[2]

Application I: Synthesis of Luminescent Metal-Organic Frameworks (MOFs)

The nitrogen atom of the pyridine ring and the nitrile group in this compound can act as coordination sites for metal ions, making it a suitable ligand for the synthesis of Metal-Organic Frameworks (MOFs). These materials are of great interest for applications in gas storage, catalysis, and sensing. The inherent fluorescence of the pyridine core can lead to the formation of luminescent MOFs, which have potential applications in chemical sensing and optoelectronics.

Hypothetical Performance Data of a Zinc-based MOF using this compound

The following table presents hypothetical, yet realistic, performance data for a MOF synthesized using this compound as a ligand. This data is illustrative and serves as a target for synthesis and characterization.

ParameterValue
Formula [Zn(5-mpy-3-cn)₂(H₂O)₂]·(solvent)
Crystal System Monoclinic
Surface Area (BET) ~850 m²/g
Pore Volume ~0.45 cm³/g
Excitation Wavelength 350 nm
Emission Wavelength 420 nm
Quantum Yield 15%
Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF

This protocol describes a general procedure for the solvothermal synthesis of a zinc-based MOF using this compound.

Materials:

  • This compound (≥97%)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (25 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 23.6 mg (0.2 mmol) of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold for 48 hours.

  • Cool the autoclave to room temperature at a rate of 0.1 °C/min.

  • Collect the resulting crystals by filtration and wash with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the crystals under vacuum at 60 °C for 12 hours.

Characterization:

  • The crystalline structure can be determined by single-crystal X-ray diffraction.

  • The phase purity of the bulk material should be confirmed by powder X-ray diffraction (PXRD).

  • Thermal stability can be assessed using thermogravimetric analysis (TGA).

  • Porosity and surface area can be measured by nitrogen adsorption-desorption isotherms at 77 K.

  • Luminescence properties (excitation and emission spectra, quantum yield) should be characterized using a fluorescence spectrometer.

MOF_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation cluster_char Characterization A Dissolve this compound in DMF C Combine Solutions in Autoclave A->C B Dissolve Zn(NO₃)₂·6H₂O in DMF B->C D Heat at 120°C for 48h C->D E Cool to RT D->E F Filter and Wash (DMF, Ethanol) E->F G Dry under Vacuum F->G H PXRD, TGA, BET, Fluorescence G->H

Workflow for the solvothermal synthesis of a MOF.

Application II: Development of Host Materials for Organic Light-Emitting Diodes (OLEDs)

The pyridine-carbonitrile core is an excellent electron-accepting unit. When combined with suitable electron-donating moieties, molecules based on this compound can be designed to have a high triplet energy and good charge transport properties, making them promising candidates for host materials in phosphorescent OLEDs (PhOLEDs). The goal is to create materials that facilitate efficient energy transfer to a phosphorescent dopant.

Hypothetical Properties of an OLED Host Material based on this compound

The following table outlines target properties for a host material derived from this compound.

PropertyTarget Value
HOMO Level < -5.8 eV
LUMO Level > -2.5 eV
Triplet Energy (ET) > 2.7 eV
Glass Transition Temperature (Tg) > 120 °C
Decomposition Temperature (Td) > 350 °C
Electron Mobility > 10⁻⁵ cm²/Vs
Experimental Protocol: Synthesis of a Bipolar Host Material via Suzuki Coupling

This protocol describes the synthesis of a bipolar host material where a carbazole donor is attached to the this compound acceptor core. This requires prior functionalization of the pyridine ring, for example, by bromination.

Step 1: Bromination of this compound

  • To a solution of this compound (1.18 g, 10 mmol) in concentrated sulfuric acid (20 mL) at 0 °C, add N-bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the brominated intermediate.

Step 2: Suzuki Coupling with Carbazole Boronic Acid

  • To a degassed mixture of the brominated intermediate (1.97 g, 10 mmol), 9-(4-(dihydroxyboryl)phenyl)-9H-carbazole (3.17 g, 11 mmol), and potassium carbonate (4.14 g, 30 mmol) in a 2:1 mixture of toluene and water (30 mL), add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

  • Reflux the mixture under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, separate the organic layer, and extract the aqueous layer with toluene (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • After filtration and removal of the solvent, purify the crude product by column chromatography on silica gel to obtain the final bipolar host material.

OLED_Host_Synthesis A This compound B Bromination (NBS, H₂SO₄) A->B C Brominated Intermediate B->C D Suzuki Coupling (Carbazole Boronic Acid, Pd(PPh₃)₄) C->D E Bipolar Host Material D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, TGA, CV) F->G Logical_Relationship cluster_synthesis Molecular Design & Synthesis cluster_properties Property Evaluation cluster_device Device Fabrication & Testing A This compound (Acceptor Core) B Functionalization (e.g., Bromination) A->B C Coupling with Donor Moiety (e.g., Carbazole) B->C D Final Host Material C->D E Photophysical Properties (UV-Vis, PL, E_T) D->E F Electrochemical Properties (CV, HOMO/LUMO) D->F G Thermal Properties (TGA, DSC) D->G H Host-Guest System (with Phosphorescent Dopant) E->H F->H I Device Fabrication (Vapor Deposition) H->I J Performance Testing (EQE, Luminance, Lifetime) I->J

References

Application Notes and Protocols: Synthesis and Evaluation of 5-Methylpyridine-3-carbonitrile Derivatives as Potential PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis and biological evaluation of a novel class of potential dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors based on the 5-Methylpyridine-3-carbonitrile scaffold. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] The development of small molecule inhibitors targeting this pathway is a promising strategy in oncology.[4][5][6]

These application notes offer a proposed synthetic route for novel this compound derivatives and detailed protocols for their in vitro characterization, including enzymatic and cell-based assays to determine their potency and mechanism of action.

I. Proposed Synthesis of this compound Derivatives

A plausible synthetic route to generate a library of this compound derivatives for screening as PI3K/mTOR inhibitors is outlined below. This proposed synthesis is based on established organic chemistry principles, such as the Thorpe-Ziegler reaction for the formation of the pyridine-3-carbonitrile core.

General Synthetic Scheme:

A multi-step synthesis is proposed, starting from readily available starting materials, to construct the this compound core, followed by diversification at key positions to generate a library of analogues.

G cluster_synthesis Proposed Synthetic Workflow start Commercially Available Starting Materials step1 Step 1: Synthesis of β-enaminonitrile intermediate start->step1 Acetoacetonitrile, Aldehyde/Ketone step2 Step 2: Thorpe-Ziegler Cyclization to form 2-amino-5-methylpyridine-3-carbonitrile step1->step2 Base catalyst step3 Step 3: Sandmeyer Reaction to introduce diverse substituents at C2 step2->step3 NaNO2, HBF4 then Nucleophile (e.g., KCN, CuBr) step4 Step 4: Functionalization of the C6-position (e.g., via N-oxide formation and subsequent nucleophilic substitution) step3->step4 m-CPBA then Nu- library Library of this compound Derivatives step4->library

Caption: A proposed synthetic workflow for generating a library of this compound derivatives.

II. Experimental Protocols

Detailed methodologies for the key experiments required to evaluate the synthesized compounds as PI3K/mTOR inhibitors are provided below.

A. In Vitro Kinase Inhibition Assays

1. PI3Kα HTRF Assay Protocol

This assay quantitatively measures the activity of PI3Kα by detecting the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Materials:

    • Recombinant human PI3Kα (p110α/p85α)

    • PIP2 substrate

    • ATP

    • HTRF KinEASE™-STK S1 Kit (Cisbio)

    • Test compounds (this compound derivatives)

    • 384-well low volume white plates

    • HTRF-compatible plate reader

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add 2 µL of the compound solution to the assay plate.

    • Prepare the enzyme solution by diluting recombinant PI3Kα in kinase reaction buffer. Add 4 µL of the enzyme solution to each well.

    • Prepare the substrate solution containing PIP2 and HTRF detection reagents in kinase reaction buffer.

    • Initiate the reaction by adding 4 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of the HTRF detection buffer.

    • Incubate for a further 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

    • Calculate the HTRF ratio and determine the IC50 values for each compound.

2. mTOR Kinase Assay Protocol

This protocol measures the kinase activity of mTORC1 by quantifying the phosphorylation of a substrate, such as 4E-BP1.

  • Materials:

    • Immunoprecipitated mTORC1 from cell lysates or recombinant mTORC1

    • GST-4E-BP1 (substrate)

    • ATP (γ-32P-ATP for radiometric assay, or unlabeled ATP for antibody-based detection)

    • Kinase assay buffer

    • Test compounds

    • SDS-PAGE and Western blotting reagents or scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microcentrifuge tube, combine the mTORC1 immunoprecipitate, kinase assay buffer, and the test compound.

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding GST-4E-BP1 and ATP.

    • Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.

    • Terminate the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

    • For radiometric assay, expose the gel to a phosphor screen and quantify the band intensity.

    • For Western blot, transfer the proteins to a PVDF membrane and probe with a phospho-4E-BP1 specific antibody.

B. Cell-Based Assays

1. Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, PC-3, U87MG)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

2. Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation

This technique is used to determine the effect of the compounds on the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as Akt and S6K.

  • Materials:

    • Cancer cell lines

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, and anti-β-actin)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE and Western blotting equipment

    • Chemiluminescence detection reagents

  • Procedure:

    • Seed cells and treat with test compounds for a specified time (e.g., 2-24 hours).

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

3. Cell Cycle Analysis by Flow Cytometry

This method is used to investigate whether the compounds induce cell cycle arrest.

  • Materials:

    • Cancer cell lines

    • Test compounds

    • 70% ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution containing RNase A

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compounds for 24-48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.

III. Data Presentation

Quantitative data from the above experiments should be summarized in clear and concise tables to facilitate comparison between the synthesized derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)
Lead Compound DataData
Derivative 1DataData
Derivative 2DataData
...DataData
Reference Inhibitor DataData

Table 2: Anti-proliferative Activity of this compound Derivatives against Cancer Cell Lines

Compound IDMCF-7 GI50 (µM)PC-3 GI50 (µM)U87MG GI50 (µM)
Lead Compound DataData
Derivative 1DataDataData
Derivative 2DataDataData
...DataDataData
Reference Drug DataDataData

IV. Mandatory Visualizations

Diagrams illustrating key concepts and workflows are provided below in the DOT language for Graphviz.

G cluster_pathway PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibition of Translation Initiation

Caption: A simplified diagram of the PI3K/mTOR signaling pathway.

G cluster_workflow Experimental Workflow for Inhibitor Evaluation Synthesis Synthesis of This compound Derivatives Kinase_Assay In Vitro Kinase Assays (PI3K & mTOR) Synthesis->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (MTT) Synthesis->Cell_Proliferation SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Western_Blot Western Blot Analysis (p-Akt, p-S6K) Cell_Proliferation->Western_Blot Active Compounds Cell_Cycle Cell Cycle Analysis Western_Blot->Cell_Cycle Cell_Cycle->SAR

Caption: The experimental workflow for the biological evaluation of synthesized compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methylpyridine-3-carbonitrile synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Impure Starting Materials: Contaminants in the starting materials can interfere with the reaction.1. Catalyst: Use a fresh batch of catalyst or test the activity of the current batch on a small scale. 2. Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC. 3. Starting Materials: Purify starting materials by recrystallization or distillation before use.
Formation of Multiple Byproducts 1. Side Reactions: Undesired parallel or consecutive reactions may be occurring. Common side reactions in pyridine synthesis can include polymerization or the formation of isomers. 2. Non-optimal Reaction Time: Prolonged reaction times can lead to the degradation of the desired product into byproducts.1. Reaction Conditions: Adjust the stoichiometry of the reactants. Consider using a more selective catalyst if available. 2. Reaction Time: Monitor the reaction progress closely using TLC or GC and stop the reaction once the formation of the desired product is maximized.
Product Degradation 1. High Reaction Temperature: The target molecule may be thermally unstable at the reaction temperature. 2. Presence of Oxidizing Agents: Trace amounts of oxidizing agents can lead to the degradation of the pyridine ring.1. Temperature Control: Lower the reaction temperature and consider extending the reaction time. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficult Purification 1. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging. 2. Oily Product: The product may not crystallize easily, making isolation difficult.1. Chromatography: Use a different solvent system for column chromatography or consider using preparative HPLC. 2. Crystallization: Try different crystallization solvents or use techniques like trituration with a non-polar solvent to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic strategies for substituted pyridines that can be adapted for this compound include multicomponent reactions involving a β-unsaturated carbonyl compound, a nitrile, and an ammonia source. One plausible route is the reaction of an appropriate enone with an aminonitrile. Another approach involves the modification of a pre-existing pyridine ring, for instance, through the cyanation of a corresponding 5-methyl-3-halopyridine.

Q2: How can I optimize the reaction conditions to maximize the yield?

A2: Optimization of reaction conditions is crucial for maximizing the yield. Key parameters to consider include the choice of catalyst, solvent, reaction temperature, and reaction time. A design of experiments (DoE) approach can be systematically employed to identify the optimal conditions. Below is a table summarizing the hypothetical effect of different parameters on the yield.

Parameter Condition A Yield (%) Condition B Yield (%) Condition C Yield (%)
Catalyst Piperidine55L-Proline65No Catalyst20
Solvent Ethanol60Toluene50DMF68
Temperature (°C) 80581007212065 (with byproduct formation)
Time (h) 65012752470 (with product degradation)

Q3: What are the potential side reactions to be aware of?

A3: In the synthesis of substituted pyridines, potential side reactions can include the formation of regioisomers, over-alkylation or -arylation, and polymerization of starting materials or intermediates. For instance, in a multicomponent reaction, self-condensation of the carbonyl starting material can occur. The formation of 2-amino-benzene-1,3-dicarbonitrile derivatives as by-products has also been reported in similar syntheses.[1]

Q4: What are the recommended purification techniques for this compound?

A4: The primary method for purification is typically silica gel column chromatography. The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis. A common solvent system could be a mixture of ethyl acetate and hexane. If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) can be an effective final purification step.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common methods for the synthesis of substituted pyridine-3-carbonitriles and should be optimized for specific laboratory conditions.

Materials:

  • 3-aminocrotononitrile

  • An appropriate α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde)

  • Ammonium acetate

  • Ethanol (anhydrous)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminocrotononitrile (1.0 eq), the α,β-unsaturated carbonyl compound (1.1 eq), and ammonium acetate (1.5 eq) in anhydrous ethanol.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent to yield this compound. Characterize the final product by NMR, IR, and mass spectrometry.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - 3-aminocrotononitrile - α,β-unsaturated carbonyl - Ammonium acetate - Ethanol reflux Reflux at 80°C for 12h reagents->reflux monitor Monitor by TLC reflux->monitor concentrate Solvent Removal monitor->concentrate extract Aqueous Workup & Extraction concentrate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Impure Starting Materials start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Product Degradation start->cause3 sol1 Purify Reactants (Distillation/Recrystallization) cause1->sol1 sol2 Optimize: - Catalyst - Solvent - Temperature - Time cause2->sol2 sol3 Lower Temperature & Use Inert Atmosphere cause3->sol3

Caption: Troubleshooting logic for low yield in this compound synthesis.

Reaction_Pathway Reactant1 α,β-Unsaturated Carbonyl Intermediate1 Michael Adduct Reactant1->Intermediate1 + Reactant2 3-Aminocrotononitrile Reactant2->Intermediate1 + Ammonia NH₃ (from NH₄OAc) Dihydropyridine Dihydropyridine Intermediate Ammonia->Dihydropyridine + Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Intermediate2->Dihydropyridine + Product This compound Dihydropyridine->Product Oxidation (Aromatization)

Caption: Plausible reaction pathway for the synthesis of this compound.

References

Identifying and minimizing side products in 5-Methylpyridine-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methylpyridine-3-carbonitrile Synthesis

Welcome to the technical support center for the synthesis of this compound (3-Cyano-5-methylpyridine). This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during synthesis, focusing on the identification and minimization of key side products to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

The most prevalent industrial method for synthesizing cyanopyridines, including this compound, is the vapor-phase catalytic ammoxidation of their corresponding methylpyridine precursors.[1][2] In this case, 3,5-lutidine (3,5-dimethylpyridine) is reacted with ammonia (NH₃) and an oxygen source (typically air) at high temperatures over a solid-state catalyst.[1]

The overall transformation is as follows:

C₇H₉N (3,5-Lutidine) + NH₃ + 1.5 O₂ → C₇H₆N₂ (this compound) + 3 H₂O

This process is favored for its efficiency and use of simple feedstocks.[1] The reaction is highly exothermic and requires careful control of process parameters to maintain selectivity.

Q2: What are the most common side products I should be aware of during the ammoxidation of 3,5-lutidine?

During the synthesis, several side products can form due to incomplete conversion, over-oxidation, or undesired secondary reactions. Identifying these impurities is the first step in optimizing the reaction. The most common side products are summarized in the table below.

Side Product NameChemical StructureFormation Pathway
5-Methyl-3-pyridinamine C₇H₁₀N₂Incomplete oxidation and amination of the methyl group.
Pyridine-3,5-dicarbonitrile C₇H₃N₃Ammoxidation of both methyl groups of 3,5-lutidine.
5-Methylnicotinamide C₇H₈N₂OPartial hydrolysis of the target nitrile group, often during work-up.[3]
5-Methylnicotinic Acid C₇H₇NO₂Complete hydrolysis of the nitrile group to a carboxylic acid.[4][5]
Carbon Oxides (CO, CO₂) CO, CO₂Complete, non-selective oxidation (combustion) of the organic feedstock.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low Yield of this compound

Q: My reaction conversion is high, but the yield of the desired nitrile is disappointingly low. What are the likely causes and how can I fix this?

A: Low selectivity, despite high conversion of the starting material, typically points to two main issues: over-oxidation or the formation of undesired dinitrile byproducts.

Root Cause Analysis & Mitigation Strategy:

  • Over-oxidation to Carbon Oxides: This is the most common cause of yield loss. The catalyst and reaction conditions are promoting complete combustion of the lutidine feedstock rather than selective ammoxidation.

    • Causality: Excessive temperature is a primary driver for non-selective oxidation. "Hot spots" within the catalyst bed can significantly accelerate combustion pathways.[6] The oxygen-to-lutidine ratio is also critical; an overly oxygen-rich feed will favor combustion.

    • Solution:

      • Temperature Control: Gradually decrease the reactor temperature in 10-15°C increments. Typical ammoxidation temperatures range from 350°C to 500°C.[6] Find the optimal balance where lutidine conversion is high, but COx production is minimal.

      • Optimize Feed Ratios: Reduce the molar ratio of oxygen (air) to 3,5-lutidine. This starves the combustion reaction while still providing enough oxidant for the desired nitrile formation.

      • Catalyst Choice: Ensure your catalyst is selective for ammoxidation. Vanadium and molybdenum oxides (e.g., V₂O₅/MoO₃) are standard.[1] Catalysts based on bismuth phosphomolybdate or vanadium-chromium oxides can also offer high selectivity.[1][7]

  • Formation of Pyridine-3,5-dicarbonitrile: If your goal is the mono-nitrile, the formation of the dinitrile represents a significant yield loss.

    • Causality: This occurs when the reaction conditions are harsh enough to convert both methyl groups of the 3,5-lutidine.

    • Solution:

      • Reduce Residence Time: Increase the gas hourly space velocity (GHSV) to shorten the contact time of the reactants with the catalyst. This provides less opportunity for the second methyl group to react.

      • Moderate Temperature: As with over-oxidation, lower temperatures will disfavor the more energy-intensive second ammoxidation step.

Problem 2: Product Purity Issues - Hydrolysis Byproducts

Q: My final product is contaminated with 5-Methylnicotinamide and/or 5-Methylnicotinic acid. How are these forming and how can I prevent them?

A: The presence of these impurities indicates that your target nitrile is undergoing hydrolysis. The nitrile group (C≡N) is susceptible to nucleophilic attack by water, which can occur during the reaction itself if steam is present or, more commonly, during the product work-up and purification stages.

Mechanism of Hydrolysis:

Nitrile → (H₂O) → Amide → (H₂O) → Carboxylic Acid

This is a two-step process. Partial hydrolysis yields the amide, while complete hydrolysis yields the carboxylic acid.[4] This process can be catalyzed by both acidic and basic conditions, which are often present during work-up.

Mitigation Strategy:

  • Ensure Anhydrous Conditions:

    • Reaction: While water is a product of ammoxidation, introducing excess steam can sometimes promote side reactions. Ensure your feed gases (ammonia, air) are dry.

    • Work-up: This is the most critical stage. Use anhydrous solvents (e.g., anhydrous dichloromethane, ethyl acetate) for extraction. Dry the organic layers thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.

  • Control pH During Extraction/Purification:

    • Causality: Strong acidic or basic conditions dramatically accelerate nitrile hydrolysis.[3] Using aqueous base (like NaOH) to neutralize any acidic byproducts can inadvertently hydrolyze the nitrile if contact time is long or the concentration is high.

    • Solution: If an aqueous wash is necessary, use a milder base like a saturated sodium bicarbonate (NaHCO₃) solution and minimize the contact time. Immediately after the wash, proceed with drying and solvent removal. For purification, prioritize methods that avoid water, such as dry column chromatography or vacuum sublimation.

Experimental Protocols

Protocol 1: General Procedure for Purity Analysis by GC-MS

This protocol outlines a self-validating method to identify and quantify the target product and key impurities.

  • Sample Preparation: Accurately weigh ~10 mg of the crude reaction product into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Instrument Setup (Example):

    • Gas Chromatograph (GC):

      • Column: HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm.

      • Inlet Temperature: 250°C.

      • Injection Volume: 1 µL (Split ratio 50:1).

      • Oven Program: Start at 80°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.

    • Mass Spectrometer (MS):

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a known library (e.g., NIST).

    • Expected Molecular Ions [M]⁺:

      • This compound: m/z 118

      • 3,5-Lutidine (unreacted): m/z 107

      • 5-Methylnicotinamide: m/z 136

      • Pyridine-3,5-dicarbonitrile: m/z 129

    • Calculate the relative percentage of each component based on peak area (Area %). This provides a quantitative measure of purity and the distribution of side products, guiding your optimization efforts.

References

Overcoming challenges in the purification of 5-Methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 5-Methylpyridine-3-carbonitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this versatile heterocyclic building block. Here, we provide field-proven insights and detailed protocols in a direct question-and-answer format to help you achieve the desired purity for your critical applications.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the handling and purification of this compound.

Initial Purity Assessment

Question: How can I quickly assess the purity of my starting material?

Answer: A combination of physical and analytical methods provides the most comprehensive picture of purity.

  • Melting Point Determination: Pure this compound has a reported melting point of 83-87 °C[1]. A broad melting range or a depression in the melting point is a strong indicator of impurities[2].

  • Thin-Layer Chromatography (TLC): This is an indispensable tool for a rapid assessment. Spot your material on a silica gel plate and elute with a solvent system like 30-50% ethyl acetate in hexanes. The presence of multiple spots indicates impurities. A single, well-defined spot is a good sign of high purity.

  • Spectroscopic Analysis (NMR/FTIR): ¹H NMR spectroscopy is definitive for confirming the structure and identifying proton-bearing impurities. Check for the absence of solvent peaks and signals that do not correspond to the target molecule. FTIR can help detect functional group impurities, such as a broad -OH stretch around 3300 cm⁻¹ which could indicate hydrolysis to the corresponding amide or carboxylic acid.

Question: My sample of this compound is yellow or brown, but the pure compound should be a white solid. What causes this discoloration?

Answer: Discoloration in pyridine derivatives is a common issue often caused by trace-level impurities or minor degradation.[3] These impurities can be remnants from the synthesis, such as unreacted starting materials or colored byproducts formed during the reaction. The discoloration itself does not always signify a large drop in purity, but it can be problematic for sensitive downstream applications. A purification step, often involving treatment with activated carbon followed by recrystallization, is highly effective at removing these color bodies.

Purification by Recrystallization

Question: My compound "oils out" instead of crystallizing when I try to recrystallize it. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. Given the relatively low melting point of this compound (83-87 °C), this is a common challenge.

Causality & Solution:

  • High Solute Concentration: The solution is too concentrated, leading to precipitation at a higher temperature. Solution: Add more solvent to the hot mixture to create a more dilute solution that will become saturated at a lower temperature.

  • Rapid Cooling: Cooling the solution too quickly can induce rapid precipitation without allowing time for proper crystal lattice formation. Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath.

  • Inappropriate Solvent: The solvent may be too good at dissolving the compound, even at low temperatures. Solution: Use a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, ethanol) and then add a "poor" solvent or "anti-solvent" (e.g., hexanes, heptane) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. This technique reduces the overall solvating power of the system, encouraging crystallization.

Question: What is a good solvent system for the recrystallization of this compound?

Answer: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A systematic solvent screening is the best approach. Based on the polar nitrile and pyridine functionalities, moderately polar solvents are excellent candidates.

Solvent SystemBoiling Point (°C)Rationale & Use Case
Isopropanol (IPA) 82 °COften an excellent choice for moderately polar compounds. Its boiling point is close to the compound's melting point, so care must be taken to avoid oiling out.
Ethyl Acetate / Heptane 77 °C / 98 °CA versatile binary system. Dissolve the crude product in hot ethyl acetate and add hot heptane as the anti-solvent until turbidity appears. This system provides fine control over solubility.
Toluene 111 °CA good choice for removing more polar impurities. The high boiling point ensures good dissolution, but slow cooling is critical.
Ethanol / Water 78 °C / 100 °CUseful if the compound is highly soluble in ethanol. Water acts as a potent anti-solvent for this moderately nonpolar molecule.[4]
Purification by Column Chromatography

Question: My compound streaks badly on a silica TLC plate. How can I get clean separation during column chromatography?

Answer: Streaking on silica gel is characteristic of polar compounds, especially basic amines like pyridines, which interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This leads to poor separation and low recovery.

Causality & Solution:

  • Strong Acid-Base Interaction: The basic nitrogen on the pyridine ring is protonated by the acidic silica gel, causing it to "stick" to the stationary phase.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. Adding 0.5-1% triethylamine (Et₃N) or pyridine to the mobile phase (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica. The modifier competes for the active sites, allowing your compound to elute symmetrically and resulting in sharp, well-defined bands. A patent for a similar compound, 3-amino-2-cyano-5-methylpyridine, reports successful purification using silica gel column chromatography with an ethyl acetate/petroleum ether eluent system, which is a good starting point.[5]

Part 2: Standard Operating Protocols

These protocols provide detailed, step-by-step instructions for the purification and analysis of this compound.

Protocol 1: Purification by Recrystallization

This protocol uses a solvent/anti-solvent method, which offers excellent control and typically yields high-purity crystals.

  • Solvent Selection: Choose a solvent pair from the table above (e.g., Ethyl Acetate/Heptane).

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add the "good" solvent (Ethyl Acetate) in small portions while heating the mixture to a gentle reflux on a hot plate. Add just enough solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight). Re-heat the mixture to reflux for 5-10 minutes.

  • Hot Filtration: If carbon was added, or if insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove the carbon and other particulates.

  • Addition of Anti-Solvent: Re-heat the clear filtrate to reflux. Add the "poor" solvent (Heptane), which should also be hot, dropwise until the solution becomes persistently cloudy. Add 1-2 drops of the "good" solvent (Ethyl Acetate) to make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold anti-solvent (Heptane) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Determine the yield and melting point of the final product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for removing impurities with different polarities.

  • Eluent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate. To prevent streaking, add 0.5% triethylamine to the mixture (e.g., 5 mL of Et₃N per 1 L of eluent).

  • TLC Analysis: Determine the optimal eluent composition by TLC. The ideal Rf value for the target compound is between 0.25 and 0.35.

  • Column Packing: Pack a glass column with silica gel using the selected eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. If necessary, a gradient elution can be used, starting with a lower polarity (e.g., 10% EtOAc in Hexane) and gradually increasing the polarity (e.g., to 40% EtOAc in Hexane) to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to obtain the purified this compound.

Part 3: Data Summaries and Workflow Diagrams

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₆N₂[][7]
Molecular Weight 118.14 g/mol [][7]
CAS Number 42885-14-3[1][]
Appearance White to off-white solid
Melting Point 83-87 °C[1]
Synonyms 3-Cyano-5-methylpyridine, 5-Methylnicotinonitrile

Visual Workflow and Logic Diagrams

G cluster_start Purity Assessment cluster_decision Decision Point cluster_purification Purification Strategy cluster_end Final Product start Crude Product Received assess Assess Purity (TLC, MP, NMR) start->assess decision Purity > 98%? assess->decision recrystallize Recrystallization (Removes minor impurities, color bodies) decision->recrystallize No (Minor Impurities) chromatography Column Chromatography (Removes closely related impurities) decision->chromatography No (Major/Multiple Impurities) final_product Pure Product (Store under N₂ in a cool, dry, dark place) decision->final_product Yes recrystallize->final_product chromatography->final_product

Caption: Troubleshooting flowchart for purifying this compound.

G start Crude Material dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve filter 2. Hot Filtration (Optional, for insolubles) dissolve->filter cool 3. Slow Cooling & Crystallization filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Cold Anti-Solvent isolate->wash dry 6. Dry Under High Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Experimental workflow for purification by recrystallization.

References

Optimizing reaction conditions (solvent, temperature, catalyst) for 5-Methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methylpyridine-3-carbonitrile Synthesis

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical development. The guidance focuses on optimizing reaction conditions—specifically solvent, temperature, and catalyst—to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: A prevalent method is the palladium-catalyzed cyanation of a 5-halo-3-methylpyridine, such as 5-bromo-3-methylpyridine. This reaction typically involves a cyanide source like zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN) and a palladium catalyst, often with a phosphine ligand, in a polar aprotic solvent.[1][2] Another industrial-scale method is the ammoxidation of 3,5-lutidine, which involves reacting 3,5-lutidine with ammonia and oxygen over a metal oxide catalyst.[3]

Q2: What are the critical parameters to control in a palladium-catalyzed cyanation reaction?

A2: The critical parameters are temperature, choice of solvent, catalyst system (catalyst and ligand), and the purity of the starting materials.[4][5] Each of these factors can significantly influence reaction yield, rate, and the formation of impurities.

Q3: My reaction mixture has turned dark brown or black. Is this normal?

A3: Discoloration, particularly darkening, can indicate side reactions, such as the decomposition of the catalyst or starting materials, or the formation of polymeric byproducts.[6] While some color change may be expected, a significant darkening often correlates with lower yields and should be investigated.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via palladium-catalyzed cyanation.

Issue 1: Low or No Product Yield

Low product yield is a frequent problem that can stem from various factors.[4][5] Use the following workflow to diagnose the issue.

G cluster_start cluster_checks cluster_solutions start Problem: Low Yield purity Assess Starting Material Purity start->purity Is purity confirmed? reagents Verify Reagent Stoichiometry start->reagents Are amounts correct? conditions Review Reaction Conditions start->conditions Are conditions optimal? sol_purity Solution: - Use high-purity 5-bromo-3-methylpyridine. - Ensure cyanide source is anhydrous. purity->sol_purity sol_reagents Solution: - Use slight excess of cyanide source (1.1-1.2 eq). - Check catalyst loading (typically 1-5 mol%). reagents->sol_reagents sol_conditions Solution: - Optimize temperature (see Table 1). - Ensure anhydrous solvent and inert atmosphere. conditions->sol_conditions

Troubleshooting Steps:

  • Assess Starting Material Purity : Impurities in the 5-halo-3-methylpyridine starting material can interfere with the catalytic cycle.[4] Ensure the material is pure and dry. Similarly, the cyanide source (e.g., Zn(CN)₂) should be anhydrous, as water can deactivate the catalyst and lead to side reactions.[7]

  • Optimize Reaction Conditions :

    • Temperature : The reaction is temperature-sensitive. Temperatures that are too low result in slow or incomplete conversion, while excessively high temperatures can cause degradation of reactants and catalyst, leading to byproduct formation.[5][7]

    • Solvent : The choice of solvent is crucial. High-boiling polar aprotic solvents like DMF, DMAc, or NMP are commonly used to ensure reactants remain in solution at optimal reaction temperatures.

    • Atmosphere : Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation.[5]

  • Evaluate the Catalyst System :

    • Catalyst Activity : The palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can degrade over time.[1] Using a freshly opened or properly stored catalyst is recommended.

    • Ligand Choice : The choice of phosphine ligand can significantly impact catalyst efficiency and stability.

ParameterRecommendationRationale
Solvent Anhydrous DMF, NMP, DMAcGood solubility for reactants and stable at high temperatures.
Temperature 100 - 150 °CBalances reaction rate and stability. Higher end may be needed for less reactive substrates.
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ with a ligandPd(PPh₃)₄ is often used directly. Other Pd(0) sources may require an added ligand.[1]
Cyanide Source Zn(CN)₂, CuCNZn(CN)₂ is often preferred due to lower toxicity and better compatibility with some catalysts.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst.

Table 1: Recommended Starting Conditions for Cyanation of 5-bromo-3-methylpyridine.

Issue 2: Formation of Significant Byproducts

The presence of impurities complicates purification and reduces the overall yield.

G start Problem: Significant Byproduct Formation hydrolysis Is the corresponding amide or carboxylic acid observed? start->hydrolysis dehalogenation Is 3-methylpyridine observed? start->dehalogenation sol_hydrolysis Cause: Presence of water. Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly. hydrolysis->sol_hydrolysis sol_dehalogenation Cause: Proto-dehalogenation. Solution: Lower reaction temperature. Ensure strictly anhydrous conditions. dehalogenation->sol_dehalogenation

Common Byproducts and Solutions:

  • 5-Methylpyridine-3-carboxamide : This results from the hydrolysis of the nitrile product.

    • Cause : Presence of water in the reaction mixture.

    • Solution : Use anhydrous ("dry") solvents and ensure all reagents and glassware are thoroughly dried before use.[5]

  • 3-Methylpyridine : This is a result of reductive dehalogenation of the starting material.

    • Cause : Can be promoted by high temperatures or certain impurities that act as a hydrogen source.

    • Solution : Attempt the reaction at a lower temperature. Monitor the reaction by TLC or GC-MS to find the optimal balance between reaction rate and byproduct formation.

Experimental Protocol Example: Palladium-Catalyzed Cyanation

This protocol is a representative example for the synthesis of this compound from 5-bromo-3-methylpyridine.

Materials:

  • 5-bromo-3-methylpyridine

  • Zinc Cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-3-methylpyridine (1.0 eq).

  • Under an inert atmosphere (Nitrogen or Argon), add zinc cyanide (0.6 eq).

  • Add anhydrous DMF to the flask.

  • Degas the mixture by bubbling nitrogen through the solution for 10-15 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Note: This is a general procedure and may require optimization for specific scales and laboratory conditions. Always follow appropriate safety precautions when handling cyanide reagents and palladium catalysts.[1][8]

References

Troubleshooting ambiguous peaks in the NMR spectrum of 5-Methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ambiguous peaks in the NMR spectrum of 5-Methylpyridine-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?

Predicted NMR Data for this compound

Assignment 1H Chemical Shift (ppm, predicted) 13C Chemical Shift (ppm, predicted)
CH3~2.4~18
H-2~8.8~152
C-2~135
C-3 (C-CN)~110
CN~117
H-4~8.1~140
C-4~138
C-5 (C-CH3)~132
H-6~8.7~153
C-6

Note: Predicted values are based on standard NMR prediction software and comparison with similar structures. Actual values may vary depending on the solvent and experimental conditions.

Q2: My 1H NMR spectrum shows broad peaks for the aromatic protons. What could be the cause?

A2: Broadening of proton signals attached to a pyridine ring, especially those alpha to the nitrogen (H-2 and H-6), can be due to the quadrupolar moment of the 14N nucleus. This is a common phenomenon in nitrogen-containing heterocycles and can lead to a loss of resolution. The proximity of the protons to the nitrogen atom influences the extent of broadening.

Q3: I see extra peaks in my spectrum that don't correspond to the product. What are the likely impurities?

A3: Impurities can arise from starting materials, byproducts of the synthesis, or degradation of the final product. A common industrial synthesis for cyanopyridines involves the ammoxidation of the corresponding methylpyridine. Therefore, unreacted 3-methylpyridine is a potential impurity. Additionally, the nitrile group is susceptible to hydrolysis, leading to the formation of 5-methylnicotinamide or 5-methylnicotinic acid , especially if the sample is exposed to moisture or acidic/basic conditions.

NMR Data for Potential Impurities and Degradation Products

Compound Solvent 1H Chemical Shifts (ppm) 13C Chemical Shifts (ppm)
3-Methylpyridine CDCl3~2.3 (s, 3H, CH3), ~7.1 (m, 1H, H-5), ~7.4 (d, 1H, H-4), ~8.4 (m, 2H, H-2, H-6)~18.5 (CH3), ~123.1 (C-5), ~130.3 (C-3), ~137.8 (C-4), ~147.1 (C-6), ~150.2 (C-2)
5-Methylnicotinamide DMSO-d6~2.3 (s, 3H, CH3), ~7.5 (br s, 1H, NH), ~8.1 (br s, 1H, NH), ~8.2 (s, 1H, H-4), ~8.6 (s, 1H, H-2), ~8.8 (s, 1H, H-6)~17.9 (CH3), ~129.5 (C-3), ~134.3 (C-5), ~136.1 (C-4), ~147.2 (C-2), ~149.8 (C-6), ~166.8 (C=O)
5-Methylnicotinic Acid DMSO-d6~2.4 (s, 3H, CH3), ~8.2 (s, 1H, H-4), ~8.8 (s, 1H, H-6), ~8.9 (s, 1H, H-2), ~13.5 (br s, 1H, COOH)~17.9 (CH3), ~128.2 (C-3), ~135.9 (C-5), ~140.2 (C-4), ~150.9 (C-2), ~153.1 (C-6), ~166.7 (C=O)

Q4: The chemical shifts of my aromatic protons are further downfield than expected. Why is this?

A4: Protonation of the pyridine nitrogen atom leads to a significant downfield shift of all ring protons due to the increased positive charge on the ring, which deshields the protons. This can occur if your NMR solvent is acidic or if there are acidic impurities in your sample. To verify this, you can neutralize your sample by adding a small amount of a non-reactive base (e.g., passing it through a short plug of basic alumina) and re-acquiring the spectrum.

Troubleshooting Guides

Guide 1: Dealing with Broad Aromatic Peaks

This guide provides a workflow for addressing broad peaks in the aromatic region of the 1H NMR spectrum.

A Broad Aromatic Peaks Observed B Consider Quadrupolar Broadening by 14N A->B C Acquire Spectrum at a Higher Temperature B->C D Acquire a 15N-decoupled 1H Spectrum (if available) B->D E Peaks Sharpen? C->E D->E F Issue likely due to conformational exchange or aggregation E->F Yes G No significant change? E->G No H Broadening is likely due to 14N quadrupolar effect G->H I Consider 2D NMR (COSY, HSQC) for correlation information H->I A Unknown Peaks in Spectrum B Compare with NMR data of potential impurities (Table 2) A->B C Check for residual solvent peaks A->C D Spike sample with suspected impurity B->D E Peak intensity increases? D->E F Impurity identified E->F Yes G Consider degradation E->G No H Check for hydrolysis products (amide, carboxylic acid) G->H I Perform 2D NMR (HMBC, HSQC) to elucidate structure H->I

Strategies to prevent the decomposition of 5-Methylpyridine-3-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated support center for 5-Methylpyridine-3-carbonitrile (also known as 5-Methylnicotinonitrile). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during its storage and handling.

I. Understanding the Stability of this compound: An Overview

This compound is a stable compound when stored under optimal conditions. However, like many functionalized heterocyclic compounds, its stability can be compromised by environmental factors, leading to degradation that can impact experimental outcomes. The primary routes of decomposition are hydrolysis of the nitrile group and, to a lesser extent, potential photodegradation and polymerization. Understanding these pathways is crucial for implementing effective preventative strategies.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum shelf-life, this compound should be stored in a cool, dry, and dark environment. A controlled temperature range of 2-8°C is recommended. The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a highly effective practice.

Q2: What type of container is best for storing this compound?

A2: Amber glass bottles with tight-fitting, chemically resistant caps are the preferred primary containers.[1][2] High-density polyethylene (HDPE) containers can also be suitable alternatives.[1][3] It is crucial to ensure the cap liner is made of an inert material, such as PTFE, to prevent potential leaching or reaction with the compound.

Q3: What are the main signs of decomposition to look out for?

A3: Visual inspection can sometimes reveal degradation. Clumping of the solid, discoloration (yellowing or browning), or the presence of a strong, unusual odor (beyond the characteristic pyridine scent) can indicate decomposition. However, many degradation products may not be visually apparent. Therefore, analytical confirmation is recommended if you suspect degradation.

Q4: How does moisture affect the stability of this compound?

A4: Moisture is a significant factor in the degradation of this compound. The nitrile group is susceptible to hydrolysis, especially in the presence of acidic or basic impurities, which can catalyze the reaction. This hydrolysis converts the nitrile to 5-methylnicotinamide and subsequently to 5-methylnicotinic acid.[4][5]

Q5: Is this compound sensitive to light?

A5: Yes, pyridine and its derivatives can be sensitive to light, particularly UV light.[6][7] While specific photodegradation studies on this compound are not extensively documented, it is best practice to store it in amber or opaque containers to minimize exposure to light, which can prevent potential photochemical reactions.

III. Troubleshooting Guide: Diagnosing and Resolving Storage-Related Issues

This guide provides a structured approach to identifying and mitigating common problems associated with the storage and handling of this compound.

Issue 1: Inconsistent Experimental Results or Lowered Potency
  • Possible Cause A: Hydrolysis of the Nitrile Group. The most common degradation pathway is the hydrolysis of the nitrile functional group to form 5-methylnicotinic acid. This impurity can interfere with subsequent reactions or biological assays.

    • Troubleshooting Steps:

      • Analytical Verification: Confirm the purity of your stock using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Compare the chromatogram to a reference standard or the certificate of analysis. The presence of a new, more polar peak is indicative of the carboxylic acid degradation product.

      • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can also be used to detect impurities. The formation of a carboxylic acid will result in the appearance of a characteristic broad singlet in the ¹H NMR spectrum (typically >10 ppm) and a new carbonyl signal in the ¹³C NMR spectrum (around 170-180 ppm).

      • Preventative Measures: Review your storage protocol. Ensure the container is always tightly sealed immediately after use. If the compound is frequently accessed, consider aliquoting it into smaller, single-use vials under an inert atmosphere to minimize repeated exposure to air and moisture.

  • Possible Cause B: Contamination from Storage Container. Leachables from improper storage containers or cap liners can introduce impurities into your sample.[8][9][10][11][12]

    • Troubleshooting Steps:

      • Container Inspection: Examine the storage container for any signs of degradation, such as discoloration or deformation of the plastic or liner.

      • Solvent Blank Analysis: Analyze a solvent blank that has been in contact with a similar container to check for leachable impurities.

      • Transfer to Appropriate Container: If the container is suspect, transfer the compound to a new, appropriate container (amber glass with PTFE-lined cap) after verifying its purity.

Issue 2: Physical Changes in the Compound (e.g., Color Change, Clumping)
  • Possible Cause: Polymerization or Photodegradation. While less common under proper storage, exposure to light or elevated temperatures can potentially lead to polymerization of the nitrile groups or other degradation pathways, resulting in discoloration.[6][7]

    • Troubleshooting Steps:

      • Purity Analysis: Perform analytical testing (HPLC, NMR) to identify the nature of the impurity.

      • Review Storage Location: Ensure the compound is stored away from direct sunlight or any heat sources.

      • Discard if Necessary: If significant discoloration or clumping is observed, and analytical data confirms substantial degradation, it is advisable to discard the reagent to avoid compromising experimental results.

IV. Experimental Protocols

Protocol 1: Routine Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary hydrolytic degradation product, 5-methylnicotinic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Expected Results: this compound will have a specific retention time. The more polar 5-methylnicotinic acid will elute earlier.

V. Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes kinetic rate of degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to moisture and oxygen.
Light In the dark (Amber vial)Prevents potential photodegradation.[6][7]
Container Tightly sealed amber glass or HDPEProvides chemical inertness and protection from light.[1][2][3]

VI. Visualizations

DecompositionPathway Compound This compound HydrolysisProduct 5-Methylnicotinic Acid Compound->HydrolysisProduct Hydrolysis Polymer Polymerized Product Compound->Polymer Polymerization OtherDegradants Other Photodegradation Products Compound->OtherDegradants Photodegradation Moisture Moisture (H₂O) (Acidic/Basic Catalysis) Moisture->HydrolysisProduct Light Light (UV) Light->OtherDegradants Heat Elevated Temperature Heat->Polymer

Caption: Primary decomposition pathways for this compound.

TroubleshootingWorkflow Start Inconsistent Experimental Results or Physical Change Observed CheckPurity Perform Purity Analysis (HPLC, NMR) Start->CheckPurity PurityOK Purity is within specification CheckPurity->PurityOK Yes PurityNotOK Purity is compromised CheckPurity->PurityNotOK No ContinueUse Continue using the reagent PurityOK->ContinueUse ReviewStorage Review Storage Conditions: - Temperature - Light Exposure - Container Seal PurityNotOK->ReviewStorage ReviewHandling Review Handling Procedures: - Frequency of opening - Use of inert gas ReviewStorage->ReviewHandling CheckContainer Inspect Container for Degradation/Leachables ReviewHandling->CheckContainer Aliquot Aliquot into smaller vials for future use CheckContainer->Aliquot Discard Discard compromised reagent Aliquot->Discard

Caption: Troubleshooting workflow for suspected compound degradation.

VII. References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. --INVALID-LINK--

  • Apollo Scientific. Pyridine Safety Data Sheet. --INVALID-LINK--

  • Sciencemadness Discussion Board. (2008, April 10). Storage of pyridine?--INVALID-LINK--

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. --INVALID-LINK--

  • Fisher Scientific. Supply Solutions Avantor Performance Materials - Pyridine AR (ACS) Steel. --INVALID-LINK--

  • Request PDF. (2025, August 6). Nitrile Hydrolysis of 4-Cyanopyridinepentaammineruthenium(III) Complex. --INVALID-LINK--

  • The Royal Society of Chemistry. Electronic Supplementary Information. --INVALID-LINK--

  • ChemicalBook. 5-Methylnicotinic acid synthesis. --INVALID-LINK--

  • Sigma-Aldrich. This compound 97%. --INVALID-LINK--

  • Single Use Support. (2022, April 12). Extractables and leachables: definitions, differences & facts. --INVALID-LINK--

  • Request PDF. (2025, August 7). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. --INVALID-LINK--

  • Google Patents. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst. --INVALID-LINK--

  • Shimadzu. Extractables & Leachables. --INVALID-LINK--

  • Google Patents. CN102584695A - Preparing method of 5-methylnicotinicacid. --INVALID-LINK--

  • PubChem. 5-Methylnicotinonitrile. --INVALID-LINK--

  • PharmTech. Extractables and Leachables: Best Practices to Ensure Patient Safety. --INVALID-LINK--

  • Thermo Fisher Scientific. Extractables and leachables: Regulatory requirements for vaccine and biologic products. --INVALID-LINK--

  • American Pharmaceutical Review. (2017, December 7). Analytical Testing – Extractables and Leachables Testing for Pharmaceutical Products. --INVALID-LINK--

  • ChemSynthesis. (2025, May 20). 5-hydroxy-6-methylnicotinonitrile. --INVALID-LINK--

  • AK Scientific, Inc. 2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile Safety Data Sheet. --INVALID-LINK--

  • Santa Cruz Biotechnology. This compound. --INVALID-LINK--

  • ResearchGate. a) UV/Vis spectra of the complexes (5 μM) in acetonitrile. b).... --INVALID-LINK--

  • NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. --INVALID-LINK--

  • Washington State University. Pyridine Standard Operating Procedure. --INVALID-LINK--

  • Sigma-Aldrich. This compound 97%. --INVALID-LINK--

  • Stenutz. This compound. --INVALID-LINK--

  • Google Patents. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. --INVALID-LINK--

  • PubMed. (2023, December 7). Photochemical Stability of 5-Methylcytidine Relative to Cytidine: Photophysical Insight for mRNA Therapeutic Applications. --INVALID-LINK--

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. --INVALID-LINK--

  • ChemRxiv. Photochemical Stability of 5-Methylcytidine Relative to Cytidine: Photophysical Insight for mRNA Therapeutic Applications. --INVALID-LINK--

  • ChemRxiv. Kinetics of alkaline hydrolysis of synthetic organic esters. --INVALID-LINK--

  • PMC. Effect of pH on the Activity of Some Respiratory Inhibitors. --INVALID-LINK--

  • ResearchGate. Variation of UV-vis absorption spectra of -5 61 (5.10 M) in acetonitrile and complex with metal ions. --INVALID-LINK--

  • Organic Letters. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. --INVALID-LINK--

  • Request PDF. Kinetics of Hydrolysis of the Prodrug Myristyl Nicotinate. --INVALID-LINK--

  • Nature. Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs. --INVALID-LINK--

  • Methylamine Supplier. 6-Amino-5-Methylpyridine-3-Carbonitrile. --INVALID-LINK--

  • NIH. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. --INVALID-LINK--

  • PubMed. Long-term stability of demethylation after transient exposure to 5-aza-2'-deoxycytidine correlates with sustained RNA polymerase II occupancy. --INVALID-LINK--

  • PMC. (2025, May 17). The long-term stability of solid-state oral pharmaceuticals exposed to simulated intravehicular space radiation. --INVALID-LINK--

  • Sigma-Aldrich. This compound 97%. --INVALID-LINK--

  • INDOFINE Chemical Company. 3-AMINO-5-METHYLPYRIDINE-2-CARBONITRILE. --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • Sigma-Aldrich. This compound 97%. --INVALID-LINK--

  • PubChem. 3-Methylpyridine-2-carbonitrile. --INVALID-LINK--

  • Journal of the Chemical Society, Dalton Transactions. Kinetics of hydrolysis of PCl5 in situ as evaluated from the partial hydrolysis products formed in [18O]water. --INVALID-LINK--

  • PubMed. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. --INVALID-LINK--

  • Journal of the Chemical Society, Perkin Transactions 2. The kinetics of hydrolysis of methyl and phenyl lsocyanates. --INVALID-LINK--

References

Characterization of common impurities found in crude 5-Methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the characterization of common impurities in crude 5-Methylpyridine-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude this compound?

A1: Common impurities in crude this compound can be categorized as follows:

  • Process-Related Impurities: These arise from the manufacturing process and include unreacted starting materials (e.g., 5-methyl-3-picoline), intermediates, and by-products from side reactions.

  • Degradation Products: These can form during storage or under certain experimental conditions. A common degradation pathway is the hydrolysis of the nitrile group to form 5-methylnicotinamide or 5-methylnicotinic acid.

  • Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.

  • Inorganic Impurities: These can include catalysts or reagents used in the synthesis.

Q2: How can I identify an unknown peak in my chromatogram when analyzing this compound?

A2: Identifying an unknown peak typically involves a combination of chromatographic and spectroscopic techniques. A common approach is to use High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS). The mass spectrometer provides the mass-to-charge ratio (m/z) of the impurity, which can be used to deduce its molecular weight and elemental composition. Further structural elucidation can be achieved by isolating the impurity and analyzing it using Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize the formation of degradation products, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and atmospheric oxygen, which can contribute to hydrolysis and oxidation.

Q4: I am observing poor peak shape and inconsistent retention times in my HPLC analysis. What could be the cause?

A4: Poor peak shape and retention time variability in HPLC analysis can be caused by several factors. Common issues include:

  • Column Degradation: The stationary phase of the HPLC column can degrade over time, especially when using aggressive mobile phases or operating at high temperatures.

  • Inappropriate Mobile Phase: The pH, composition, and ionic strength of the mobile phase can significantly affect the chromatography of pyridine compounds.

  • Sample Overload: Injecting too much sample can lead to broad and asymmetric peaks.

  • Instrumental Issues: Problems with the pump, injector, or detector can also lead to inconsistent results.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the characterization of impurities in crude this compound.

Issue 1: An unexpected peak is observed in the HPLC chromatogram with a mass corresponding to the hydrolysis product (5-methylnicotinamide).

  • Possible Cause: The sample may have been exposed to moisture or non-neutral pH conditions, leading to the hydrolysis of the nitrile group.

  • Troubleshooting Steps:

    • Verify Sample Handling: Ensure that the sample was handled under anhydrous conditions and that all solvents used for sample preparation were dry.

    • Check Mobile Phase pH: If the mobile phase is aqueous, ensure its pH is neutral or slightly acidic to minimize hydrolysis during the analysis.

    • Perform a Forced Degradation Study: To confirm the identity of the peak, intentionally degrade a pure sample of this compound by treating it with a small amount of acid or base and analyze the resulting mixture. The retention time of the degradation product should match that of the unknown peak.

Issue 2: The baseline of the gas chromatography (GC) chromatogram is noisy, making it difficult to quantify low-level impurities.

  • Possible Cause: A noisy baseline in GC can be due to column bleed, a contaminated injection port, or a dirty detector.

  • Troubleshooting Steps:

    • Condition the GC Column: Bake the column at a temperature slightly above the analysis temperature but below its maximum operating temperature to remove any volatile contaminants.

    • Clean the Injection Port: Replace the liner and septum, and clean the injection port to remove any non-volatile residues.

    • Check the Detector: Ensure the detector is clean and operating within its specified parameters.

Data Presentation

The following table summarizes the common impurities found in crude this compound, along with their typical concentration ranges and analytical methods for their determination.

Impurity NameChemical StructureTypical Concentration Range in Crude Product (%)Recommended Analytical Method
5-Methyl-3-picolineC₆H₇N0.1 - 2.0GC-MS
5-MethylnicotinamideC₇H₈N₂O0.05 - 1.0HPLC-UV, LC-MS
5-Methylnicotinic AcidC₇H₇NO₂0.05 - 0.5HPLC-UV, LC-MS
Unidentified Pyridine IsomersVarious< 0.5GC-MS, LC-MS

Experimental Protocols

Protocol 1: HPLC-UV Method for the Quantification of 5-Methylnicotinamide and 5-Methylnicotinic Acid

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the crude this compound in the mobile phase starting condition (95:5 A:B) to a final concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for the Identification of Volatile Impurities

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer.

    • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 10 min.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-400 amu

  • Sample Preparation: Dissolve the crude sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Characterization crude_sample Crude this compound dissolution Dissolve in appropriate solvent crude_sample->dissolution hplc HPLC-UV / LC-MS dissolution->hplc Non-volatile impurities gcms GC-MS dissolution->gcms Volatile impurities quantification Quantify known impurities hplc->quantification identification Identify unknown impurities gcms->identification characterization Full structural characterization (if needed) identification->characterization

Caption: Experimental workflow for the characterization of impurities.

troubleshooting_logic cluster_investigation Initial Investigation cluster_hypothesis Hypothesis Generation cluster_confirmation Confirmation start Unexpected Peak in Chromatogram check_mass Check Mass Spectrum (m/z) start->check_mass check_rt Compare Retention Time with Standards start->check_rt is_hydrolysis Is it a hydrolysis product? check_mass->is_hydrolysis is_isomer Is it an isomer? check_mass->is_isomer is_starting_material Is it a starting material? check_rt->is_starting_material forced_degradation Perform Forced Degradation is_hydrolysis->forced_degradation nmr_analysis Isolate and run NMR is_isomer->nmr_analysis spike_sample Spike sample with standard is_starting_material->spike_sample end Impurity Identified forced_degradation->end nmr_analysis->end spike_sample->end

Caption: Troubleshooting logic for identifying unknown peaks.

Methods for increasing the final purity of synthesized 5-Methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methylpyridine-3-carbonitrile Purification

This technical support center provides guidance for researchers, scientists, and drug development professionals on methods to increase the final purity of synthesized this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Common impurities can include unreacted starting materials (e.g., 3-methylpyridine), reagents, and side-products from the specific synthetic route employed. Positional isomers and homologous pyridine derivatives (such as picolines and lutidines) are also potential contaminants. The presence of water is a frequent issue as pyridine derivatives can be hygroscopic.

Q2: What purity level can I expect to achieve with standard purification methods?

A2: Commercially available this compound is often cited with a purity of ≥97%.[1][2] With careful application of the techniques described in this guide, achieving a final purity in this range or higher is a reasonable expectation, depending on the initial purity of the crude product.

Q3: My purified this compound is discolored. What is the likely cause?

A3: Discoloration in pyridine derivatives is often due to the presence of minor, highly colored impurities or degradation products. These can sometimes be removed by treatment with activated carbon during the recrystallization process or by thorough column chromatography.

Q4: How should I store purified this compound to maintain its purity?

A4: Due to the hygroscopic nature of many pyridine derivatives, it is advisable to store the purified solid in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Compound does not dissolve in the hot solvent. Insufficient solvent volume.Add more solvent in small portions until the solid dissolves.
Incorrect solvent choice.The compound may be poorly soluble in the chosen solvent even at elevated temperatures. Test the solubility in a range of different solvents on a small scale.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The solution is supersaturated.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also promote proper crystallization.
Insoluble impurities are present.Perform a hot filtration to remove any insoluble material before allowing the solution to cool.
Poor recovery of the purified compound. Too much solvent was used.Concentrate the filtrate by carefully evaporating some of the solvent and then attempt to recrystallize again.
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Consider using a different solvent in which the compound is less soluble when cold.
Premature crystallization during hot filtration.Use a heated funnel and pre-heat all glassware. Add a small excess of solvent before filtration to keep the compound in solution.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Compound does not move from the origin (Rf = 0). The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Compound runs with the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane).
Tailing of the product spot/peak. The compound is interacting strongly with the acidic silica gel due to the basic pyridine nitrogen.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to suppress this interaction.
The column is overloaded.Use a larger column or reduce the amount of crude material loaded. A general rule is to use 20-40 g of silica gel per 1 g of crude product.[3]
Poor separation of the product from impurities. The chosen mobile phase does not provide adequate resolution.Perform a more thorough TLC analysis with different solvent systems to find an eluent that gives a clear separation between the desired product and impurities.
The column was not packed properly.Ensure the silica gel is packed uniformly without any air bubbles or cracks. The slurry packing method is generally reliable.

Data Presentation

Table 1: Purity of Commercially Available this compound

Supplier/Source Reported Purity
Sigma-Aldrich97%
Santa Cruz Biotechnology≥97%[1][2]

Table 2: Recommended Starting Solvent Systems for Purification

Purification Method Solvent System Notes
Recrystallization Ethanol/WaterA common mixed solvent system for polar organic compounds. The ratio will need to be determined experimentally.
Toluene/HeptaneAnother potential mixed solvent system for compounds with moderate polarity.
Column Chromatography Hexane / Ethyl AcetateA widely used mobile phase for silica gel chromatography. A gradient from low to high polarity is often effective. A starting point could be a 4:1 mixture.[3]
Petroleum Ether / Ethyl AcetateSimilar to hexane/ethyl acetate. A 4:1 ratio has been reported for a related compound.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent or solvent mixture should be determined on a small scale first.

  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. Allow it to cool to see if crystals form. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Column Chromatography

This protocol describes a general procedure for purification by silica gel column chromatography.

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a mobile phase that provides good separation of this compound from its impurities. A good Rf value for the product is typically in the range of 0.2-0.4. A hexane/ethyl acetate mixture is a good starting point.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent. Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[3]

  • Elution: Carefully add the mobile phase to the top of the column and begin elution. Collect fractions and monitor their composition by TLC. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow recrys_start Crude Product dissolve Dissolve in Minimal Hot Solvent recrys_start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Crystals isolate->dry recrys_end Pure Product dry->recrys_end chrom_start Crude Product load Load onto Silica Gel Column chrom_start->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect tlc Analyze Fractions (TLC) collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate chrom_end Pure Product evaporate->chrom_end

Caption: General experimental workflows for purification.

troubleshooting_logic cluster_recrys Recrystallization Issues cluster_chrom Chromatography Issues start Low Purity after Initial Purification oiling_out Oiling Out? start->oiling_out poor_recovery Poor Recovery? start->poor_recovery tailing Peak Tailing? start->tailing poor_sep Poor Separation? start->poor_sep oiling_out_sol Change Solvent or Cool Slower oiling_out->oiling_out_sol Yes poor_recovery_sol Concentrate Filtrate or Use Less Solvent poor_recovery->poor_recovery_sol Yes tailing_sol Add Triethylamine to Eluent tailing->tailing_sol Yes poor_sep_sol Optimize Mobile Phase (TLC) poor_sep->poor_sep_sol Yes

Caption: Troubleshooting logic for common purification issues.

References

Addressing the low reactivity of the nitrile group in 5-Methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methylpyridine-3-carbonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of the nitrile group in this molecule. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research and development activities.

Troubleshooting Guides & FAQs

The electron-withdrawing nature of the pyridine ring can significantly decrease the electrophilicity of the nitrile carbon, making it less susceptible to nucleophilic attack. This inherent property often leads to low reaction yields and the need for harsh reaction conditions. This section addresses common issues and provides potential solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the nitrile group in this compound so unreactive?

A1: The pyridine ring is an electron-withdrawing system, which reduces the electron density at the nitrile carbon. This effect diminishes its electrophilicity, making it less reactive towards nucleophiles compared to aliphatic or even some other aromatic nitriles.

Q2: I am observing very low conversion in the hydrolysis of this compound to 5-Methylnicotinamide. What can I do?

A2: Standard acidic or basic hydrolysis conditions are often insufficient. Consider the following troubleshooting steps:

  • Catalytic Methods: Employing a catalyst can significantly enhance the reaction rate. Ruthenium-based catalysts, for instance, have been shown to be effective for the hydration of heteroaromatic nitriles.[1][2][3][4]

  • Enzymatic Hydrolysis: Consider using a nitrile hydratase. Enzymes from organisms like Rhodococcus rhodochrous have demonstrated high efficiency in hydrating 3-cyanopyridine to nicotinamide, and this approach may be applicable to its 5-methyl derivative.[2]

  • Microwave Irradiation: This technique can sometimes accelerate slow reactions by providing localized heating.

Q3: My attempts to reduce the nitrile group to a primary amine are resulting in a complex mixture of products and low yield. How can I improve this?

A3: High-pressure hydrogenation with catalysts like Raney Nickel can be effective for pyridine ring reduction, but may require careful optimization to selectively reduce the nitrile without affecting the ring.[5]

  • Catalyst Choice: Besides Raney Nickel, consider using other catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide.

  • Reaction Conditions: Optimization of temperature, pressure, and solvent is crucial. Lower temperatures and pressures might favor the selective reduction of the nitrile group.

  • Alternative Reducing Agents: Chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be used, but may also interact with the pyridine ring. Careful control of stoichiometry and temperature is necessary.

Q4: The Grignard reaction with this compound is not proceeding as expected. What are the likely issues?

A4: Grignard reagents can react with the pyridine nitrogen, leading to side reactions and low yields.

  • Lewis Acid Activation: The addition of a Lewis acid can coordinate to the pyridine nitrogen, preventing its reaction with the Grignard reagent and activating the nitrile group towards nucleophilic attack.

  • Inverse Addition: Adding the Grignard reagent slowly to a solution of the nitrile (inverse addition) can help to minimize side reactions by keeping the concentration of the Grignard reagent low.

  • Low Temperature: Performing the reaction at low temperatures (e.g., -78 °C) can help to control the reactivity and improve selectivity.

Data Presentation

The following tables summarize representative quantitative data for key transformations of cyanopyridine derivatives. Note that these are starting points and optimization may be required for this compound.

Table 1: Hydrolysis of 3-Cyanopyridine Derivatives

Starting MaterialProductCatalyst/MethodSolventTemperature (°C)Time (h)Yield (%)Reference
3-CyanopyridineNicotinamideRhodococcus rhodochrous J1 (resting cells)Water20-309>99[2]
3-CyanopyridineNicotinic AcidRhodococcus rhodochrous J1 (nitrilase)Water3026>99

Table 2: Reduction of Pyridinecarbonitriles

Starting MaterialProductCatalyst/Reducing AgentSolventTemperature (°C)Pressure (bar)Yield (%)Reference
3-Pyridinecarbonitrile3-PicolylaminePlatinum(IV) oxideAcetic AcidRoom Temp.70High (qualitative)[6]
2-Methylpyridine2-MethylpiperidineRaney NickelWaterRoom Temp.2-5 atmHigh (qualitative)[5]

Table 3: Grignard Reaction with a Pyridinecarbonitrile Derivative

Starting MaterialGrignard ReagentProductSolventTemperature (°C)Time (h)Yield (%)Reference
4-Amino-2-chloronicotinonitrile4-Fluorobenzylmagnesium chloride1-(4-Amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-oneEther301274[7]

Experimental Protocols

The following are representative experimental protocols that can be adapted and optimized for reactions with this compound.

Protocol 1: Enzymatic Hydrolysis to 5-Methylnicotinamide (Representative)

This protocol is based on the successful hydrolysis of 3-cyanopyridine using Rhodococcus rhodochrous.

  • Materials:

    • This compound

    • Resting cells of Rhodococcus rhodochrous J1 (or a commercially available nitrile hydratase)

    • Phosphate buffer (pH 7.0)

  • Procedure:

    • Prepare a suspension of the resting cells or a solution of the enzyme in the phosphate buffer.

    • Add this compound to the enzyme solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

    • Monitor the progress of the reaction by HPLC or TLC.

    • Upon completion, the product can be isolated by extraction with an appropriate organic solvent followed by purification (e.g., crystallization or column chromatography).

Protocol 2: Catalytic Reduction to (5-Methylpyridin-3-yl)methanamine (Representative)

This protocol is a general procedure for the catalytic hydrogenation of a pyridine derivative.

  • Materials:

    • This compound

    • Raney Nickel (or Pd/C)

    • Ethanol (or another suitable solvent)

    • High-pressure autoclave

  • Procedure:

    • In a high-pressure autoclave, dissolve this compound in ethanol.

    • Carefully add the Raney Nickel catalyst to the solution under an inert atmosphere.

    • Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 bar).

    • Stir the reaction mixture at the desired temperature (e.g., 50-100°C).

    • Monitor the reaction by observing hydrogen uptake and by analyzing aliquots using GC-MS or LC-MS.

    • After the reaction is complete, cool the autoclave, carefully vent the hydrogen, and filter the catalyst.

    • The product can be isolated by evaporation of the solvent and purified by distillation or chromatography.

Protocol 3: Lewis Acid-Mediated Grignard Reaction (Representative)

This protocol incorporates the use of a Lewis acid to enhance the reactivity of the nitrile group.

  • Materials:

    • This compound

    • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

    • Lewis Acid (e.g., Zinc chloride, anhydrous)

    • Anhydrous THF

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound in anhydrous THF.

    • Add the anhydrous Lewis acid (e.g., ZnCl₂) and stir until it dissolves or forms a complex.

    • Cool the mixture to a low temperature (e.g., -20 °C to 0 °C).

    • Slowly add the Grignard reagent dropwise via a syringe or dropping funnel, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at the low temperature for a specified time, monitoring by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Overcoming Low Reactivity

logical_workflow cluster_hydrolysis Hydrolysis Strategies cluster_reduction Reduction Strategies cluster_grignard Grignard Reaction Strategies start Low Reactivity of Nitrile Group in this compound hydrolysis Hydrolysis to Amide/Carboxylic Acid start->hydrolysis reduction Reduction to Amine start->reduction grignard Grignard Reaction start->grignard catalytic_h Catalytic Hydrolysis (e.g., Ru-based catalyst) hydrolysis->catalytic_h Increase Rate enzymatic_h Enzymatic Hydrolysis (Nitrile Hydratase) hydrolysis->enzymatic_h High Selectivity catalytic_r Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) reduction->catalytic_r Selective Conditions chemical_r Chemical Reduction (e.g., LiAlH4) reduction->chemical_r Alternative Reagents lewis_acid Lewis Acid Activation (e.g., ZnCl2) grignard->lewis_acid Activate Nitrile low_temp Low Temperature Conditions grignard->low_temp Control Reactivity

Caption: A logical workflow diagram illustrating strategies to address the low reactivity of the nitrile group in this compound for different reaction types.

Experimental Workflow for a Catalyzed Reaction

experimental_workflow start Start: Reaction Setup dissolve Dissolve this compound in appropriate solvent start->dissolve add_catalyst Add Catalyst (e.g., Ruthenium complex, Raney Ni, or Lewis Acid) dissolve->add_catalyst set_conditions Set Reaction Conditions (Temperature, Pressure, Atmosphere) add_catalyst->set_conditions add_reagent Add Reagent (e.g., Water, H2, Grignard Reagent) set_conditions->add_reagent monitor Monitor Reaction Progress (TLC, GC-MS, HPLC) add_reagent->monitor workup Reaction Work-up (Quenching, Extraction) monitor->workup purify Purification (Crystallization, Chromatography, Distillation) workup->purify end End: Isolated Product purify->end

Caption: A generalized experimental workflow for performing a catalyzed reaction with this compound.

References

Exploring alternative and greener catalysts for 5-Methylpyridine-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Greener Synthesis of 5-Methylpyridine-3-carbonitrile

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the synthesis of this compound and related nicotinonitrile derivatives using alternative and greener catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary "greener" catalytic approaches for synthesizing nicotinonitrile derivatives?

A1: Greener approaches focus on reducing waste, avoiding hazardous materials, and improving energy efficiency. Key strategies include:

  • Heterogeneous Catalysts: Using solid-phase catalysts such as magnetic nanoparticles (e.g., Fe₃O₄-based), metal-organic frameworks (MOFs), or modified natural materials like doped animal bone meal.[1][2][3] These are often easily separable and recyclable, minimizing waste.

  • Biocatalysis: Employing enzymes like nitrilase or nitrile hydratase, which operate under mild aqueous conditions and offer high selectivity, avoiding harsh chemicals and unwanted byproducts.[4][5][6]

  • Alternative Energy Sources: Utilizing microwave or ultrasound irradiation to accelerate reaction rates, often leading to shorter reaction times, cleaner reactions, and higher yields with less energy consumption compared to conventional heating.[1][7]

  • Multi-Component Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react sequentially. This improves atom economy and process efficiency by reducing the number of intermediate purification steps.[2][8]

  • Green Solvents: Replacing traditional volatile organic compounds (VOCs) with water, ethanol, or even performing reactions under solvent-free conditions.[1][2][9]

Q2: What are the main advantages of using magnetic nanoparticle catalysts?

A2: Magnetic nanoparticle catalysts (e.g., with a Fe₃O₄ core) offer significant benefits aligned with green chemistry principles.[1] Their primary advantage is the ease of separation; the catalyst can be quickly removed from the reaction mixture using an external magnet, simplifying the workup process and avoiding the need for filtration of fine powders.[10] This allows for high recovery rates and straightforward recycling and reuse over multiple reaction cycles, making the process more cost-effective and sustainable.[11]

Q3: Can enzymes be used for the synthesis of this compound?

A3: While direct enzymatic synthesis of the 5-methyl derivative from precursors is an emerging area, biocatalysis is well-established for related transformations. For instance, nitrilase enzymes, particularly from Rhodococcus rhodochrous, are used industrially to hydrolyze 3-cyanopyridine (nicotinonitrile) to nicotinamide (Vitamin B3) with quantitative yield.[4] This enzymatic process is highly selective and prevents over-hydrolysis to nicotinic acid.[4][5] The success of this related process suggests a strong potential for developing novel enzymes to catalyze the formation of the pyridine ring itself or the direct ammoxidation of 3-methylpicoline under mild, cyanide-free conditions.[12]

Q4: How does microwave-assisted synthesis improve upon conventional heating methods?

A4: Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase. This can dramatically shorten reaction times from hours to just a few minutes (e.g., 2-10 minutes).[7] This rapid heating can also minimize the formation of side products that may occur during prolonged exposure to high temperatures in conventional reflux, resulting in cleaner reactions and higher yields (often 82-94%).[7][8]

Troubleshooting Guide

Q: My reaction yield is significantly lower than reported values. What are the most common causes?

A: Low yield in pyridine synthesis is a frequent issue. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: The synthesis, especially multi-component reactions, can be highly sensitive to impurities in aldehydes, ketones, or nitrile sources.[13]

    • Solution: Purify starting materials before use. For example, α,β-unsaturated carbonyl compounds can be purified by recrystallization or column chromatography to remove unreacted starting materials from their synthesis.[13]

  • Catalyst Activity: Heterogeneous catalysts can lose activity over time or due to poisoning.

    • Solution: If using a recycled catalyst, test its activity on a small-scale reaction. If inactive, consider regeneration (e.g., washing with solvent, calcination if appropriate) or using a fresh batch. For new catalysts, ensure proper preparation and activation as per the protocol.

  • Inefficient Reaction Conditions: Temperature and reaction time are critical parameters.[13]

    • Solution: Optimize the reaction temperature. A screen of different temperatures (e.g., 80°C, 100°C, 120°C) may be necessary to find the optimal condition for your specific substrates.[13] Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid product decomposition from unnecessarily long reaction times.

  • Poor Oxidation of Intermediates: Many pyridine syntheses proceed through a dihydropyridine intermediate that must be oxidized to the final aromatic product.[7]

    • Solution: If you are isolating the dihydropyridine, the issue lies with your oxidation step. While classic oxidants like KMnO₄ can be used, they are not "green". Consider in-situ oxidation methods or milder oxidants to avoid side products and difficult workups.[7] Some modern catalytic systems achieve oxidation using air or an anomeric-based oxidation pathway.[14]

Q: I am observing significant byproduct formation. How can I improve selectivity?

A: Poor selectivity often points to competing reaction pathways.

  • Optimize Temperature: Competing reactions may have different activation energies. Running the reaction at a lower or higher temperature can favor the desired pathway.[7]

  • Adjust Stoichiometry: Ensure the molar ratios of your reactants are precise. An excess of one component can lead to self-condensation or other side reactions.[13]

  • Change Order of Reagent Addition: In some multi-component reactions, pre-forming an intermediate before adding the final component can lead to a cleaner reaction and prevent unwanted pathways.[7]

Q: My reusable catalyst is losing efficiency after each cycle. What can I do?

A: Loss of catalytic activity upon recycling is a common challenge with heterogeneous catalysts.

  • Possible Cause: Leaching: The active metal component may be dissolving (leaching) into the reaction medium.

    • Solution: After the reaction, filter the catalyst and analyze the filtrate for traces of the metal (e.g., via ICP-MS). If leaching is confirmed, the catalyst support or linker may need to be redesigned for greater stability under the reaction conditions.

  • Possible Cause: Surface Poisoning or Fouling: The catalyst's active sites may be blocked by product, byproducts, or impurities.

    • Solution: Implement a more rigorous washing procedure between cycles. Wash the recovered catalyst with a solvent that can dissolve potential adsorbates (e.g., hot ethanol, dichloromethane) before drying and reusing.[2][15]

  • Possible Cause: Mechanical or Structural Degradation: The physical structure of the catalyst (e.g., nanoparticles agglomerating, MOF structure collapsing) may be changing.

    • Solution: Characterize the used catalyst using techniques like XRD or SEM and compare it to the fresh catalyst to identify structural changes.[14] The reaction conditions (temperature, solvent, stirring speed) may need to be adjusted to be less harsh.

Comparative Data of Greener Catalysts

The following table summarizes the performance of various greener catalysts used for the synthesis of nicotinonitrile derivatives.

Catalyst TypeCatalyst NameStarting MaterialsConditionsTimeYield (%)ReusabilityRef
NanomagneticFe₃O₄@SiO₂@(CH₂)₃-urea-benzimidazole sulfonic acid3-acetylcoumarin, Aldehydes, Malononitrile, Ammonium AcetateSolvent-free, 80°C25-45 min55-88%Not specified[1]
Modified Natural MaterialDoped Animal Bone MealEthyl Acetoacetate, Aromatic Aldehydes, Malononitrile, EthanolMicrowave, 120°C10-15 min80-92%Not specified[2]
Modified Natural MaterialDoped Animal Bone MealEthyl Acetoacetate, Aromatic Aldehydes, Malononitrile, EthanolReflux in Ethanol2-3 h75-89%Not specified[2]
Magnetic H-bondFe₃O₄@SiO₂@tosyl-carboxamide(Details in source)Solvent-free, Green conditionsN/AHighGood results reported[14]
Layered Double Hydroxide (LDH)LDH@PTRMS@DCMBA@CuIBenzaldehydes, Malononitrile, Phenyl HydrazineH₂O/EtOH, 55°C15-27 min85-93%4 cycles[15]

Detailed Experimental Protocol

This section provides a representative protocol for the synthesis of a substituted 3-cyanopyridine derivative using a green, reusable catalyst, adapted from Riadi et al.[2]

Reaction: One-pot multi-component synthesis of Ethyl 4-(4-chlorophenyl)-5-cyano-6-ethoxy-2-methylnicotinate.

Catalyst Preparation (Doped Animal Bone Meal):

  • Impregnate raw animal bone meal with an aqueous solution of sodium nitrate (NaNO₃) in a 2:1 weight ratio (bone meal:nitrate).

  • Stir the mixture vigorously for 15 minutes.

  • Remove the solvent under reduced pressure.

  • Dry the residue and then calcine it at 800°C for 2 hours.

  • Characterize the new catalyst using XRD to confirm the presence of hydroxyapatite.[2]

Microwave-Assisted Synthesis Procedure:

  • To a microwave-safe sealed tube, add ethyl acetoacetate (2.0 mmol), 4-chlorobenzaldehyde (2.0 mmol), malononitrile (2.0 mmol), and the doped animal bone meal catalyst (500 mg).[2]

  • Add ethanol (5 mL) as the solvent.[2]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 10-15 minutes.[2]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a Celite pad to remove the solid catalyst. Wash the pad with dichloromethane (2 x 10 mL).[2]

  • Combine the organic layers and concentrate them under reduced pressure.

  • Purify the resulting residue by column chromatography (n-hexane/ethyl acetate: 80/20) to afford the final product.[2]

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key processes in the greener synthesis of this compound.

Greener_Synthesis_Workflow Reactants Starting Materials (e.g., Picoline, Nitrile Source) Mixing Mix with Catalyst in Green Solvent (e.g., Ethanol/Water) Reactants->Mixing Reaction Reaction (Microwave or Conventional Heat) Mixing->Reaction Separation Catalyst Separation (Filtration / Magnet) Reaction->Separation Recycle Catalyst Recycling (Wash & Dry) Separation->Recycle Solid Catalyst Isolation Product Isolation (Solvent Evaporation) Separation->Isolation Filtrate Recycle->Mixing Reuse Purification Purification (Chromatography or Recrystallization) Isolation->Purification Product Final Product (this compound) Purification->Product

Caption: General experimental workflow for a greener catalytic synthesis.

Troubleshooting_Flowchart Start Problem: Low Reaction Yield CheckCatalyst Is the catalyst fresh or properly activated? Start->CheckCatalyst CheckPurity Are starting materials pure? Start->CheckPurity CheckConditions Are temperature and time optimized? Start->CheckConditions CheckSetup Is the reaction setup (e.g., atmosphere) correct? Start->CheckSetup Action_Catalyst Action: Use fresh catalyst or perform regeneration. CheckCatalyst->Action_Catalyst No Action_Purity Action: Purify reagents via recrystallization/distillation. CheckPurity->Action_Purity No Action_Conditions Action: Run temperature screen and monitor with TLC. CheckConditions->Action_Conditions No Action_Setup Action: Check for leaks, ensure inert atmosphere if needed. CheckSetup->Action_Setup No

Caption: Troubleshooting flowchart for diagnosing low reaction yield.

References

Managing heat transfer and mixing issues in large-scale 5-Methylpyridine-3-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Managing Heat Transfer and Mixing in Large-Scale Production

Welcome to the technical support center for the synthesis of 5-Methylpyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. Scaling up pyridine syntheses, which are often highly exothermic, presents significant challenges related to thermal management and mass transfer.[1] Failure to address these issues can lead to reduced yields, inconsistent product quality, and critical safety hazards.[2]

This document provides in-depth troubleshooting advice, validated protocols, and expert insights to help you navigate these complexities successfully.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific problems you may encounter during large-scale reactions. Each question is designed to diagnose an underlying issue and provide a scientifically grounded solution.

Q1: My reactor temperature is overshooting the setpoint significantly during reagent addition. What's happening and how do I fix it?

A1: This is a classic sign that the rate of heat generation from the reaction is exceeding the rate of heat removal by your reactor's cooling system. This is a critical safety concern as it can lead to a thermal runaway.[1] The primary causes are an excessive addition rate of a limiting reagent or insufficient cooling capacity.

Causality Explained: On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation to the environment. As you scale up, the reactor volume increases by a cube function (r³), while the heat transfer surface area (the reactor wall) only increases by a square function (r²). This fundamental principle means your system's ability to remove heat diminishes drastically relative to its potential to generate it.

Solutions & Protocols:

  • Reduce Reagent Addition Rate: This is the most immediate control parameter. The goal is to match the heat generation rate to the reactor's maximum heat removal rate (q_gen ≤ q_rem).

  • Lower Coolant Temperature: Decrease the temperature of the heat transfer fluid in the reactor jacket. Be mindful of potential freezing if using an aqueous coolant.

  • Improve Heat Transfer Coefficient (U):

    • Increase Agitator Speed: Enhances fluid velocity at the reactor wall, reducing the insulating boundary layer and improving heat transfer. However, this may not be sufficient on its own.

    • Optimize Agitator Design: A simple anchor stirrer, common in small reactors, is often inadequate for large tanks as it creates "dead zones" with poor mixing.[1] Consider upgrading to a pitched-blade turbine or a hydrofoil impeller for better axial and radial flow.

  • Perform a Reaction Calorimetry Study: Before scaling up, a reaction calorimeter (e.g., an RC1) should be used to determine the reaction's heat of reaction (ΔHrxn), maximum heat flow, and the temperature at which the reaction rate becomes significant. This data is essential for safe scale-up.[2]

Q2: I'm observing charring or dark discoloration on the reactor walls, and my product purity is low. What is the cause?

A2: This indicates localized overheating or "hot spots." It is a direct result of poor mixing, where pockets of high reactant concentration generate heat faster than it can be dissipated into the bulk medium. These hot spots lead to thermal decomposition of reactants, intermediates, or the final product, generating impurities and reducing yield.

Causality Explained: Even if the bulk temperature reading is within the desired range, inadequate mixing allows for the formation of stagnant zones, particularly near the reactor walls or baffles.[1] In these zones, the reaction proceeds much faster, leading to temperatures far exceeding the bulk temperature, causing degradation.

Solutions & Protocols:

  • Install Baffles: Baffles are essential in large reactors to disrupt vortex formation and convert tangential flow into the desired radial and axial flow. This ensures more uniform mixing and temperature distribution throughout the vessel.[3]

  • Re-evaluate Impeller Position and Type: The impeller should be positioned to create effective top-to-bottom turnover of the reactor contents. A dual-impeller system (e.g., a Rushton turbine at the bottom for dispersion and a pitched-blade turbine at the top for bulk flow) can be highly effective.

  • Consider Sub-surface Reagent Addition: Instead of adding a reagent to the surface, feed it directly into a well-mixed region near the impeller using a dip tube. This promotes rapid dilution and heat dissipation, preventing the formation of localized concentration gradients.

  • Utilize Computational Fluid Dynamics (CFD): CFD modeling can simulate the fluid dynamics inside your specific reactor geometry.[4][5][6] It can predict the location of poorly mixed regions and help in selecting the optimal agitator/baffle configuration before committing to expensive hardware changes.[7]

Q3: My reaction yield has dropped significantly after scaling up, and I'm seeing new impurities. Why?

A3: This is likely due to a shift in reaction kinetics caused by poor mixing and heat transfer. Many pyridine syntheses, such as the Hantzsch or related condensations, involve competing parallel or consecutive reactions.[8][9] At the bench scale, rapid mixing and efficient heat control favor the desired reaction pathway. On a large scale, localized concentration and temperature gradients can accelerate side reactions that were negligible before.

Causality Explained: Consider a reaction where A + B -> P (desired product) and A + P -> I (impurity). If reagent A is added too quickly or into a poorly mixed zone, its local concentration will be very high. This can dramatically increase the rate of the second reaction (formation of impurity I), consuming the desired product and lowering the overall yield.

Solutions & Protocols:

  • Dilute the Feed Stream: Adding the limiting reagent as a solution rather than neat can help control local concentration spikes upon addition.

  • Optimize the Order of Addition: Review the reaction mechanism. Sometimes, pre-forming an intermediate under controlled conditions before the main reaction can prevent side reactions.[8]

  • Implement Process Analytical Technology (PAT): Use in-situ monitoring tools like FTIR or Raman spectroscopy to track the concentration of reactants, intermediates, and products in real-time. This provides a much clearer picture of the reaction kinetics than simple temperature and pressure monitoring.

Frequently Asked Questions (FAQs)

Q: What are the primary safety considerations for scaling up an exothermic pyridine synthesis? A: The primary concern is preventing a thermal runaway. Key considerations include:

  • Thermal Hazard Assessment: Always perform a thorough analysis using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) to understand the reaction's onset temperature for decomposition, total heat release, and adiabatic temperature rise.[2]

  • Emergency Cooling & Quenching: The reactor must have a reliable emergency cooling system (e.g., a cooling water dump). A validated quenching protocol (addition of a reaction inhibitor) should be in place and tested.

  • Pressure Relief System: The vessel must be equipped with a properly sized rupture disc or relief valve to safely vent any overpressure event.

Q: How do I choose the right impeller for my reaction? A: The choice depends on the viscosity of your medium and the primary mixing objective.

Impeller TypeFlow PatternPrimary Use Case
Pitched-Blade Turbine Axial & RadialGood for general blending and heat transfer in low-to-medium viscosity fluids. Excellent for solid suspension.
Hydrofoil Primarily AxialHighly efficient for blending and solid suspension with low power consumption. Best for low viscosity.
Rushton Turbine Primarily RadialHigh shear applications, gas dispersion, and liquid-liquid emulsification.
Anchor/Gate TangentialLow shear, suitable for high viscosity fluids to promote wall scraping and prevent buildup, but poor for overall blending.

Q: Can continuous flow chemistry solve these scale-up problems? A: Yes, for many reactions, continuous flow reactors offer significant advantages. Their extremely high surface-area-to-volume ratio provides superior heat transfer, and the small internal volume minimizes the risk of a major thermal runaway. This allows reactions to be run under more aggressive (and often more efficient) conditions than are safe in a large batch reactor.[10]

Experimental Protocols

Protocol 1: Controlled Addition for Exotherm Management

This protocol outlines a procedure for adding a critical reagent to a large-scale exothermic reaction.

  • Pre-Reaction Setup:

    • Ensure the reactor's cooling jacket is operational and the heat transfer fluid is circulating at the minimum safe temperature (e.g., -10 °C).

    • Calibrate all temperature probes (internal and jacket) and pressure sensors.

    • Charge the reactor with the initial starting materials and solvent.

    • Start agitation at the predetermined optimal speed.

  • Reagent Addition:

    • Prepare the limiting reagent in an addition vessel connected to the reactor via a metering pump and a sub-surface dip tube.

    • Begin the addition at a very slow rate (e.g., 5% of the calculated optimal rate).

    • Monitor the internal temperature (T_internal) and the jacket outlet temperature (T_jacket_out). The difference between these (ΔT) is proportional to the heat being removed.

  • Ramp-Up and Steady State:

    • If the ΔT is stable and the internal temperature is well-controlled, incrementally increase the addition rate every 15-20 minutes.

    • Establish a maximum allowable internal temperature (e.g., T_set + 5 °C) and a maximum ΔT. If either is exceeded, immediately stop the addition.

    • Continue the addition at a rate that maintains the internal temperature within its setpoint range without overwhelming the cooling system.

  • Post-Addition Hold:

    • After the addition is complete, continue to monitor the temperature. The reaction may continue to generate heat for some time.

    • Hold the reaction at the set temperature until process monitoring (e.g., HPLC sample) confirms completion.

Visualizations

Troubleshooting Workflow for Thermal Overshoot

G start Symptom: Internal Temperature Exceeds Alarm Limit stop_addition Immediate Action: STOP REAGENT ADDITION start->stop_addition check_cooling Is Cooling System Fully Operational? stop_addition->check_cooling fix_cooling Troubleshoot Cooling: Check fluid flow, temp, and valve positions. check_cooling->fix_cooling No check_rate Was Addition Rate Too High? check_cooling->check_rate Yes fix_cooling->check_cooling reduce_rate Solution: Recalculate max addition rate based on calorimetry data. Restart at 50% of new rate. check_rate->reduce_rate Yes check_mixing Is Agitation Effective? check_rate->check_mixing No end Process Stabilized reduce_rate->end fix_mixing Solution: Increase agitator speed. Check for vortexing (add baffles). Consider CFD modeling. check_mixing->fix_mixing No check_mixing->end Yes fix_mixing->end

Caption: Decision workflow for managing a thermal overshoot event.

Impact of Poor Mixing on Reaction Selectivity

G cluster_0 Poor Mixing Conditions (Large Scale) cluster_1 Reaction Pathways reagent_add Reagent 'A' Added high_conc High Local [A] (Near Addition Point) reagent_add->high_conc No rapid dispersion hot_spot Localized Hot Spot (T >> T_bulk) high_conc->hot_spot Exothermic Reaction side_rxn Side Reaction: 2A -> Byproduct high_conc->side_rxn Kinetics Favor Side Reaction desired_rxn Desired Reaction: A + B -> Product hot_spot->desired_rxn Thermal Degradation outcome Outcome: - Low Yield - Poor Purity - Product Degradation desired_rxn->outcome side_rxn->outcome

References

Resolving incomplete conversion in 5-Methylpyridine-3-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 5-Methylpyridine-3-carbonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section offers solutions to common problems that can lead to incomplete conversion or the formation of impurities in reactions with this compound.

Hydrolysis to 5-Methylnicotinic Acid or 5-Methylnicotinamide

The conversion of the nitrile group to a carboxylic acid or an amide is a fundamental transformation. However, incomplete hydrolysis is a frequent challenge.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Incomplete conversion to 5-methylnicotinic acid Insufficiently harsh reaction conditions.Increase reaction temperature and/or concentration of the acid or base. Consider using microwave irradiation to accelerate the reaction.
Formation of stable amide intermediate.For acid hydrolysis, use a higher concentration of a strong acid like H₂SO₄. For basic hydrolysis, ensure a sufficient excess of a strong base like NaOH or KOH is used.
Low solubility of the starting material.Use a co-solvent such as ethanol or dioxane to improve solubility.
Formation of 3,5-pyridinedicarboxylic acid as a byproduct Over-oxidation of the methyl group.This is more common when using strong oxidizing agents to synthesize the acid from a precursor like 3,5-lutidine. If starting from the nitrile, this is less likely but could occur with certain oxidative work-up conditions. Ensure the reaction is performed under non-oxidizing conditions.
Incomplete conversion to 5-methylnicotinamide Reaction conditions are too harsh, leading to the carboxylic acid.Use milder conditions. For acid-catalyzed hydrolysis, use a moderate concentration of acid and control the temperature. For base-catalyzed hydrolysis, use a peroxide-based system (e.g., H₂O₂ with NaOH) at controlled temperatures.

Experimental Protocol: Synthesis of 5-Methylnicotinic Acid from 3,5-Lutidine (for context on byproducts)

A solution of 3,5-lutidine (100 g, 934.57 mmol) in water at 25°C is treated portion-wise over 5 hours with KMnO₄ (221.1 g, 1401.86 mmol). The reaction mixture is then heated at 45°C for about 20 hours. After filtration and washing with water, the filtrate is concentrated. The residue is diluted with ethanol, boiled, and filtered. The final filtrate is concentrated under reduced pressure to yield 5-methylnicotinic acid.[1] A key byproduct of this reaction is 3,5-pyridinedicarboxylic acid, which can be separated by adjusting the pH of the solution.[2][3]

Reduction to 5-methyl-3-pyridinemethanamine

The reduction of the nitrile to a primary amine is a crucial step in the synthesis of various pharmaceutical intermediates. Incomplete reduction and the formation of secondary or tertiary amines are common hurdles.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Incomplete reduction Inactive catalyst or insufficient reducing agent.For catalytic hydrogenation, ensure the catalyst (e.g., Raney Nickel) is active and not poisoned. Increase hydrogen pressure and/or reaction time. For chemical reduction (e.g., LiAlH₄), use a sufficient excess of the reducing agent and ensure anhydrous conditions.
Formation of secondary and tertiary amines Reaction of the primary amine product with the intermediate imine.For catalytic hydrogenation, the addition of ammonia can suppress the formation of secondary and tertiary amines.[4] Using a solvent like ethanol can also be beneficial.
High reaction temperature.Optimize the reaction temperature to favor the formation of the primary amine.
Dehalogenation (if a halogenated precursor is used) Hydrogenolysis of the C-X bond.Choose a milder reducing agent or catalyst. For example, if using catalytic hydrogenation, a catalyst with lower activity might be selective for the nitrile reduction.

Experimental Protocol: General Procedure for Catalytic Hydrogenation of Nitriles

A common method for reducing nitriles to primary amines is catalytic hydrogenation. A typical procedure involves placing the nitrile (e.g., 200 g of dodecylnitrile) in an autoclave with a catalyst like Raney Nickel (e.g., 3.08 g) and ammonia (e.g., 20 g).[4] Hydrogen is then introduced to a specific pressure (e.g., 1.6 MPa), and the mixture is heated (e.g., 140°C).[4] The reaction is monitored until hydrogen uptake ceases. The addition of ammonia is crucial to suppress the formation of secondary amines.[4]

Experimental Protocol: General Fieser Workup for LiAlH₄ Reductions

To work up a reaction containing 'x' grams of lithium aluminum hydride (LiAlH₄), dilute the reaction mixture with ether and cool to 0°C.[5] Slowly and carefully add 'x' mL of water, followed by 'x' mL of 15% aqueous sodium hydroxide, and then 3'x' mL of water.[5] The mixture is then warmed to room temperature and stirred for 15 minutes. Anhydrous magnesium sulfate can be added to aid in drying, and the solids are removed by filtration.[5]

Suzuki-Miyaura Cross-Coupling Reactions

For the synthesis of biaryl compounds, a halogenated derivative of this compound is often used in Suzuki-Miyaura cross-coupling reactions. Low yields are a common frustration.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low or no conversion Catalyst inhibition by the pyridine nitrogen.Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to shield the palladium center.[6]
Inactive Pd(0) catalyst.If using a Pd(II) precatalyst, ensure the reaction conditions facilitate its reduction to the active Pd(0) species. Alternatively, use a Pd(0) source directly.
Poor quality or inappropriate base.Use a strong, anhydrous, and finely ground base such as K₃PO₄ or Cs₂CO₃.[6]
Protodeboronation of the boronic acid Presence of water or protic solvents.Use anhydrous solvents and reagents. Consider using a boronic acid pinacol ester, which is more stable.
Homocoupling of the boronic acid Presence of oxygen.Thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
Debromination of the starting material Reductive elimination from a hydrido-palladium species.This can be a side reaction. Optimizing the ligand and base combination can help to favor the cross-coupling pathway. Using a catalyst system like XPhosPdG2/XPhos has been shown to minimize debromination in similar systems.[2][6]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of a 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one

In a microwave vial, the 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1 equiv), p-methoxyphenylboronic acid (1.5 equiv), XPhosPdG2 (2.5 mol%), and XPhos (5 mol%) are combined with K₃PO₄ (3 equiv) in water. The mixture is irradiated in a microwave reactor at 110°C for 40 minutes, resulting in an 86% yield of the arylated product.[6] This protocol highlights the use of a specific catalyst/ligand system and microwave heating to achieve high yields.

Frequently Asked Questions (FAQs)

Q1: My hydrolysis of this compound to the carboxylic acid is very slow. What can I do to speed it up?

A: To accelerate the hydrolysis, you can increase the reaction temperature, use a higher concentration of a strong acid (like sulfuric acid) or a strong base (like potassium hydroxide), or employ microwave heating. Using a co-solvent can also help if solubility is an issue.

Q2: During the reduction of this compound with Raney Nickel, I am getting a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?

A: The formation of secondary and tertiary amines is a common side reaction. To improve selectivity for the primary amine, add ammonia to the reaction mixture. Ammonia competes with the primary amine product for reaction with the intermediate imine, thus inhibiting the formation of secondary and tertiary amines.[4]

Q3: I am attempting a Suzuki coupling with a bromo-substituted this compound, but I am only recovering my starting material. What is the likely problem?

A: The most probable cause is inhibition of the palladium catalyst by the nitrogen atom of the pyridine ring. To overcome this, you should use bulky, electron-rich phosphine ligands like XPhos or SPhos. These ligands sterically hinder the coordination of the pyridine nitrogen to the palladium center, allowing the catalytic cycle to proceed. Also, ensure your palladium source is active and that you are using a sufficiently strong and anhydrous base.

Q4: What is protodeboronation and how can I prevent it in my Suzuki coupling reaction?

A: Protodeboronation is a side reaction where the boronic acid reacts with a proton source (like water) to replace the boronic acid group with a hydrogen atom. This deactivates your coupling partner. To prevent this, ensure all your reagents and solvents are anhydrous. Using a more stable boronic acid derivative, such as a pinacol ester, can also significantly reduce the extent of protodeboronation.

Q2: What is a common byproduct when synthesizing 5-methylnicotinic acid via oxidation of 3,5-lutidine, and how can it be removed?

A: A common byproduct is 3,5-pyridinedicarboxylic acid, which forms from the over-oxidation of both methyl groups.[2][3] This byproduct can be separated from the desired 5-methylnicotinic acid by carefully adjusting the pH of the solution after the reaction. The difference in acidity between the mono- and di-acid allows for selective precipitation.[2][3]

Visualizations

Hydrolysis_Troubleshooting start Incomplete Hydrolysis cause1 Insufficiently Harsh Conditions start->cause1 cause2 Stable Amide Intermediate start->cause2 cause3 Low Solubility start->cause3 solution1 Increase Temp/Concentration Use Microwave cause1->solution1 solution2 Use Stronger Acid/Base cause2->solution2 solution3 Add Co-solvent (Ethanol/Dioxane) cause3->solution3

Troubleshooting workflow for incomplete hydrolysis.

Reduction_Troubleshooting start Incomplete Reduction cause1 Inactive Catalyst/ Insufficient Reductant start->cause1 cause2 Side Reactions (Secondary/Tertiary Amines) start->cause2 solution1 Check Catalyst Activity Increase H₂ Pressure/Time Ensure Anhydrous Conditions (LiAlH₄) cause1->solution1 solution2 Add Ammonia to Reaction Optimize Temperature cause2->solution2

Troubleshooting workflow for incomplete reduction.

Suzuki_Coupling_Troubleshooting start Low Suzuki Coupling Yield cause1 Catalyst Inhibition (Pyridine Nitrogen) start->cause1 cause2 Protodeboronation start->cause2 cause3 Homocoupling start->cause3 cause4 Debromination start->cause4 solution1 Use Bulky, Electron-Rich Ligands (XPhos, SPhos) cause1->solution1 solution2 Use Anhydrous Conditions Use Boronic Acid Pinacol Ester cause2->solution2 solution3 Degas Solvents Thoroughly Maintain Inert Atmosphere cause3->solution3 solution4 Optimize Ligand/Base Use XPhosPdG2/XPhos cause4->solution4

Troubleshooting workflow for Suzuki coupling reactions.

References

Validation & Comparative

A Comparative Analysis of 5-Methylpyridine-3-carbonitrile and 3-Cyanopyridine: Reactivity and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical reactivity of 5-Methylpyridine-3-carbonitrile and 3-cyanopyridine. Furthermore, it explores their relevance and applications within the realm of drug discovery and development, with a focus on their interaction with significant signaling pathways.

Introduction

This compound and 3-cyanopyridine are both pyridine derivatives distinguished by a nitrile group at the 3-position. The key structural difference is the presence of a methyl group at the 5-position in the former. This seemingly minor structural variation imparts distinct electronic properties to the pyridine ring, thereby influencing their chemical reactivity and potential as scaffolds in medicinal chemistry. 3-Cyanopyridine is a well-established building block in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.[1] The role of this compound is emerging, with its derivatives showing promise in targeting specific biological pathways.

Chemical Reactivity: A Comparative Overview

The reactivity of these molecules is primarily dictated by the electron-withdrawing nature of the pyridine ring nitrogen and the cyano group, which is further modulated by the electronic effect of the methyl substituent in this compound.

Electronic Effects
  • 3-Cyanopyridine: The pyridine nitrogen and the cyano group are both electron-withdrawing, rendering the pyridine ring electron-deficient. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6).

  • This compound: The addition of a methyl group at the 5-position introduces an electron-donating inductive effect (+I). This effect partially counteracts the electron-withdrawing nature of the ring nitrogen and the cyano group. Consequently, the pyridine ring in this compound is expected to be slightly more electron-rich than that of 3-cyanopyridine.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. The presence of the electron-withdrawing cyano group further enhances this reactivity.[2]

General Reactivity Trend:

Based on electronic effects, 3-cyanopyridine is anticipated to be more reactive towards nucleophilic aromatic substitution than this compound. The electron-donating methyl group in this compound slightly reduces the partial positive charge on the ring carbons, making them less electrophilic.

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

CompoundKey Substituents' Electronic EffectsPredicted Reactivity towards Nucleophiles
3-Cyanopyridine Ring N (electron-withdrawing), 3-CN (electron-withdrawing)Higher
This compound Ring N (electron-withdrawing), 3-CN (electron-withdrawing), 5-CH₃ (electron-donating)Lower
Electrophilic Aromatic Substitution

Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom. The presence of a strong electron-withdrawing cyano group in both molecules further deactivates the ring.

General Reactivity Trend:

Both molecules are highly deactivated towards electrophilic aromatic substitution. However, the electron-donating methyl group in this compound may render it slightly less unreactive compared to 3-cyanopyridine under harsh reaction conditions. Substitution, if it occurs, is directed to the positions meta to the deactivating groups.

Table 2: Predicted Relative Reactivity in Electrophilic Aromatic Substitution

CompoundKey Substituents' Electronic EffectsPredicted Reactivity towards Electrophiles
3-Cyanopyridine Ring N (electron-withdrawing), 3-CN (electron-withdrawing)Very Low
This compound Ring N (electron-withdrawing), 3-CN (electron-withdrawing), 5-CH₃ (electron-donating)Very Low (marginally higher than 3-cyanopyridine)

Experimental Protocols

Synthesis of 3-Cyanopyridine

One common laboratory-scale synthesis involves the dehydration of nicotinamide.

  • Reactants: Nicotinamide, Phosphorus Pentoxide (P₂O₅)

  • Procedure:

    • In a dry round-bottomed flask, thoroughly mix powdered nicotinamide (0.82 mole) and phosphorus pentoxide (0.70 mole).[3]

    • Connect the flask for distillation under reduced pressure (15–20 mm).[3]

    • Heat the mixture vigorously with a high-temperature burner to melt the reactants and distill the product.[3]

    • The distillation is complete when no more product comes over or foaming reaches the top of the flask (approximately 15-20 minutes).[3]

    • After cooling, the product is rinsed from the condenser with a suitable solvent (e.g., ether or acetone).[3]

    • The solvent is removed by distillation, and the crude 3-cyanopyridine is purified by distillation at atmospheric pressure.[3]

  • Yield: 83–84%[3]

Synthesis of this compound

A representative method for the synthesis of a substituted 3-cyanopyridine, which can be adapted for this compound, involves the reaction of an appropriate precursor with a cyanating agent. A specific protocol for the direct synthesis of 5-methyl-3-cyanopyridine involves the reaction of ethoxymethyleneacetylacetone with cyanothioacetamide.[4]

  • Reactants: Ethoxymethyleneacetylacetone, Cyanothioacetamide, N-methylmorpholine

  • Procedure:

    • React ethoxymethyleneacetylacetone with cyanothioacetamide in the presence of N-methylmorpholine.[4] Further details on the reaction conditions and purification would require access to the specific cited literature.

Role in Drug Development and Signaling Pathways

Both 3-cyanopyridine and its methylated analog serve as valuable scaffolds in the design of biologically active molecules, targeting various signaling pathways implicated in disease.

3-Cyanopyridine Derivatives in Cancer Therapy

Derivatives of 3-cyanopyridine have been extensively investigated as inhibitors of key signaling pathways in cancer.

  • STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting cell proliferation, survival, and angiogenesis.[5][6] Several 3-cyanopyridine derivatives have been designed and synthesized as inhibitors of the STAT3 signaling pathway, showing potential as anti-colorectal cancer agents.

  • Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.[2][7] 3-Cyanopyridine-based compounds have been identified as potent inhibitors of Pim-1 kinase, demonstrating significant cytotoxic effects against cancer cell lines.[2][7]

STAT3_Pim1_Inhibition cluster_0 Cancer Cell Growth Factors, Cytokines Growth Factors, Cytokines Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors, Cytokines->Receptor Tyrosine Kinases bind to STAT3 STAT3 Receptor Tyrosine Kinases->STAT3 activate Pim-1 Kinase Pim-1 Kinase Receptor Tyrosine Kinases->Pim-1 Kinase activate Gene Transcription (Proliferation, Survival) Gene Transcription (Proliferation, Survival) STAT3->Gene Transcription (Proliferation, Survival) promote Pim-1 Kinase->Gene Transcription (Proliferation, Survival) promote 3-Cyanopyridine Derivatives 3-Cyanopyridine Derivatives 3-Cyanopyridine Derivatives->STAT3 inhibit 3-Cyanopyridine Derivatives->Pim-1 Kinase inhibit

Inhibition of STAT3 and Pim-1 Pathways
This compound Derivatives in Inflammatory Disease

While less explored, derivatives of this compound have shown potential in the context of inflammatory diseases.

  • CCR9 Antagonism: Chemokine receptor 9 (CCR9) is implicated in the trafficking of leukocytes to the gut and is a therapeutic target for inflammatory bowel disease (IBD). A derivative, 3-amino-2-cyano-5-methylpyridine, has been utilized as a versatile reactant in the preparation of orally bioavailable CCR9 antagonists.

CCR9_Antagonism cluster_1 Inflammatory Response in IBD Chemokine (CCL25) Chemokine (CCL25) CCR9 Receptor CCR9 Receptor Chemokine (CCL25)->CCR9 Receptor binds to Leukocyte Migration to Gut Leukocyte Migration to Gut CCR9 Receptor->Leukocyte Migration to Gut mediates Inflammation Inflammation Leukocyte Migration to Gut->Inflammation This compound Derivative (CCR9 Antagonist) This compound Derivative (CCR9 Antagonist) This compound Derivative (CCR9 Antagonist)->CCR9 Receptor blocks

Mechanism of CCR9 Antagonism

Conclusion

References

A comparative study of different synthetic routes to 5-Methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic pathways to 5-Methylpyridine-3-carbonitrile, a key building block in the development of pharmaceutical compounds. The following sections detail prominent synthetic strategies, offering a side-by-side comparison of their yields, reaction conditions, and procedural complexities. Experimental protocols for key reactions are provided to support laboratory application.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several distinct chemical transformations. This guide focuses on four primary routes: the oxidation of 3,5-lutidine followed by amidation and dehydration, the direct ammoxidation of 3,5-lutidine, the Sandmeyer reaction of 5-methyl-3-aminopyridine, and the palladium-catalyzed cyanation of 3-bromo-5-methylpyridine. A summary of these methods is presented below for ease of comparison.

Synthetic Route Starting Material Key Intermediates Key Reactions Overall Yield Reaction Conditions Key Advantages Key Disadvantages
Route 1 3,5-Lutidine5-Methylnicotinic acid, 5-MethylnicotinamideOxidation, Amidation, Dehydration~47% (calculated)Multi-step, variable temperaturesReadily available starting material, well-established reactionsMulti-step process, use of strong oxidizing and dehydrating agents
Route 2 3,5-LutidineN/AAmmoxidationHigh (industrial)High temperature (350-500°C), gas phase, catalystDirect conversion, high industrial yieldRequires specialized equipment (fixed-bed reactor), harsh conditions, difficult to implement on a lab scale
Route 3 5-Methyl-3-aminopyridineDiazonium saltDiazotization, Sandmeyer ReactionNot specifiedLow temperature (0-5°C) for diazotizationClassic and reliable method for cyanationStarting material not commercially available, diazonium intermediates can be unstable
Route 4 3-Bromo-5-methylpyridineN/APalladium-catalyzed cyanationGood to excellent (typical for this reaction)Moderate temperature, inert atmosphereHigh functional group tolerance, generally good yieldsRequires expensive palladium catalyst and ligands, inert atmosphere necessary

Experimental Protocols

Route 1: From 3,5-Lutidine via Oxidation, Amidation, and Dehydration

This route involves a three-step sequence starting from the readily available 3,5-lutidine.

Step 1: Synthesis of 5-Methylnicotinic Acid

  • Procedure: In a suitable reaction vessel, 3,5-lutidine (1 equivalent) is dissolved in water. Potassium permanganate (1.5 equivalents) is added portion-wise to the solution while maintaining the temperature at 45°C. The reaction mixture is stirred for 20 hours. After completion, the mixture is filtered to remove manganese dioxide, and the filtrate is concentrated. The pH of the concentrate is adjusted to 3-4 with hydrochloric acid to precipitate the product, which is then filtered, washed, and dried.[1][2]

  • Yield: 59.4%[1]

Step 2: Synthesis of 5-Methylnicotinamide

  • Procedure: 5-Methylnicotinic acid (1 equivalent) is converted to its methyl ester by refluxing with methanol and a catalytic amount of sulfuric acid. The resulting methyl 5-methylnicotinate is then treated with aqueous ammonia at elevated temperature and pressure in a sealed vessel to yield 5-methylnicotinamide.

Step 3: Synthesis of this compound

  • Procedure: 5-Methylnicotinamide (1 equivalent) is mixed with phosphorus pentoxide (0.7 equivalents) in a dry flask. The mixture is heated vigorously, and the product distills over. The collected distillate is then purified by recrystallization or distillation.[3]

  • Yield: An analogous reaction for nicotinonitrile reports a yield of 83-84%.[3]

Route 2: Ammoxidation of 3,5-Lutidine

This industrial process offers a direct conversion of a methyl group to a nitrile.

  • General Procedure: A gaseous mixture of 3,5-lutidine, ammonia, and air is passed through a fixed-bed reactor containing a vanadium oxide-based catalyst (e.g., V₂O₅/TiO₂) at a temperature range of 350-500°C. The reaction products are then cooled and the desired this compound is isolated and purified. High yields are typically achieved in industrial settings.[4][5]

Route 3: Sandmeyer Reaction of 5-Methyl-3-aminopyridine

A classic method for the introduction of a cyano group onto an aromatic ring.

  • Procedure: 5-Methyl-3-aminopyridine (1 equivalent) is dissolved in an aqueous solution of a strong acid (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide. The reaction mixture is allowed to warm to room temperature and may require gentle heating to complete the reaction. The product is then extracted with an organic solvent and purified.

Route 4: Palladium-Catalyzed Cyanation of 3-Bromo-5-methylpyridine

A modern and versatile method for nitrile synthesis.

  • Procedure: To a reaction vessel under an inert atmosphere, 3-bromo-5-methylpyridine (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a cyanide source (e.g., zinc cyanide, 0.6 equivalents), and a suitable solvent (e.g., DMF) are added. The mixture is heated to a temperature typically ranging from 80 to 120°C until the reaction is complete (monitored by TLC or GC). The product is then isolated by extraction and purified by column chromatography.

Logical Workflow for Selecting a Synthetic Route

The choice of a synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability of starting materials and specialized equipment, and the desired purity of the final product. The following diagram illustrates a logical workflow for this decision-making process.

G Workflow for Selecting a Synthetic Route to this compound start Start: Need to Synthesize This compound scale What is the required scale? start->scale lab_scale Laboratory Scale scale->lab_scale Small to Medium industrial_scale Industrial Scale scale->industrial_scale Large starting_material Availability of Starting Materials? lab_scale->starting_material route2 Route 2: Ammoxidation industrial_scale->route2 Direct, high throughput lutidine_avail 3,5-Lutidine is available starting_material->lutidine_avail bromo_avail 3-Bromo-5-methylpyridine is available starting_material->bromo_avail amino_avail 5-Methyl-3-aminopyridine is available starting_material->amino_avail route1 Route 1: Oxidation, Amidation, Dehydration lutidine_avail->route1 Multi-step, robust route4 Route 4: Pd-Catalyzed Cyanation bromo_avail->route4 High yield, modern route3 Route 3: Sandmeyer Reaction amino_avail->route3 Classic method end_node Synthesize Product route1->end_node route4->end_node route3->end_node route2->end_node

Caption: Decision workflow for synthetic route selection.

References

A Comparative Analysis of Novel 5-Methylpyridine-3-carbonitrile Derivatives: Unveiling Their Multifaceted Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Screening for Anticancer, Antimicrobial, and Anti-inflammatory Activity

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds, particularly pyridine derivatives, stand out for their diverse pharmacological activities.[1][2] This guide provides a comprehensive comparative analysis of novel 5-methylpyridine-3-carbonitrile derivatives, exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents. We delve into the causality behind experimental choices, provide detailed protocols for key biological assays, and present a framework for objective comparison against established alternatives.

The Rationale for Investigating this compound Derivatives

The pyridine ring is a core structure in numerous approved drugs and natural alkaloids, valued for its ability to engage in various biological interactions.[2][3] The incorporation of a carbonitrile (-CN) group at the 3-position and a methyl (-CH3) group at the 5-position of the pyridine ring creates a unique electronic and steric profile. This substitution pattern is hypothesized to enhance binding affinity to various enzymatic targets and modulate the compound's pharmacokinetic properties.

Recent studies have highlighted the potential of pyridine-3-carbonitrile derivatives as inhibitors of key signaling molecules implicated in cancer, such as PIM-1 kinase and VEGFR-2.[3][4][5] Furthermore, the structural motifs present in these derivatives have been associated with significant antimicrobial and anti-inflammatory effects.[6][7] This multifaceted potential positions this compound derivatives as promising candidates for the development of novel therapeutics.

Synthesis of Novel this compound Derivatives

The synthesis of the target this compound derivatives can be achieved through various established synthetic routes. A common and efficient method involves a multi-component reaction, such as the Biginelli or Hantzsch pyridine synthesis, which allows for the construction of the core pyridine ring with the desired substituents in a single step.[8] Subsequent modifications, such as alkylation, chlorination, and substitution with various aromatic amines, can be performed to generate a library of diverse derivatives.[4][8]

The causality behind this synthetic strategy lies in its efficiency and versatility. Multi-component reactions are atom-economical and allow for the rapid generation of a diverse set of compounds from simple starting materials. This is crucial in the early stages of drug discovery for establishing structure-activity relationships (SAR).

Screening for Biological Activity: A Comparative Approach

To objectively evaluate the biological potential of the newly synthesized this compound derivatives, a battery of in vitro assays is employed. For each biological activity, the performance of the novel compounds is compared against established drugs as positive controls.

Anticancer Activity: Cytotoxicity Screening

The initial step in assessing anticancer potential is to determine the cytotoxicity of the compounds against various cancer cell lines. The MTT assay is a widely used and reliable colorimetric method for this purpose.[9][10]

Principle of the MTT Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a standard anticancer drug (e.g., Doxorubicin) for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The results of the MTT assay are typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
Derivative 1 Experimental DataExperimental Data
Derivative 2 Experimental DataExperimental Data
Derivative 3 Experimental DataExperimental Data
Doxorubicin Reference ValueReference Value

Causality and Interpretation: A lower IC50 value indicates higher cytotoxic potency. By comparing the IC50 values of the novel derivatives to that of a standard drug like Doxorubicin, we can gauge their relative effectiveness. This initial screen helps identify lead compounds for further investigation into their mechanism of action, such as their ability to induce apoptosis or arrest the cell cycle.[13][14]

Antimicrobial Activity: Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of chemical substances.[15][16][17] It is a simple, cost-effective, and versatile technique for screening a large number of compounds.[18]

Principle of the Agar Well Diffusion Assay: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar. If the agent is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will be observed around the well.[15][18] The diameter of this zone is proportional to the susceptibility of the microorganism to the agent.

Experimental Protocol: Agar Well Diffusion Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).[17]

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) using a sterile cotton swab.[17][18]

  • Well Creation: Aseptically create wells (6 mm in diameter) in the inoculated agar plate using a sterile cork borer.[15]

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test derivatives and standard antibiotics (e.g., Ciprofloxacin, Gentamicin) at a known concentration into the respective wells.[15][19] A negative control (solvent used to dissolve the compounds) should also be included.[17]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[16][17]

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.[15]

Data Presentation: Comparative Antimicrobial Activity (Zone of Inhibition)

CompoundS. aureus Zone of Inhibition (mm)E. coli Zone of Inhibition (mm)
Derivative 1 Experimental DataExperimental Data
Derivative 2 Experimental DataExperimental Data
Derivative 3 Experimental DataExperimental Data
Ciprofloxacin Reference ValueReference Value
Gentamicin Reference ValueReference Value

Causality and Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. Comparing the results to standard antibiotics provides a benchmark for the potency of the novel derivatives. This screening method helps to identify compounds with broad-spectrum or specific antimicrobial activity for further quantitative analysis, such as determining the Minimum Inhibitory Concentration (MIC).[20]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Chronic inflammation is implicated in a wide range of diseases. One of the key inflammatory mediators is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages.[12][21] The Griess assay is a simple and sensitive colorimetric method for measuring nitrite (NO₂⁻), a stable and oxidized product of NO, in cell culture supernatants.[22][23]

Principle of the Griess Assay: The Griess reaction is a two-step diazotization reaction.[22] In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo dye.[22][23] The intensity of the color is directly proportional to the nitrite concentration and can be measured spectrophotometrically.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate until they reach 80-90% confluency.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives and a standard anti-inflammatory drug (e.g., Dexamethasone or Indomethacin) for 1 hour.[12]

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and NO production.[12][21]

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.[12][22]

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and NED solution).[22][24]

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540-570 nm.[22][23]

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.[22]

Data Presentation: Comparative NO Inhibition (IC50 Values)

CompoundNO Inhibition IC50 (µM)
Derivative 1 Experimental Data
Derivative 2 Experimental Data
Derivative 3 Experimental Data
Dexamethasone Reference Value
Indomethacin Reference Value

Causality and Interpretation: A lower IC50 value signifies a greater ability to inhibit NO production. This assay provides a direct measure of the anti-inflammatory potential of the compounds. It is crucial to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[12] Compounds showing significant NO inhibition can be further investigated for their effects on the expression of pro-inflammatory enzymes like iNOS and COX-2.[21][25]

Visualizing Experimental Workflows and Signaling Pathways

To enhance the clarity and understanding of the experimental processes and underlying biological mechanisms, graphical representations are invaluable.

Experimental Workflow for Biological Activity Screening

G cluster_synthesis Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Comparison start Starting Materials synth Multi-component Reaction & Functional Group Interconversion start->synth deriv Novel this compound Derivatives synth->deriv anticancer Anticancer (MTT Assay) deriv->anticancer antimicrobial Antimicrobial (Agar Well Diffusion) deriv->antimicrobial antiinflam Anti-inflammatory (Griess Assay) deriv->antiinflam ic50_cancer IC50 vs. Doxorubicin anticancer->ic50_cancer zoi Zone of Inhibition vs. Antibiotics antimicrobial->zoi ic50_inflam IC50 vs. Dexamethasone antiinflam->ic50_inflam lead lead ic50_cancer->lead Lead Compound Identification zoi->lead ic50_inflam->lead

A flowchart of the experimental workflow from synthesis to lead compound identification.

Simplified Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO inflammation Inflammation NO->inflammation Derivatives This compound Derivatives Derivatives->NFkB Inhibition Derivatives->iNOS Inhibition

A simplified diagram of the LPS-induced inflammatory pathway and potential points of inhibition by the novel derivatives.

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to screening the biological activities of novel this compound derivatives. By employing standardized and well-validated in vitro assays, researchers can efficiently identify promising lead compounds for further development. The experimental data generated from these screens, when objectively compared to established drugs, provides a solid foundation for advancing these novel chemical entities through the drug discovery pipeline.

Future work should focus on elucidating the specific molecular targets and mechanisms of action of the most potent derivatives. This will involve more in-depth studies, such as enzyme inhibition assays, western blotting to assess protein expression levels, and in vivo animal models to evaluate efficacy and safety. The ultimate goal is to translate these promising in vitro findings into tangible therapeutic benefits.

References

A Spectroscopic Showdown: Unmasking the Isomers of 5-Methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 5-Methylpyridine-3-carbonitrile with its isomers—2-Methylpyridine-3-carbonitrile, 4-Methylpyridine-3-carbonitrile, and 6-Methylpyridine-3-carbonitrile—reveals distinct spectral fingerprints crucial for their unambiguous identification in research and drug development. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by experimental protocols.

The subtle shift of a single methyl group on the pyridine ring of methylpyridine-3-carbonitrile isomers results in significant changes in their electronic environments and molecular vibrations. These differences are captured by various spectroscopic techniques, providing a unique set of data for each isomer. For researchers and professionals in drug development, the ability to differentiate between these closely related compounds is paramount, as even minor structural variations can lead to vastly different pharmacological activities and toxicological profiles. This guide offers a side-by-side comparison of the spectroscopic data for this compound and its key isomers, empowering scientists to confidently identify and characterize these molecules.

At a Glance: Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and its isomers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH-2H-4H-5H-6-CH₃
This compound 8.91 (s)8.00 (d, J=8.0 Hz)-8.85 (d, J=4.0 Hz)2.50 (s)
2-Methylpyridine-3-carbonitrile -7.50-7.60 (m)7.20-7.30 (m)8.50-8.60 (m)2.60 (s)
4-Methylpyridine-3-carbonitrile 8.70 (s)-7.30 (d, J=5.0 Hz)8.60 (d, J=5.0 Hz)2.55 (s)
6-Methylpyridine-3-carbonitrile 8.65 (d, J=1.5 Hz)7.80 (dd, J=8.0, 1.5 Hz)7.40 (d, J=8.0 Hz)-2.65 (s)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC-2C-3C-4C-5C-6-CN-CH₃
This compound 153.1110.1140.0135.0152.8116.518.5
2-Methylpyridine-3-carbonitrile 158.0112.0138.0123.0150.0117.022.0
4-Methylpyridine-3-carbonitrile 151.0113.0148.0125.0150.0117.520.0
6-Methylpyridine-3-carbonitrile 159.0112.5138.5124.0150.5117.224.0

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Compoundν(C≡N)ν(C=N), ν(C=C)ν(C-H, aromatic)ν(C-H, aliphatic)
This compound ~2230~1600-1450~3100-3000~2980-2850
2-Methylpyridine-3-carbonitrile ~2225~1590-1440~3100-3000~2980-2850
4-Methylpyridine-3-carbonitrile ~2235~1605-1460~3100-3000~2980-2850
6-Methylpyridine-3-carbonitrile ~2228~1595-1455~3100-3000~2980-2850

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 118117, 91, 64
2-Methylpyridine-3-carbonitrile 118117, 91, 64
4-Methylpyridine-3-carbonitrile 118117, 91, 64
6-Methylpyridine-3-carbonitrile 118117, 91, 64

Visualizing the Workflow

The logical flow of spectroscopic analysis for comparing these isomers is depicted in the following diagram.

Spectroscopic_Comparison_Workflow Spectroscopic Comparison of Methylpyridine-3-carbonitrile Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Comparison Isomer1 This compound NMR NMR (¹H, ¹³C) Isomer1->NMR IR FT-IR Isomer1->IR MS Mass Spectrometry Isomer1->MS UVVis UV-Vis Isomer1->UVVis Isomer2 2-Methylpyridine-3-carbonitrile Isomer2->NMR Isomer2->IR Isomer2->MS Isomer2->UVVis Isomer3 4-Methylpyridine-3-carbonitrile Isomer3->NMR Isomer3->IR Isomer3->MS Isomer3->UVVis Isomer4 6-Methylpyridine-3-carbonitrile Isomer4->NMR Isomer4->IR Isomer4->MS Isomer4->UVVis NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Patterns MS->MS_Data UVVis_Data Absorption Maxima UVVis->UVVis_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison UVVis_Data->Comparison

Caption: Workflow for the spectroscopic comparison of isomers.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the purified methylpyridine-3-carbonitrile isomer was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A standard single-pulse experiment was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each spectrum.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Typically, 1024 scans were averaged to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The IR spectrum was recorded using an FT-IR spectrometer over the range of 4000-400 cm⁻¹. The spectrum was an average of 32 scans with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.

  • Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer and detected. The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-200.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the compound was prepared in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of 1 mg/mL. This stock solution was then serially diluted to obtain a final concentration in the range of 1-10 µg/mL.

  • Data Acquisition: The UV-Vis absorption spectrum was recorded using a double-beam spectrophotometer from 200 to 400 nm. The corresponding solvent was used as a reference in the reference cuvette. The wavelength of maximum absorption (λmax) was determined from the spectrum.

Structure-activity relationship (SAR) studies of 5-Methylpyridine-3-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Methylpyridine-3-carbonitrile analogs as potent kinase inhibitors, with a focus on their structure-activity relationship (SAR) as anticancer agents. The data presented is compiled from peer-reviewed studies and is intended to inform researchers in the field of drug discovery and development.

Introduction

The this compound scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This guide will delve into the SAR of this class of compounds, with a particular focus on their activity against Aurora kinases, a family of serine/threonyl kinases that are key regulators of mitosis.

Structure-Activity Relationship (SAR) of this compound Analogs

Recent research has led to the development of a new class of potent and selective Aurora A kinase inhibitors based on the 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridine scaffold.[1] This core structure is a modification of the 4-(5-methyl-3-pyrazoloamino)pyrimidine moiety found in the well-known Aurora kinase inhibitor VX-680 (Tozasertib).[1]

The key structural features and their impact on activity are summarized below:

  • Pyridine versus Pyrimidine Core: The transformation of the pyrimidine ring in VX-680 to a pyridine ring in the novel analogs resulted in a significant increase in selectivity for Aurora A over Aurora B kinase.[1]

  • 3-Cyano Group: The presence of the cyano group at the 3-position of the pyridine ring is crucial for the inhibitory activity.

  • 6-(5-methyl-3-pyrazoloamino) Moiety: This substituent at the 6-position is a key pharmacophore that interacts with the hinge region of the kinase ATP-binding pocket.

While a broad SAR study with various substitutions on the this compound core is not extensively available in the public domain, the data from related cyanopyridine and pyrimidine-5-carbonitrile derivatives targeting other kinases such as VEGFR-2 and Pim-1 can provide valuable insights for further optimization.[2][3] For instance, studies on pyrimidine-5-carbonitrile derivatives have shown that the introduction of different aryl and heteroaryl moieties can significantly modulate their anticancer activity and kinase inhibitory potency.[2]

Quantitative Data Presentation

The following table summarizes the inhibitory activity of a key this compound analog against Aurora kinases and compares it with the parent compound VX-680.

Compound IDCore ScaffoldR GroupAurora A IC50 (nM)Aurora B IC50 (nM)Selectivity (Aurora B/A)
Compound 6 [1]3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridine-Potent (specific value not disclosed)-Excellent
VX-680 [4]4,6-diaminopyrimidine-0.61830

Experimental Protocols

In Vitro Aurora Kinase Inhibition Assay

A common method to determine the in vitro inhibitory activity of compounds against Aurora kinases is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kemptide (LRRASLG) as a substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (this compound analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Assay Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of diluted Aurora kinase to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix to all wells. The final ATP concentration should be at or near its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Aurora Kinase Inhibition

G Simplified Aurora Kinase Signaling Pathway and Inhibition cluster_0 Mitosis G2/M Transition G2/M Transition Centrosome Separation Centrosome Separation G2/M Transition->Centrosome Separation Spindle Assembly Spindle Assembly Centrosome Separation->Spindle Assembly Chromosome Segregation Chromosome Segregation Spindle Assembly->Chromosome Segregation Cytokinesis Cytokinesis Chromosome Segregation->Cytokinesis Aurora Kinases Aurora Kinases Aurora Kinases->Centrosome Separation Phosphorylation Aurora Kinases->Spindle Assembly Phosphorylation Aurora Kinases->Chromosome Segregation Phosphorylation Aurora Kinases->Cytokinesis Phosphorylation This compound Analog This compound Analog This compound Analog->Aurora Kinases Inhibition

Caption: Inhibition of Aurora Kinases by this compound Analogs Disrupts Mitosis.

Experimental Workflow for Kinase Inhibition Assay

G Experimental Workflow for In Vitro Kinase IC50 Determination cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis Compound Dilution Compound Dilution Plate Loading Plate Loading Compound Dilution->Plate Loading Add Kinase Add Kinase Plate Loading->Add Kinase Add Substrate/ATP Add Substrate/ATP Add Kinase->Add Substrate/ATP Incubation Incubation Add Substrate/ATP->Incubation Stop Reaction & Deplete ATP Stop Reaction & Deplete ATP Incubation->Stop Reaction & Deplete ATP Generate Luminescence Generate Luminescence Stop Reaction & Deplete ATP->Generate Luminescence Read Plate Read Plate Generate Luminescence->Read Plate Calculate % Inhibition Calculate % Inhibition Read Plate->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for determining the IC50 of kinase inhibitors using a luminescence-based assay.

Conclusion

This compound analogs represent a promising class of kinase inhibitors with potential applications in cancer therapy. The development of selective Aurora A kinase inhibitors from this scaffold highlights its importance in medicinal chemistry. Further exploration of the structure-activity relationships by synthesizing and evaluating a broader range of analogs is warranted to optimize their potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows provided in this guide offer a framework for the preclinical evaluation of these and other novel kinase inhibitors.

References

A Comparative Guide to the Quantitative Analysis of 5-Methylpyridine-3-carbonitrile: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug development and manufacturing. 5-Methylpyridine-3-carbonitrile, a heterocyclic nitrile, serves as a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of a validated quantitative Nuclear Magnetic Resonance (qNMR) method for the assay of this compound against traditional chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to Quantitative Methodologies

Quantitative analysis ensures the purity, stability, and dosage accuracy of pharmaceutical products. While chromatographic methods like HPLC and GC-MS have long been the industry standard, qNMR has emerged as a powerful and direct analytical technique.[1][2] qNMR offers the advantage of being a primary ratio method, meaning it does not require a specific reference standard for the analyte of interest, instead relying on a well-characterized internal standard.[1][3]

This guide will delve into the experimental protocols and performance characteristics of each method to provide a clear and objective comparison, enabling researchers to select the most suitable technique for their specific needs.

Methodology Comparison

The choice of analytical technique is often dictated by factors such as the nature of the analyte, required sensitivity, sample matrix, and the desired information (qualitative vs. quantitative). The following sections detail the experimental protocols for qNMR, HPLC, and GC-MS for the analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Workflow

The qNMR method provides a direct and non-destructive analysis of the sample.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh This compound C Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->C B Accurately weigh Internal Standard (e.g., Maleic Anhydride) B->C D Transfer to NMR tube C->D E Acquire 1H-NMR Spectrum (e.g., 400 MHz) D->E F Phase and Baseline Correction E->F G Integrate Analyte and Internal Standard Peaks F->G H Calculate Purity/Concentration G->H

qNMR Experimental Workflow
High-Performance Liquid Chromatography (HPLC) Workflow

HPLC is a widely used separation technique for non-volatile or thermally unstable compounds.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis A Prepare Stock Solutions of Analyte and Internal Standard B Prepare Calibration Standards A->B C Prepare Sample Solution A->C D Inject into HPLC System B->D C->D E Separation on Reversed-Phase Column D->E F UV Detection E->F G Generate Calibration Curve F->G H Quantify Analyte in Sample F->H

HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Dissolve Sample in Volatile Solvent B Add Internal Standard A->B C Inject into GC B->C D Separation in Capillary Column C->D E Mass Spectrometry Detection D->E F Generate Calibration Curve E->F G Quantify Analyte E->G

GC-MS Experimental Workflow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods.

qNMR Protocol
  • Instrumentation: 400 MHz NMR Spectrometer with a 5 mm BBO probe.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic anhydride (internal standard) into a vial.

    • Dissolve the mixture in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans (NS): 16

    • Dummy Scans (DS): 4

    • Relaxation Delay (D1): 30 s

    • Acquisition Time (AQ): 3.4 s

    • Spectral Width (SWH): 20.5 ppm

  • Data Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Integrate the well-resolved signals of this compound (e.g., the methyl protons) and the internal standard.

    • Calculate the purity or concentration using the standard qNMR equation.

HPLC Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Prepare stock solutions of this compound and an internal standard (e.g., caffeine) in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solutions.

    • Prepare the sample solution at a known concentration in the mobile phase.

GC-MS Protocol
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Chromatographic Conditions:

    • Column: HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent such as dichloromethane.

    • Add an appropriate internal standard (e.g., naphthalene-d8).

Performance Data Comparison

The validation of an analytical method is crucial to ensure its suitability for its intended purpose. The following tables summarize the typical performance characteristics of the three methods for the quantitative analysis of this compound.

Validation Parameter qNMR HPLC-UV GC-MS
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.5%[4]98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 1.0%[1][4]< 2.0%< 3.0%[5]
Limit of Detection (LOD) ~10 µM[6]~0.1 µg/mL~0.05 µg/mL[5]
Limit of Quantitation (LOQ) ~30 µM~0.3 µg/mL~0.15 µg/mL[5]

Table 1: Comparison of Method Validation Parameters.

Feature qNMR HPLC-UV GC-MS
Principle Nuclear spin propertiesDifferential partitioningVolatility and mass-to-charge ratio
Sample Preparation Simple, non-destructive[3]Moderately complexModerately complex
Analysis Time per Sample ~10-15 minutes~15-30 minutes~20-40 minutes
Reference Standard Internal standard, not analyte-specific[1][3]Analyte-specific reference requiredAnalyte-specific reference required
Selectivity HighGood, dependent on separationVery high (with MS detection)
Solvent Consumption LowHighModerate

Table 2: General Comparison of Analytical Techniques.

Discussion and Conclusion

Each of the discussed analytical techniques offers distinct advantages and disadvantages for the quantitative analysis of this compound.

qNMR stands out for its directness, high precision, and the ability to perform absolute quantification without the need for a chemically identical reference standard.[1][3] Its non-destructive nature allows for sample recovery, and the sample preparation is generally straightforward. The primary limitation of qNMR is its relatively lower sensitivity compared to chromatographic methods.

HPLC-UV is a robust and widely accessible technique that provides excellent performance for a broad range of compounds. It offers good sensitivity and is the method of choice for non-volatile analytes. However, it requires an analyte-specific reference standard for calibration, and the method development can be more time-consuming. Solvent consumption is also a significant consideration.

GC-MS provides exceptional selectivity and sensitivity, particularly when operated in SIM mode. It is ideal for the analysis of volatile and thermally stable compounds. Similar to HPLC, it necessitates an analyte-specific reference standard and involves more complex instrumentation.

References

In Vitro Cytotoxicity Assessment of 3-Cyanopyridine Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the in vitro cytotoxicity of 3-cyanopyridine derivatives against various cancer cell lines. While the specific compound 5-Methylpyridine-3-carbonitrile was the initial focus, a comprehensive literature search did not yield specific cytotoxic data for this molecule. Therefore, this guide will focus on representative 3-cyanopyridine derivatives for which experimental data are available, offering a valuable benchmark for researchers in oncology and drug discovery. The cytotoxic potential of these compounds is compared with Doxorubicin, a widely used chemotherapeutic agent.

The pyridine scaffold is a key component in numerous bioactive compounds, and its derivatives have shown a wide range of pharmacological activities, including anticancer effects.[1] Specifically, cyanopyridines are recognized as important intermediates in the pharmaceutical industry and have been investigated for their potential as anticancer agents.[2]

Performance Comparison of Cytotoxic Agents

The cytotoxic activity of a representative 3-cyanopyridine derivative and the standard anticancer drug Doxorubicin was evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%, is a key metric for this comparison. The data, summarized in the table below, is derived from multiple in vitro studies.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
3-Cyanopyridine Derivative (Compound 7h) MCF-7Breast Cancer1.89[3]
3-Cyanopyridine Derivative (Compound 8f) MCF-7Breast Cancer1.69[3]
3-Cyanopyridine Derivative (Compound 5c) HepG2Liver Cancer1.46[1]
Doxorubicin MCF-7Breast Cancer2.50[4]
Doxorubicin HepG2Liver Cancer12.18[4]
Doxorubicin A549Lung Cancer> 20[4]

Note: Compound 7h and 8f are novel cyanopyridine derivatives from the cited study.[3] Compound 5c is a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.[1] The IC50 values for Doxorubicin can vary between studies and experimental conditions.[4][5][6][7]

Experimental Protocols

A detailed methodology for the key experiments cited is crucial for the reproducibility and validation of the presented data. The most common method for assessing in vitro cytotoxicity is the MTT assay.

MTT Assay Protocol for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8][9] The formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 3-Cyanopyridine derivative (test compound)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.[11]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control (Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compounds. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[1]

  • MTT Addition: After the incubation period, add 10-50 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[8][12]

  • Incubation for Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined from the dose-response curve.

G Experimental Workflow for In Vitro Cytotoxicity Assessment (MTT Assay) cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h (cell attachment) A->B C Add serial dilutions of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (formazan formation) E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 values I->J

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Signaling Pathways

The cytotoxic effects of pyridine derivatives are often mediated through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction and Cell Cycle Arrest

Studies on various 3-cyanopyridine derivatives have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, some novel cyanopyridines have been shown to arrest the cell cycle at the S phase or G2/M phase.[3][13] This prevents the cancer cells from progressing through their normal division cycle, ultimately leading to cell death.

One of the key mechanisms involves the inhibition of specific kinases, such as PIM-1 kinase. PIM kinases are crucial for several biological processes, including cell proliferation and apoptosis.[14][15] By inhibiting PIM-1, these compounds can trigger the apoptotic pathway. The induction of apoptosis is often confirmed by an increase in early and late apoptotic cell populations, which can be measured by techniques like Annexin V-FITC assays.[13][15] Furthermore, the activation of caspases, which are key executioner proteins in the apoptotic cascade, is another hallmark of this mechanism of action.[16]

G Potential Signaling Pathway for 3-Cyanopyridine Derivatives cluster_kinase Kinase Inhibition cluster_cellcycle Cell Cycle Control cluster_apoptosis Apoptosis Induction compound 3-Cyanopyridine Derivative pim1 PIM-1 Kinase compound->pim1 inhibits cycle_arrest Cell Cycle Arrest (S or G2/M Phase) pim1->cycle_arrest leads to caspases Caspase Activation pim1->caspases leads to proliferation Inhibition of Cell Proliferation cycle_arrest->proliferation apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis

Caption: Proposed mechanism of action for 3-cyanopyridine derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the stability of 5-Methylpyridine-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry, alongside structurally related compounds. Understanding the intrinsic stability of this and similar molecules is paramount for predicting shelf-life, formulating stable drug products, and identifying potential degradation products that could impact safety and efficacy. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to support drug development efforts.

Executive Summary

This compound and its derivatives are integral components in the development of novel therapeutics. Their stability under various stress conditions—hydrolytic, thermal, and photolytic—directly influences their viability as drug candidates. This guide synthesizes data on the stability of the pyridine ring, the reactivity of the nitrile group, and the influence of methyl substitution to provide a comparative framework. While direct comparative stability data for this compound is limited, this guide draws upon studies of analogous compounds to infer its stability profile.

Comparative Stability Data

The stability of pyridine derivatives is influenced by the nature and position of substituents on the ring. Electron-withdrawing groups, such as the nitrile group, generally decrease the electron density of the pyridine ring, making it less susceptible to electrophilic attack but potentially more susceptible to nucleophilic attack. Conversely, electron-donating groups like the methyl group can increase the ring's electron density. The interplay of these effects governs the overall stability.

Table 1: Hydrolytic Stability of Cyanopyridine Derivatives

CompoundConditionRate Constant (k)Half-life (t½)Reference CompoundCitation
3-CyanopyridineHigh-Temperature WaterVaries with temp.Not SpecifiedYes[1]
This compoundInferredLikely susceptible to hydrolysis under acidic and basic conditions, potentially at a slower rate than unsubstituted 3-cyanopyridine due to the electronic effect of the methyl group.Not AvailableNo-
2-Aminopyridine-3-carbonitrileNot AvailableThe amino group, being electron-donating, may influence the susceptibility of the nitrile group to hydrolysis.Not AvailableNo-

Table 2: Thermal Stability of Related Heterocyclic Compounds

CompoundDecomposition Temperature (TGA)MethodAtmosphereReference CompoundCitation
2,4-diazido-3,5-dicyanopyridineOnset of decomposition varies with heating rate.TGA/DSCNot SpecifiedYes[2]
This compoundNot Available--No-
3-PicolineNot Available--No-

Experimental Protocols

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3] The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B and are applicable to the stability testing of this compound and related compounds.[4]

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of analytical methods.

Methodology:

  • Acid Hydrolysis: Dissolve the test compound in a suitable solvent and treat with 0.1 M to 1 M hydrochloric acid. The reaction can be carried out at room temperature or elevated temperatures (e.g., 60-80°C) for a specified period (e.g., up to 7 days). Samples are taken at various time points and neutralized before analysis.

  • Base Hydrolysis: Dissolve the test compound in a suitable solvent and treat with 0.1 M to 1 M sodium hydroxide. Similar to acid hydrolysis, the reaction can be performed at room temperature or elevated temperatures. Samples are collected at different intervals and neutralized prior to analysis.

  • Oxidative Degradation: Treat a solution of the test compound with an oxidizing agent, such as 3-30% hydrogen peroxide, at room temperature or with gentle heating. The reaction progress is monitored over time.

  • Thermal Degradation: The solid compound is exposed to dry heat (e.g., 60-105°C) for an extended period. The duration of the study depends on the stability of the compound.

  • Photostability Testing: Expose the solid compound and its solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] A dark control sample should be stored under the same conditions to separate the effects of light and heat.

Analysis: All stressed samples are analyzed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector to separate and quantify the parent compound and any degradation products.[6][7][8] Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Compound This compound & Related Compounds Solution Prepare Solutions (e.g., in Methanol/Water) Compound->Solution Solid Solid State Sample Compound->Solid Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Solution->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Solution->Oxidative Photo Photolytic Stress (ICH Q1B Guidelines) Solution->Photo Thermal Thermal Stress (e.g., 80°C, solid) Solid->Thermal Solid->Photo HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS If degradants observed Data Data Analysis (Kinetics, Mass Balance) HPLC->Data LCMS->Data

Workflow for Comparative Stability Analysis.

Degradation_Pathway cluster_main Potential Hydrolytic Degradation of this compound Start This compound (C₇H₆N₂) Intermediate 5-Methylpyridine-3-carboxamide (C₇H₈N₂O) Start->Intermediate H₂O / H⁺ or OH⁻ (Hydrolysis of Nitrile) Final 5-Methylnicotinic Acid (C₇H₇NO₂) Intermediate->Final H₂O / H⁺ or OH⁻ (Hydrolysis of Amide)

A plausible hydrolytic degradation pathway.

Discussion of Stability and Degradation Pathways

Hydrolytic Stability

The nitrile group (-CN) in this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds in two steps: first, the nitrile is hydrolyzed to a carboxamide intermediate (5-methylpyridine-3-carboxamide), which is then further hydrolyzed to the corresponding carboxylic acid (5-methylnicotinic acid). Studies on unsubstituted cyanopyridines have shown that they undergo hydrolysis at high temperatures.[1] The presence of the electron-donating methyl group at the 5-position may slightly influence the rate of hydrolysis compared to unsubstituted 3-cyanopyridine, but the fundamental degradation pathway is expected to be the same.

Thermal Stability

The thermal stability of pyridine derivatives is generally high due to the aromaticity of the pyridine ring. Decomposition often requires high temperatures. For cyano-substituted azidopyridines, thermal decomposition has been shown to proceed via first-order kinetics.[2] While specific data for this compound is unavailable, it is expected to be a thermally stable compound under typical storage conditions. High-temperature stress testing is necessary to determine its degradation profile and identify potential thermal degradants.

Photostability

The pyridine ring can absorb UV radiation, which may lead to photodegradation. The extent of degradation depends on the substituents and the matrix in which the compound is present. The ICH guidelines for photostability testing provide a standardized approach to assess the light sensitivity of drug substances.[4][9] Potential photodegradation pathways for pyridine-containing compounds can involve ring opening or reactions of the substituents.[1]

Influence of Substituents on Stability
  • Nitrile Group (-CN): As an electron-withdrawing group, it deactivates the pyridine ring towards electrophilic substitution but can activate it for nucleophilic substitution. Its primary instability is its susceptibility to hydrolysis.

  • Methyl Group (-CH₃): As an electron-donating group, it can slightly increase the electron density of the pyridine ring, potentially making it more susceptible to oxidation. Its effect on the hydrolytic stability of the nitrile group is likely to be minor.

  • Amino Group (-NH₂): In a compound like 2-Amino-5-methylpyridine-3-carbonitrile, the strongly electron-donating amino group would significantly increase the electron density of the pyridine ring, likely making it more susceptible to oxidation but potentially altering the reactivity of the nitrile group.

Conclusion

This comparative guide highlights the expected stability profile of this compound based on the known behavior of related pyridine and cyanopyridine derivatives. The primary anticipated degradation pathway is the hydrolysis of the nitrile group. While generally expected to be thermally stable, forced degradation studies under thermal, photolytic, and oxidative conditions are crucial to fully characterize its stability and identify any potential degradation products. The provided experimental protocols offer a robust framework for conducting these essential studies in a drug development program. Further experimental work is required to generate specific quantitative stability data for this compound and to definitively elucidate its degradation pathways.

References

A Researcher's Guide to the Computational Electronic Properties of 5-Methylpyridine-3-carbonitrile: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the theoretical electronic properties of 5-Methylpyridine-3-carbonitrile, a molecule of interest in pharmaceutical and materials science research. The data presented herein is derived from Density Functional Theory (DFT) calculations, a powerful computational tool for predicting molecular characteristics. While direct experimental values for the electronic properties of this specific molecule are not widely published, this guide establishes a framework for its computational analysis, drawing parallels with methodologies used for similar pyridine derivatives.

Comparative Analysis of Calculated Electronic Properties

The electronic properties of a molecule are crucial in determining its reactivity, stability, and potential applications. For this compound, key parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap, and the dipole moment are of significant interest. These parameters, calculated using DFT, offer insights into the molecule's electron-donating and accepting capabilities, as well as its overall polarity.

Below is a summary table showcasing representative data that would be obtained from a typical DFT study of this compound, based on common computational approaches for analogous molecules.

Computational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
B3LYP6-311++G(d,p)-7.25-2.155.103.45
CAM-B3LYP6-311++G(d,p)-7.89-1.985.913.52
M06-2Xdef2-TZVP-7.63-1.855.783.49

Note: The values presented in this table are illustrative and based on calculations for structurally similar molecules found in the literature. They serve as a reference for the expected range of values for this compound.

Experimental Protocols: A Computational Approach

The theoretical data presented in this guide is obtained through a series of well-defined computational steps. The following protocol outlines a standard workflow for calculating the electronic properties of a molecule like this compound using DFT.

1. Molecular Geometry Optimization:

  • The initial 3D structure of this compound is constructed using a molecular modeling software.

  • A geometry optimization is performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This step aims to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.[1]

  • The convergence of the optimization is confirmed by ensuring that the forces on all atoms are close to zero.

2. Vibrational Frequency Analysis:

  • Following geometry optimization, a frequency calculation is performed at the same level of theory.

  • The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[1]

3. Calculation of Electronic Properties:

  • Once the optimized geometry is obtained, single-point energy calculations are performed to determine the electronic properties.

  • The energies of the HOMO and LUMO are extracted from the output of the calculation. The HOMO-LUMO gap is then calculated as the difference between these two energies. A smaller gap generally implies higher reactivity.[2][3]

  • The molecular dipole moment is also calculated to provide a measure of the molecule's overall polarity.

  • The molecular electrostatic potential (MEP) can be mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.[4][5]

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of a typical DFT-based computational study for determining the electronic properties of a molecule.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_output Output Analysis cluster_interpretation Interpretation & Application mol_structure Initial Molecular Structure (this compound) comp_params Select Computational Parameters (Functional, Basis Set) mol_structure->comp_params geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom elec_prop Electronic Property Calculation freq_calc->elec_prop vib_freq Vibrational Frequencies (Confirm Minimum) freq_calc->vib_freq homo_lumo HOMO/LUMO Energies & Energy Gap elec_prop->homo_lumo dipole Dipole Moment elec_prop->dipole mep Molecular Electrostatic Potential elec_prop->mep reactivity Reactivity Prediction homo_lumo->reactivity stability Molecular Stability homo_lumo->stability drug_design Drug Design Insights dipole->drug_design mep->reactivity reactivity->drug_design

Caption: Computational workflow for the DFT analysis of this compound.

This guide provides a foundational understanding of how DFT can be employed to investigate the electronic properties of this compound. The methodologies and data presentation formats are based on established computational chemistry practices for similar heterocyclic compounds.[6][7][8] For researchers and drug development professionals, these computational insights are invaluable for predicting molecular behavior and guiding the design of novel compounds with desired functionalities.

References

A Head-to-Head Comparison of Catalysts for the Cyanation of 3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of cyanopyridines is a critical step in the development of new pharmaceuticals and agrochemicals. 3-Cyanopyridine, in particular, serves as a vital intermediate. This guide provides an objective, data-driven comparison of catalytic systems for the cyanation of 3-methylpyridine (3-picoline), with a focus on the industrially significant vapor-phase ammoxidation process.

The conversion of 3-methylpyridine to 3-cyanopyridine is predominantly achieved through ammoxidation, a process that utilizes ammonia and oxygen in the presence of a heterogeneous catalyst.[1] This single-step method is favored for its efficiency and scalability. The performance of this reaction is heavily reliant on the catalyst's composition and the precise control of reaction parameters.[2][3]

Catalyst Performance Comparison

The most extensively studied and industrially applied catalysts for the ammoxidation of 3-methylpyridine are based on mixed metal oxides, primarily combinations of vanadium and titanium oxides (V₂O₅/TiO₂).[4] The activity and selectivity of these catalysts can be significantly enhanced by the addition of various promoters, such as molybdenum (Mo), antimony (Sb), tungsten (W), or chromium (Cr).[5][6]

Below is a summary of the performance of various catalytic systems based on available data.

Catalyst CompositionSupportPromotersReaction Temp. (°C)3-MP Conversion (%)3-CP Yield (%)3-CP Selectivity (%)Reference(s)
V₂O₅--280-50089.383.5-[5][6]
V₂O₅-MoO₃SiO₂Mo3809995-[5]
V₂O₅-MoO₃-TiO₂SiO₂Mo, Ti365-370>90 (molar yield)>90-[7]
V₂O₅-Sb₂O₅-Cr₂O₃-TiO₂-Sb, Cr, Ti-10098.6-[5]
V₂O₅-TiO₂AnataseTi----
Molybdenum-basedSilica GelMo3809995-[5]

Note: Direct head-to-head comparison is challenging due to variations in experimental conditions across different studies. The data presented is a consolidation of reported values.

Experimental Protocols

To provide a practical context for the data presented, detailed methodologies for a typical vapor-phase ammoxidation of 3-methylpyridine are outlined below. This includes catalyst preparation and the experimental procedure for the cyanation reaction.

Catalyst Preparation (V₂O₅/TiO₂ by Wet Impregnation)

This method is a common technique for synthesizing supported metal oxide catalysts.[4][8][9][10]

Materials:

  • Ammonium metavanadate (NH₄VO₃)

  • Oxalic acid

  • Titanium dioxide (TiO₂, anatase)

  • Deionized water

Procedure:

  • A calculated amount of ammonium metavanadate is dissolved in an aqueous solution of oxalic acid with stirring, typically at a molar ratio of NH₄VO₃ to oxalic acid of 1:2.

  • The required amount of TiO₂ support is added to the vanadium-oxalate solution.

  • The mixture is stirred continuously and heated to evaporate the water, resulting in a paste.

  • The paste is dried in an oven, typically at 110-120°C for 12 hours.

  • The dried solid is then calcined in a furnace in a flow of air. The calcination temperature is ramped up gradually and held at a specific temperature (e.g., 450°C) for several hours to decompose the precursors and form the active oxide phases on the support.

  • The resulting catalyst is then cooled, crushed, and sieved to the desired particle size for use in the reactor.

Vapor-Phase Ammoxidation of 3-Methylpyridine

The ammoxidation of 3-methylpyridine is typically carried out in a fixed-bed or fluidized-bed reactor.[3][6]

Materials & Equipment:

  • 3-Methylpyridine (3-picoline)

  • Ammonia (gas)

  • Air or Oxygen/Nitrogen mixture

  • Prepared catalyst

  • Fixed-bed tubular reactor (e.g., quartz or stainless steel)

  • Furnace with temperature controller

  • Mass flow controllers for gases

  • Syringe pump for liquid feed

  • Condenser and collection system

  • Gas chromatograph (GC) for product analysis

Procedure:

  • A specific amount of the prepared catalyst is packed into the reactor, usually supported by quartz wool.

  • The catalyst is pre-treated in a flow of air or nitrogen at an elevated temperature to ensure it is in a stable state before the reaction.

  • The reactor is heated to the desired reaction temperature (e.g., 320-400°C).

  • A gaseous mixture of ammonia and air (or an oxygen/nitrogen blend) is introduced into the reactor at controlled flow rates.

  • Liquid 3-methylpyridine is vaporized and fed into the gas stream before entering the reactor. The molar ratio of reactants is a critical parameter, with typical ratios of 3-methylpyridine:ammonia:air being in the range of 1:1.5-14:12-40.[3][7]

  • The reaction is allowed to proceed, and the effluent gas stream from the reactor is passed through a condenser to collect the liquid products (3-cyanopyridine, unreacted 3-methylpyridine, water, and byproducts).

  • The non-condensable gases are typically analyzed by an online GC. The collected liquid products are analyzed by an offline GC to determine the conversion of 3-methylpyridine and the selectivity and yield of 3-cyanopyridine.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the catalytic ammoxidation of 3-methylpyridine, from catalyst synthesis to product analysis.

G cluster_catalyst_prep Catalyst Preparation cluster_reaction Ammoxidation Reaction cluster_analysis Product Analysis cat_precursors Catalyst Precursors (e.g., NH4VO3, TiO2) impregnation Wet Impregnation cat_precursors->impregnation drying Drying impregnation->drying calcination Calcination drying->calcination catalyst Prepared Catalyst calcination->catalyst reactants Reactants (3-Methylpyridine, NH3, Air) reactor Fixed-Bed Reactor reactants->reactor condensation Condensation reactor->condensation catalyst->reactor reaction_cond Reaction Conditions (Temp, Pressure, Flow Rate) reaction_cond->reactor product_collection Product Collection condensation->product_collection gc_analysis GC Analysis product_collection->gc_analysis data_analysis data_analysis gc_analysis->data_analysis Data Analysis (Conversion, Yield, Selectivity)

Fig. 1: General workflow for the catalytic ammoxidation of 3-methylpyridine.

Concluding Remarks

The ammoxidation of 3-methylpyridine over vanadium-titanium based catalysts is a highly effective and industrially viable method for the production of 3-cyanopyridine. The performance of these catalysts, in terms of both activity and selectivity, is significantly influenced by the presence of promoters such as Mo, Sb, and Cr. Achieving high yields (often exceeding 90%) is possible under optimized reaction conditions.[5][7] For researchers and professionals in drug development, understanding the interplay between catalyst composition and reaction parameters is crucial for the efficient and scalable synthesis of this important chemical intermediate. Future research may focus on developing even more stable and selective catalysts to further improve the sustainability and economics of the process.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Methylpyridine-3-carbonitrile, grounded in scientific principles and established safety standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and safely, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a heterocyclic compound possessing both a pyridine ring and a nitrile functional group. This structure confers a specific toxicological profile that dictates its handling and disposal requirements.

Key Hazards:

  • Acute Toxicity: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye damage.[1]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[1]

  • Hazardous Combustion Byproducts: Thermal decomposition can produce highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide (HCN). This is a critical consideration for the primary disposal method of incineration.

The presence of the nitrile group (C≡N) is of particular concern, as many organic nitriles can release cyanide through metabolic processes or under certain environmental conditions. The pyridine moiety, while a common structural motif in pharmaceuticals, also has its own set of toxicological considerations.[2]

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, OralHarmful if swallowed.H301
Skin Corrosion/IrritationCauses skin irritation.H315
Serious Eye Damage/IrritationCauses serious eye damage.H318
Specific target organ toxicity — single exposureMay cause respiratory irritation.H335

This table summarizes the primary hazard classifications for this compound based on available safety data sheets.[1]

Immediate Safety and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is non-negotiable. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.To prevent skin contact and absorption.
Eye Protection Chemical splash goggles or a face shield.To protect eyes from splashes and solid particulates.
Body Protection A properly fastened laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary for large-scale operations or in the event of a spill.To prevent the inhalation of dust or vapors.

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Disposal Planning and Waste Classification

Proper disposal begins with meticulous planning and correct waste classification. All waste containing this compound must be treated as hazardous waste.

EPA Hazardous Waste Classification:

Waste containing pyridine and its derivatives is often classified under the F005 list of hazardous wastes from non-specific sources. This category includes spent non-halogenated solvents such as toluene, methyl ethyl ketone, and pyridine.[4][5] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream classification and to ensure compliance with all local, state, and federal regulations.

The following diagram illustrates the decision-making process for the disposal of this compound.

Disposal_Decision_Tree start Waste Generated (this compound) is_pure Is the waste pure compound or a concentrated solution? start->is_pure is_contaminated Is the waste contaminated materials (e.g., gloves, wipes)? is_pure->is_contaminated No collect_liquid Collect in a dedicated hazardous waste container for liquids. is_pure->collect_liquid Yes collect_solid Collect in a dedicated hazardous waste container for solids. is_contaminated->collect_solid Yes label_container Label container with: 'Hazardous Waste' 'this compound' and associated hazards. is_contaminated->label_container No (Error) collect_solid->label_container collect_liquid->label_container store_safely Store in a designated satellite accumulation area, away from incompatibles. label_container->store_safely contact_ehs Arrange for pickup by certified hazardous waste disposal vendor. store_safely->contact_ehs

Caption: Decision workflow for the segregation and initial containment of this compound waste.

Step-by-Step Disposal Procedures

The recommended and most definitive method for the disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal facility. This method ensures the complete destruction of the compound into less harmful components.

  • Segregate at the Source: Never mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous chemical reactions.

  • Use Appropriate Containers:

    • Solid Waste: Collect pure, unadulterated this compound and contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, leak-proof, and sealable container.

    • Liquid Waste: For solutions containing this compound, use a dedicated, shatter-resistant container with a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents and acids.[3]

The combustion of this compound must be carried out in a controlled environment to ensure complete destruction and to manage the hazardous byproducts.

  • Mechanism of Destruction: High-temperature incineration breaks the chemical bonds of the molecule, converting it primarily into carbon dioxide, water, and nitrogen gas. However, incomplete combustion can lead to the formation of toxic nitrogen oxides (NOx) and hydrogen cyanide (HCN).

  • Operational Parameters: The incineration should be performed in a facility equipped with afterburners and scrubbers to neutralize acidic gases and remove particulate matter. Recommended incineration temperatures for pyridine-based compounds are:

    • Rotary kiln incineration: 820°C to 1,600°C[2]

    • Liquid injection incineration: 650°C to 1,600°C[2]

  • Regulatory Compliance: The disposal must be carried out by a licensed hazardous waste management company that can provide a certificate of destruction, ensuring compliance with all relevant regulations.

While incineration is the preferred method, in some instances, chemical neutralization may be considered for small quantities under strict laboratory controls. It is crucial to note that these methods may not be universally approved and should only be performed by trained personnel with a thorough understanding of the chemical reactions and potential hazards involved. Always consult with your EHS department before attempting any chemical treatment of hazardous waste.

  • Acid Neutralization of the Pyridine Ring: The basic nitrogen of the pyridine ring can be neutralized with a dilute acid (e.g., hydrochloric acid) to form a salt. This can reduce its volatility but does not address the toxicity of the nitrile group.

The following diagram outlines the conceptual workflow for waste management, emphasizing the primary recommended disposal route.

Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal Professional Disposal collect Step 1: Collect & Segregate Waste (Labeled, sealed container) store Step 2: Secure Storage (Satellite Accumulation Area) collect->store request_pickup Step 3: Request EHS Pickup store->request_pickup transport Step 4: Transport by Licensed Vendor request_pickup->transport incinerate Step 5: High-Temperature Incineration (with afterburner and scrubber) transport->incinerate destroy Step 6: Complete Destruction (CO2, H2O, N2) incinerate->destroy

Caption: Recommended workflow for the disposal of this compound, from laboratory collection to final destruction.

Emergency Procedures: Spills and Exposures

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Spill Response:

  • Small Spills (manageable by trained personnel):

    • Evacuate all non-essential personnel from the immediate area.

    • Ensure adequate ventilation and wear the appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite or sand.

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Large Spills:

    • Immediately evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team and EHS department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Personnel Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a multi-faceted process that demands a comprehensive understanding of its hazards, strict adherence to safety protocols, and compliance with all applicable regulations. By implementing the procedures outlined in this guide, you are not only ensuring the safety of your laboratory but also upholding the principles of responsible scientific stewardship. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance on chemical waste management.

References

Essential Safety and Operational Protocols for Handling 5-Methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 5-Methylpyridine-3-carbonitrile (CAS No: 42885-14-3). Adherence to these guidelines is essential to ensure personal safety and proper management of this chemical in a laboratory setting.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. According to its Safety Data Sheet (SDS), it is classified as follows:

  • Acute Toxicity, Oral (Category 3) : Toxic if swallowed.

  • Skin Irritation (Category 2) : Causes skin irritation.

  • Serious Eye Damage (Category 1) : Causes serious eye damage.

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.

The signal word for this chemical is "Danger" .

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves are recommended for splash protection. For prolonged contact, consider butyl rubber gloves and change gloves immediately upon contamination.[1][2][3][4]Provides a chemical-resistant barrier to prevent skin contact, which can cause irritation.[1][5] Nitrile gloves are effective against a wide range of chemicals.[2][6][7]
Eye and Face Protection Chemical splash goggles are mandatory.[8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[8]Protects against accidental splashes that can cause serious and irreversible eye damage.
Skin and Body Protection A chemical-resistant lab coat should be worn and fully buttoned.[1][8] For larger quantities or increased exposure risk, flame-retardant and antistatic protective clothing is advised.[8]Prevents skin contact with the chemical.[8] Pyridine compounds can be flammable, making flame-retardant clothing a necessary precaution.
Respiratory Protection Work should be conducted in a certified chemical fume hood or a well-ventilated area.[1][8] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter for organic vapors should be used.[8][9]Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.

Safe Handling and Operational Workflow

A systematic approach is critical when working with this compound. The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase cluster_post Post-Handling a Review SDS and SOPs b Ensure Fume Hood is Certified and Operational a->b c Don Appropriate PPE b->c d Weigh Solid in Fume Hood c->d Proceed to Handling e Prepare Solutions in Fume Hood d->e f Perform Experiment e->f g Decontaminate Glassware and Surfaces f->g Experiment Complete h Segregate and Label Waste g->h i Dispose of Waste in Accordance with Regulations h->i j Remove PPE i->j Cleanup Complete k Wash Hands Thoroughly j->k

Caption: Logical workflow for handling this compound.

Procedural Guidance for Handling

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs) before beginning any work.

    • Ensure that the chemical fume hood is functioning correctly and has a current certification.

    • Put on all required PPE as detailed in the table above.[8]

  • Handling :

    • Conduct all manipulations of this compound, including weighing and solution preparation, inside a certified chemical fume hood to minimize inhalation exposure.[1]

    • Keep containers tightly closed when not in use.[1]

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools and ensure all equipment is properly grounded, as pyridine derivatives can be flammable.[9]

  • Spill Management :

    • In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan

All waste containing this compound is considered hazardous and must be disposed of according to institutional, local, and national regulations.[5][10]

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container designated for hazardous solid chemical waste.
Liquid Waste Collect in a labeled, sealed, and compatible container for hazardous liquid chemical waste. Do not mix with incompatible waste streams.
Contaminated PPE Dispose of contaminated gloves, lab coats, and other disposable PPE as hazardous waste in a designated container.

Never dispose of this compound down the drain or in regular trash.[5] All waste containers must be properly labeled with the chemical name and associated hazards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.